molecular formula C13H20O6S B1679199 Tos-PEG3 CAS No. 77544-68-4

Tos-PEG3

货号: B1679199
CAS 编号: 77544-68-4
分子量: 304.36 g/mol
InChI 键: RSUCRUOTLCQWFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PEG3-Tos is a PEG derivative containing a hydroxyl group and a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions.

属性

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUCRUOTLCQWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448199
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77544-68-4
Record name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Tos-PEG3: A Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG3 is a heterobifunctional linker molecule that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and medicinal chemistry. Its structure, comprising a triethylene glycol (PEG3) spacer flanked by a hydroxyl (-OH) group and a tosyl (p-toluenesulfonyl) group, provides a unique combination of hydrophilicity and reactivity. The PEG spacer enhances aqueous solubility and can influence the pharmacokinetic properties of conjugated molecules, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of this compound, including its chemical properties, primary applications with a focus on Proteolysis Targeting Chimeras (PROTACs) and oligonucleotide synthesis, and detailed experimental protocols.

Core Concepts: Structure and Functionality

At its core, this compound, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a polyethylene glycol (PEG) derivative. The key to its utility lies in its distinct functional ends:

  • Polyethylene Glycol (PEG) Spacer: The three-unit ethylene glycol chain imparts hydrophilicity, which can improve the solubility of hydrophobic molecules in aqueous media. This is a critical attribute in biological systems. The length of the PEG chain can also be modulated to optimize the distance between conjugated moieties, a crucial factor in applications like PROTACs.

  • Tosyl Group (-OTs): The p-toluenesulfonyl group is a highly effective leaving group in nucleophilic substitution reactions.[1][2] This reactivity allows for the facile and efficient conjugation of this compound to nucleophiles such as amines, thiols, and hydroxyl groups, forming stable covalent bonds.

  • Hydroxyl Group (-OH): The terminal hydroxyl group provides a site for further chemical modification. It can be derivatized to introduce other functional groups, enabling multi-step conjugation strategies.

The strategic combination of these components makes this compound a versatile building block for constructing complex biomolecules.

Physicochemical and Stability Data

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these parameters is essential for its effective use in experimental design.

PropertyValueReference
Chemical Formula C₁₃H₂₀O₆S[2]
Molecular Weight 304.36 g/mol [2]
Appearance Liquid or SolidN/A
Solubility Soluble in water, DMSO, and ethanol.[1]
Storage Conditions Recommended storage at -20°C for long-term stability.[1][3]

Stability Profile:

The stability of the tosyl group is pH-dependent. In aqueous solutions, tosylated compounds are generally more stable under acidic to neutral conditions. As the pH becomes more basic, the susceptibility to hydrolysis and reaction with nucleophiles increases. For optimal long-term storage of the stock solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to one month.[1] When preparing aqueous solutions, it is advisable to use them promptly.

Key Applications and Experimental Protocols

This compound has found significant application in two primary areas of drug development and chemical biology: as a linker in the synthesis of PROTACs and in the modification of oligonucleotides.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.[3][4] this compound is an ideal candidate for this role due to its hydrophilicity and reactive tosyl group.

Logical Workflow for PROTAC Synthesis using this compound:

PROTAC_Synthesis cluster_0 Step 1: Linker Conjugation to E3 Ligase Ligand cluster_1 Step 2: Activation of Linker's Hydroxyl Group cluster_2 Step 3: Conjugation to Target Protein Ligand E3_Ligand E3 Ligase Ligand (with primary amine) Reaction1 Nucleophilic Substitution (Base, Solvent) E3_Ligand->Reaction1 Tos_PEG3 This compound-OH Tos_PEG3->Reaction1 E3_Linker E3 Ligand-PEG3-OH Reaction1->E3_Linker E3_Linker_In E3 Ligand-PEG3-OH Activation Activation Reaction (e.g., mesylation, tosylation) E3_Linker_In->Activation Activated_E3_Linker Activated E3 Ligand-PEG3-Linker Activation->Activated_E3_Linker Activated_E3_Linker_In Activated E3 Ligand-PEG3-Linker Reaction2 Nucleophilic Substitution (Base, Solvent) Activated_E3_Linker_In->Reaction2 Target_Ligand Target Protein Ligand (with nucleophile) Target_Ligand->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC

Caption: General workflow for synthesizing a PROTAC using a this compound-OH linker.

Experimental Protocol: Synthesis of an Amine-PEG3-OH Intermediate from this compound-OH

This protocol details the conversion of the tosyl group to a primary amine, a common step in preparing linkers for PROTAC synthesis.

Materials:

  • This compound-OH

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Azidation:

    • Dissolve this compound-OH (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add sodium azide (1.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Azido-PEG3-OH.

    • Purify the crude product by silica gel column chromatography.

  • Reduction (Staudinger Reaction):

    • Dissolve the purified Azido-PEG3-OH (1 equivalent) in anhydrous THF.

    • Add triphenylphosphine (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Add a small amount of water to the reaction mixture and stir for an additional 2-4 hours to hydrolyze the intermediate phosphazene.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Amine-PEG3-OH.

Expected Yield: The overall yield for this two-step process is typically in the range of 70-85%.

Oligonucleotide Modification

This compound is also utilized for the modification of oligonucleotides, particularly for the introduction of a 3'-aminooxy group.[1][2] This functional group is valuable for the conjugation of oligonucleotides to other molecules, such as peptides or small molecule drugs, via oxime ligation.

Experimental Workflow for 3'-Aminooxy Oligonucleotide Synthesis:

Oligo_Modification cluster_0 Step 1: Preparation of Modified Solid Support cluster_1 Step 2: Attachment of this compound Linker cluster_2 Step 3: Conversion to Aminooxy and Oligo Synthesis Solid_Support Solid Support (e.g., CPG with amine) Reaction1 Acylation Solid_Support->Reaction1 Linker Succinic Anhydride Linker->Reaction1 Activated_Support Carboxylated Solid Support Reaction1->Activated_Support Activated_Support_In Carboxylated Solid Support Coupling Amide Coupling (e.g., HBTU, DIPEA) Activated_Support_In->Coupling Tos_PEG3 This compound-OH Tos_PEG3->Coupling Tos_Support This compound-Modified Support Coupling->Tos_Support Tos_Support_In This compound-Modified Support Reaction2 Nucleophilic Substitution Tos_Support_In->Reaction2 Nucleophile N-Hydroxyphthalimide Nucleophile->Reaction2 Phthalimido_Support Phthalimido-oxy-Modified Support Reaction2->Phthalimido_Support Hydrazinolysis Hydrazinolysis Phthalimido_Support->Hydrazinolysis Aminooxy_Support Aminooxy-Modified Support Hydrazinolysis->Aminooxy_Support Oligo_Synth Automated Oligonucleotide Synthesis Aminooxy_Support->Oligo_Synth Final_Oligo 3'-Aminooxy Oligonucleotide Oligo_Synth->Final_Oligo

Caption: Workflow for the preparation of a 3'-aminooxy oligonucleotide using a this compound derived solid support.

Experimental Protocol: Preparation of a 3'-Aminooxy Modified Solid Support

This protocol is adapted from the work of Noël M, et al. and describes the preparation of a solid support for oligonucleotide synthesis.[1][2]

Materials:

  • Long-chain alkylamine controlled pore glass (LCAA-CPG)

  • Succinic anhydride

  • Pyridine, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • This compound-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Hydroxyphthalimide

  • Potassium carbonate (K₂CO₃)

  • Hydrazine monohydrate

Procedure:

  • Succinylation of LCAA-CPG:

    • Suspend LCAA-CPG in anhydrous pyridine.

    • Add succinic anhydride and stir at room temperature for 12-16 hours.

    • Filter the CPG, wash extensively with pyridine, methanol, and diethyl ether, and dry under vacuum.

  • Coupling of this compound-OH:

    • To a solution of this compound-OH, HBTU, and DIPEA in anhydrous DMF, add the succinylated CPG.

    • Shake the mixture at room temperature for 16-24 hours.

    • Filter the CPG, wash with DMF, methanol, and diethyl ether, and dry under vacuum.

  • Conversion to Aminooxy:

    • Suspend the this compound-CPG in anhydrous DMF.

    • Add N-hydroxyphthalimide and K₂CO₃.

    • Heat the mixture to 50 °C and shake for 24 hours.

    • Filter the CPG, wash with DMF, water, methanol, and diethyl ether, and dry under vacuum.

    • Treat the resulting phthalimidooxy-CPG with a solution of hydrazine monohydrate in pyridine/acetic acid to remove the phthaloyl group.

    • Wash the final aminooxy-CPG with pyridine, methanol, and diethyl ether, and dry under vacuum. This support is now ready for automated oligonucleotide synthesis.

Conjugation Efficiency: The efficiency of each step is typically monitored by spectrophotometric assays (e.g., picrylsulfonic acid test for amines) or by cleaving a small amount of the modified support and analyzing the product by mass spectrometry. High loading and conversion efficiencies are generally achieved with these methods.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer with a reactive tosyl group, allows for the efficient and controlled synthesis of complex bioconjugates. The applications in PROTAC development and oligonucleotide modification highlight its importance in advancing modern therapeutic strategies. The detailed protocols provided in this guide serve as a practical resource for the implementation of this compound in laboratory settings, enabling the development of novel and impactful chemical entities.

References

An In-depth Technical Guide to Tos-PEG3 Properties for Scientific Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tosylated polyethylene glycol with three ethylene glycol units (Tos-PEG3). It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the physicochemical properties, synthesis, characterization, and key applications of various this compound derivatives, with a focus on their role as versatile linkers in bioconjugation and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule that combines a polyethylene glycol (PEG) spacer with a tosyl (tosylate) functional group. The PEG component, consisting of three ethylene glycol units, imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2] The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling the covalent attachment of the PEG linker to various nucleophiles such as amines, thiols, and hydroxyls.[3][4] This combination of features makes this compound and its derivatives highly valuable tools in the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs.[5][6]

Physicochemical Properties

The properties of this compound can vary depending on the functional group at the terminus opposite the tosyl group. The following tables summarize the key quantitative data for several common this compound derivatives.

Table 1: Physicochemical Properties of Hydroxy-PEG3-Tos (OH-PEG3-Tos)

PropertyValueReferences
Synonyms This compound-alcohol, Triethylene glycol p-toluenesulfonate, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate[1]
CAS Number 77544-68-4[1][7]
Molecular Formula C₁₃H₂₀O₆S[1]
Molecular Weight 304.36 g/mol [8]
Purity ≥95% or ≥98%[1][7]
Appearance Colorless to light yellow liquid/Solid-Liquid Mixture[8]
Solubility Soluble in DMSO, DCM, DMF, Ethanol (100 mg/mL), Water (10 mg/mL)[3][8]
Storage Conditions -20°C for long term (years), 4°C for short term (months)[8]

Table 2: Physicochemical Properties of Other this compound Derivatives

DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityReferences
This compound-Tos 7460-82-4C₁₈H₂₂O₇S₂414.598%[3]
m-PEG3-Tos 50586-80-6C₁₂H₁₈O₅S274.33>98%[4][9]
This compound-methyl ester Not specifiedC₁₅H₂₂O₇S346.40>98%[10][11]
This compound-t-butyl ester 850090-13-0C₁₈H₂₈O₇S388.48Not specified[12][13]
Azide-PEG3-Tos 178685-33-1C₁₃H₁₉N₃O₅S329.37>98%[14]

Synthesis and Purification

The synthesis of this compound derivatives typically involves the reaction of triethylene glycol or a functionalized derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The following is a representative protocol for the synthesis of OH-PEG3-Tos.

Experimental Protocol: Synthesis of OH-PEG3-Tos

Materials:

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethylene glycol (1 equivalent) in anhydrous DCM or THF. Cool the solution to 0°C in an ice bath.

  • Addition of Base and TsCl: Add pyridine or triethylamine (1.1-1.5 equivalents) to the solution. Slowly add a solution of p-toluenesulfonyl chloride (1.0-1.2 equivalents) in the same solvent dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine if used), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure OH-PEG3-Tos.

G cluster_synthesis Synthesis of OH-PEG3-Tos Triethylene Glycol Triethylene Glycol Reaction Mixture Reaction Mixture Triethylene Glycol->Reaction Mixture + TsCl, Base Crude Product Crude Product Reaction Mixture->Crude Product Workup & Concentration Pure OH-PEG3-Tos Pure OH-PEG3-Tos Crude Product->Pure OH-PEG3-Tos Purification

A simplified workflow for the synthesis of OH-PEG3-Tos.

Characterization

The synthesized this compound derivatives should be thoroughly characterized to confirm their identity and purity.

Experimental Protocol: Characterization of OH-PEG3-Tos
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using silica gel plates with a suitable solvent system (e.g., ethyl acetate/hexanes). Visualize spots using UV light and/or an appropriate staining agent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the structure by identifying characteristic peaks for the tosyl group (aromatic protons and methyl protons), the PEG backbone (ethylene glycol protons), and the terminal hydroxyl group.

    • ¹³C NMR: Verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. Electrospray ionization (ESI) is a commonly used technique for this purpose.

Applications in Drug Development

This compound linkers are instrumental in the development of advanced therapeutics, particularly in the field of targeted protein degradation.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. This compound is frequently used as a building block for these linkers due to its hydrophilicity and tunable length.[2][6]

G cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Recognition PROTAC PROTAC (POI Ligand - Linker - E3 Ligase Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Peptides Proteasome->Degradation G cluster_protac_synthesis General PROTAC Synthesis Workflow POI Ligand POI Ligand POI-PEG3-OH POI-PEG3-OH POI Ligand->POI-PEG3-OH + OH-PEG3-Tos Activated Intermediate Activated Intermediate POI-PEG3-OH->Activated Intermediate Activation Final PROTAC Final PROTAC Activated Intermediate->Final PROTAC + E3 Ligase Ligand Purified PROTAC Purified PROTAC Final PROTAC->Purified PROTAC Purification

References

The Role of Tos-PEG3 in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tos-PEG3, a versatile heterobifunctional linker, and its critical role in modern bioconjugation. We delve into its chemical properties, reaction mechanisms, and key applications, with a particular focus on its utility in protein modification and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document offers detailed insights into the principles of this compound chemistry, general experimental protocols, and methods for the characterization of the resulting bioconjugates. While specific quantitative data for this compound is not extensively available in the public domain, this guide establishes a foundational understanding for researchers to effectively design and implement bioconjugation strategies using this important reagent.

Introduction to this compound

This compound is a chemical linker molecule featuring a tri-ethylene glycol (PEG3) spacer functionalized with a hydroxyl (-OH) group at one terminus and a tosyl (p-toluenesulfonyl, -OTs) group at the other. The PEG3 moiety imparts hydrophilicity and flexibility to the linker, which can be advantageous in biological applications by improving the solubility and reducing the aggregation of the resulting conjugate. The key to this compound's utility in bioconjugation lies in the chemical reactivity of the tosyl group.

The tosyl group is an excellent leaving group in nucleophilic substitution reactions. This property allows for the efficient and specific covalent attachment of the this compound linker to various nucleophilic functional groups present on biomolecules, such as the primary amines of lysine residues and the thiols of cysteine residues in proteins.

Chemical Structure of this compound-OH:

Core Principles of this compound Bioconjugation

The fundamental principle behind the use of this compound in bioconjugation is the nucleophilic substitution reaction where a nucleophile from a biomolecule attacks the carbon atom adjacent to the tosyl group, leading to the displacement of the tosylate anion and the formation of a stable covalent bond.

Reaction with Amines (e.g., Lysine Residues)

Primary amines, such as the ε-amino group of lysine residues in proteins, are common targets for PEGylation. The reaction of this compound with a primary amine proceeds via an SN2 mechanism to form a stable secondary amine linkage. This reaction is typically carried out under basic conditions (pH 8.0-9.5) to ensure that a significant portion of the amine groups are deprotonated and thus nucleophilic.[1]

Reaction with Thiols (e.g., Cysteine Residues)

Thiols, present in the side chains of cysteine residues, are potent nucleophiles and react readily with this compound to form a stable thioether bond. This reaction can often be performed under milder pH conditions compared to reactions with amines. The high nucleophilicity of the thiol group allows for a degree of selectivity in the presence of other nucleophiles.

Quantitative Data Summary

ParameterReaction with Primary Amines (e.g., Lysine)Reaction with Thiols (e.g., Cysteine)Notes and Considerations
Optimal pH 8.0 - 9.5[1]7.0 - 8.5Higher pH increases the nucleophilicity of amines but also the rate of hydrolysis of the tosyl group. Thiol reactions are generally faster and can proceed at lower pH.
Temperature 4°C to Room Temperature (25°C)4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the reaction and potentially improve selectivity, especially for sensitive proteins.
Molar Ratio (this compound:Biomolecule) 5:1 to 50:11:1 to 20:1The optimal ratio depends on the number of available reactive sites on the biomolecule and the desired degree of labeling. Higher excess of the PEG reagent drives the reaction to completion but may require more extensive purification.
Reaction Time 2 - 24 hours1 - 12 hoursReaction progress should be monitored analytically (e.g., by HPLC or SDS-PAGE) to determine the optimal time.
Expected Bond Stability Stable secondary amine linkageStable thioether linkageBoth linkages are generally stable under physiological conditions. The thioether bond is particularly robust.

Experimental Protocols

The following are generalized protocols for the bioconjugation of a protein with this compound. These should be considered as starting points, and optimization of the reaction conditions is highly recommended for each specific application.

General Protocol for Conjugation to Protein Lysine Residues
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5) is a common choice.

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a compatible anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris-HCl or glycine, to a final concentration of 20-50 mM. Incubate for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, which will show a shift in molecular weight corresponding to the number of attached PEG chains.

    • Further characterization can be performed using HPLC (reversed-phase or size-exclusion), mass spectrometry (to confirm the mass of the conjugate), and functional assays to assess the biological activity of the protein.

General Protocol for Conjugation to Protein Cysteine Residues
  • Protein Preparation:

    • If the cysteine residues are involved in disulfide bonds, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).

    • Add a 10-20 fold molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1-2 hours at room temperature.

    • Remove the reducing agent using a desalting column. It is critical to perform the subsequent steps in an oxygen-free environment to prevent re-oxidation of the thiols.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound as described in section 4.1.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the reduced protein solution.

    • Incubate the reaction for 2-8 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching the Reaction:

    • Add a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 10-20 mM to quench any unreacted this compound.

  • Purification and Characterization:

    • Purify and characterize the conjugate as described in section 4.1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_reaction This compound Bioconjugation Reaction cluster_workflow General Experimental Workflow TosPEG3 This compound-OH Conjugate Biomolecule-PEG3-OH Conjugate TosPEG3->Conjugate Reacts with Nucleophile LeavingGroup Tosyl Anion TosPEG3->LeavingGroup Displaces Biomolecule Biomolecule (Protein, Peptide, etc.) Nucleophile Nucleophilic Group (-NH2, -SH) Biomolecule->Nucleophile Contains Start Start Preparation Protein & Reagent Preparation Start->Preparation Reaction Conjugation Reaction Preparation->Reaction Quenching Quenching Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization End End Characterization->End G cluster_amine Reaction with Primary Amine (e.g., Lysine) cluster_thiol Reaction with Thiol (e.g., Cysteine) AmineStart R-NH2 (Nucleophilic Amine) TransitionState_A [R-NH2...C...O-Tos]- AmineStart->TransitionState_A TosPEG_A Tos-O-PEG-R' TosPEG_A->TransitionState_A AmineProduct R-NH-PEG-R' (Secondary Amine Linkage) TransitionState_A->AmineProduct Tosylate_A Tos-O- TransitionState_A->Tosylate_A ThiolStart R-SH (Nucleophilic Thiol) TransitionState_T [R-S...C...O-Tos]- ThiolStart->TransitionState_T TosPEG_T Tos-O-PEG-R' TosPEG_T->TransitionState_T ThiolProduct R-S-PEG-R' (Thioether Linkage) TransitionState_T->ThiolProduct Tosylate_T Tos-O- TransitionState_T->Tosylate_T G E3Ligand E3 Ligase Ligand with Nucleophile (-X) Intermediate E3 Ligand-X-PEG3-Y E3Ligand->Intermediate Step 1: Nucleophilic Substitution TosPEG3 This compound-Y TosPEG3->Intermediate PROTAC E3 Ligand-X-PEG3-Z-POI Ligand (Final PROTAC) Intermediate->PROTAC Step 2: Second Conjugation POILigand Protein of Interest (POI) Ligand with Nucleophile (-Z) POILigand->PROTAC

References

The Core Principles of Utilizing Tos-PEG3 as a Versatile Linker in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of a chemical linker is paramount in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the functional moieties of the molecule but also critically influences its stability, solubility, and pharmacokinetic profile. Tos-PEG3, a heterobifunctional linker featuring a tosyl group at one terminus and a tri-ethylene glycol (PEG3) spacer, has emerged as a valuable tool in the bioconjugation toolbox. This technical guide elucidates the fundamental principles governing the use of this compound, detailing its physicochemical properties, reaction mechanisms, and key applications. It provides a comprehensive overview for researchers aiming to leverage the unique attributes of this linker in the design and synthesis of novel therapeutic and diagnostic agents.

Introduction to this compound: Structure and Physicochemical Properties

This compound is a chemical linker characterized by a tosyl (p-toluenesulfonyl) group and a short polyethylene glycol chain. The tosyl group serves as an excellent leaving group in nucleophilic substitution reactions, while the PEG3 spacer imparts hydrophilicity, enhancing the solubility of the resulting conjugate in aqueous media.[1][2][3] This combination of reactivity and favorable physicochemical properties makes this compound a versatile linker for a range of bioconjugation applications.

The core structure of a common this compound linker, OH-PEG3-Tos, consists of a hydroxyl group at one end and a tosyl group at the other, separated by a three-unit PEG chain.[4] Variations of this structure exist, such as this compound-Tos, which contains two tosyl groups for homobifunctional crosslinking.[5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of a representative this compound linker (OH-PEG3-Tos). This data is essential for designing and executing conjugation reactions, as well as for understanding the potential impact of the linker on the final product.

PropertyValueSource(s)
Chemical Name 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate[4]
Synonyms OH-PEG3-Tos, this compound-alcohol, Hydroxy-PEG3-Tos[4]
Molecular Formula C13H20O6S[4]
Molecular Weight 304.36 g/mol [6]
Appearance Colorless to light yellow liquid/solid mixture[6]
Solubility Soluble in DMSO, DCM, DMF, Ethanol, Water (with sonication)[5][6]
Storage Conditions -20°C for long-term storage[5][6]

Core Principle: Nucleophilic Substitution Reaction

The primary principle behind the utility of this compound as a linker lies in the reactivity of the tosyl group. The tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.[7] This allows for the covalent attachment of the this compound linker to various functional groups present on biomolecules or small molecule drugs.

Common nucleophiles that react with the tosyl group include:

  • Thiols (-SH): Found in cysteine residues of proteins and peptides.

  • Amines (-NH2): Found at the N-terminus of proteins and in the side chains of lysine residues.

  • Hydroxyls (-OH): Found in serine, threonine, and tyrosine residues, as well as on various small molecules.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom attached to the tosylate, leading to the displacement of the tosyl group and the formation of a new covalent bond.[8]

G cluster_reactants Reactants cluster_products Products TosPEG3 R1-PEG3-OTs Conjugate R1-PEG3-Nu-R2 TosPEG3->Conjugate Tosyl_Leaving_Group TsO- TosPEG3->Tosyl_Leaving_Group Displacement Nucleophile R2-Nu: Nucleophile->Conjugate SN2 Attack

Figure 1: General workflow of a nucleophilic substitution reaction using a this compound linker.

Applications in Drug Development

The versatile reactivity and favorable properties of this compound make it a valuable linker in several areas of drug development, most notably in the construction of PROTACs and ADCs.

PROTACs: Engineering Protein Degradation

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker plays a crucial role in a PROTAC's efficacy, as its length and composition determine the ability of the molecule to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9]

This compound is frequently employed as a component of the linker in PROTAC synthesis.[6][10] Its hydrophilicity can improve the often-poor solubility of PROTAC molecules, enhancing cell permeability and overall exposure.[11] The defined length of the PEG3 unit allows for systematic optimization of the linker length to achieve optimal ternary complex formation and potent protein degradation.[]

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 2: Conceptual pathway of PROTAC-mediated protein degradation.

ADCs: Targeted Delivery of Cytotoxic Payloads

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells.[13] The linker in an ADC is critical for ensuring that the payload remains attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[13]

PEG linkers, including this compound, are incorporated into ADC design to improve their pharmacokinetic properties.[14] The hydrophilic PEG spacer can increase the overall solubility of the ADC, reduce aggregation, and potentially shield the payload from premature degradation or clearance.[13] While the tosyl group itself is not typically the point of attachment to the antibody (which is often achieved through maleimide-thiol or NHS-ester chemistry), this compound can be used as a building block in the synthesis of more complex linkers that are then conjugated to the antibody and the cytotoxic drug.

ADC_Workflow cluster_1 ADC Development Workflow Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation LinkerSynth Linker Synthesis (incorporating this compound) LinkerSynth->Conjugation Payload Cytotoxic Payload Payload->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Purification Purification & Characterization ADC->Purification FinalProduct Final ADC Product Purification->FinalProduct

Figure 3: A simplified workflow for the construction of an Antibody-Drug Conjugate.

Experimental Protocols: A General Guideline

While specific, validated protocols for the use of this compound are highly dependent on the specific reactants and desired product, the following provides a general framework for a bioconjugation reaction involving a thiol-containing biomolecule.

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • OH-PEG3-Tos

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)

  • (Optional) Reducing agent (e.g., TCEP)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate at room temperature for 30-60 minutes.

    • If a reducing agent like DTT is used, it must be removed by dialysis or a desalting column prior to the addition of the this compound linker.

  • This compound Linker Preparation:

    • Immediately before use, dissolve the OH-PEG3-Tos in a minimal amount of an anhydrous solvent like DMSO to create a stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the dissolved this compound linker to the protein solution. The optimal molar ratio should be determined empirically for each specific reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring or rotation. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Remove the unreacted this compound linker and any byproducts from the conjugated protein using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling and confirm the site of conjugation using techniques such as mass spectrometry (MS), HPLC, and SDS-PAGE.

Conclusion

This compound is a valuable and versatile linker in the field of bioconjugation and drug development. Its key advantages lie in the reliable reactivity of the tosyl group towards nucleophiles and the beneficial physicochemical properties imparted by the hydrophilic PEG3 spacer. By understanding the core principles of its reactivity and the impact of its structural features, researchers can effectively utilize this compound to construct novel and potent therapeutic agents, such as PROTACs and ADCs. The ability to systematically modify molecules with this linker provides a powerful tool for optimizing drug candidates and advancing the development of next-generation targeted therapies.

References

The Chemistry and Application of Tos-PEG3 Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-PEG3 derivatives, focusing on their chemical properties, synthesis, and applications, particularly in the burgeoning field of targeted protein degradation. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and structured data for practical application.

Introduction to this compound Derivatives and their Significance

Polyethylene glycol (PEG) linkers are integral components in modern drug development, prized for their ability to enhance the pharmacokinetic and physicochemical properties of therapeutic molecules.[1][2] Among these, this compound derivatives have emerged as particularly versatile building blocks. The core structure consists of a triethylene glycol (PEG3) spacer functionalized with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound an ideal precursor for the synthesis of a wide array of functionalized linkers for bioconjugation, drug delivery, and the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4]

The PEG3 linker itself imparts favorable characteristics, such as increased hydrophilicity and solubility, which can improve the drug-like properties of conjugated molecules.[2][5] The defined length of the PEG3 spacer allows for precise control over the distance between conjugated moieties, a critical factor in the design of bifunctional molecules like PROTACs.[5]

Chemical Properties of this compound and its Derivatives

The chemical properties of this compound derivatives are largely defined by the terminal functional groups. The tosyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities such as azides, amines, and alkynes. These functionalized derivatives are then employed in a range of bioconjugation reactions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound-OH and several of its commonly used derivatives. This data is essential for reaction planning, purification, and formulation development.

Derivative NameChemical FormulaMolecular Weight ( g/mol )Purity (%)AppearanceCAS Number
This compound-OH C13H20O6S304.36≥95Colorless to light yellow solid-liquid mixture77544-68-4
This compound-Tos C18H22O7S2414.5≥98Not Specified7460-82-4
m-PEG3-Tos C12H18O5S274.33≥98Solid powder50586-80-6
Azide-PEG3-Tos C13H19N3O5S329.37≥98Not Specified178685-33-1
Boc-NH-PEG3-Tos C20H33NO8S447.54≥95Not Specified1246999-33-6
This compound-CH2COOtBu C19H30O8S418.50≥98Colorless to off-white liquid1530778-24-5
This compound-methyl ester C15H22O7S346.4≥98Not Specified2468714-93-2
Propargyl-PEG3-Tos C14H18O5S302.35≥95Not SpecifiedNot Available

Data compiled from various commercial suppliers.[1][3][6][7][8][9][10]

Solubility

The solubility of this compound derivatives is a critical parameter for their use in synthesis and biological assays. The PEG linker generally imparts good aqueous solubility.

DerivativeSolventSolubility
This compound-OH Ethanol100 mg/mL (328.56 mM)
DMSO100 mg/mL (328.56 mM)
Water10 mg/mL (32.86 mM)
This compound-Tos DMSO, DCM, DMFSoluble
m-PEG3-Tos DMSOSoluble

Data obtained from commercial datasheets.[6][11][12] For aqueous solutions, sonication may be required to aid dissolution.[11]

Role in Targeted Protein Degradation: PROTACs

This compound derivatives are extensively used as linkers in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[13][14] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[13][15] The PEG3 linker in a PROTAC plays a crucial role in positioning the POI and the E3 ligase optimally for ubiquitination.[5]

PROTAC Mechanism of Action Signaling Pathway

The following diagram illustrates the catalytic cycle of a PROTAC, leading to the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (this compound Linker) PROTAC->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Activation & Conjugation (E1, E2) Proteasome 26S Proteasome UbPOI->Proteasome Recognition Proteasome->E3 Release Proteasome->PROTAC Release Proteasome->Ub Recycling Degraded Degraded Protein Fragments Proteasome->Degraded Degradation PROTAC_Assembly_Workflow start Start step1 Synthesis of Functionalized This compound Linker start->step1 step2a Couple POI Ligand to Linker step1->step2a step2b Couple E3 Ligase Ligand to Linker step1->step2b step3 Final PROTAC Assembly step2a->step3 step2b->step3 step4 Purification (e.g., HPLC) step3->step4 step5 Characterization (e.g., MS, NMR) step4->step5 step6 In vitro Evaluation (Degradation Assay) step5->step6 end End step6->end

References

The Strategic Imperative of Tos-PEG3 in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules orchestrate the ubiquitin-proteasome system to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linker technologies, the use of polyethylene glycol (PEG) chains, particularly functionalized variants like Tos-PEG3, has become a cornerstone of modern PROTAC design.

This technical guide provides an in-depth exploration of the role of this compound in PROTAC development. We will delve into the core principles of its application, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Principles: The Role of the PEG Linker in PROTACs

PROTACs are comprised of two ligands connected by a linker; one binds to a target protein and the other recruits an E3 ubiquitin ligase.[1] This tripartite structure allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2]

The linker itself plays a pivotal role in the overall efficacy of a PROTAC. Its length, composition, and flexibility can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule, such as solubility and cell permeability.[3]

PEG linkers, composed of repeating ethylene glycol units, are frequently employed in PROTAC design due to their inherent hydrophilicity and biocompatibility. The introduction of a PEG chain can enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a crucial factor for their administration and bioavailability.[4] Furthermore, the flexibility of PEG linkers allows for a degree of conformational freedom, which can be advantageous in achieving a productive ternary complex geometry.[5]

This compound: A Versatile Building Block for PROTAC Synthesis

This compound, or 2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, is a PEG-based linker that is particularly useful in the synthesis of PROTACs.[6] The "PEG3" designation indicates the presence of three ethylene glycol units. The tosyl (Tos) group is an excellent leaving group, making the molecule reactive towards nucleophiles and thus a versatile building block for PROTAC assembly.[7]

The general structure of this compound is as follows:

The hydroxyl group on one end and the tosyl group on the other allow for sequential and controlled conjugation to the POI ligand and the E3 ligase ligand, facilitating the modular synthesis of PROTAC libraries with varying linker lengths and attachment points.[8]

Quantitative Data on PEG-Containing PROTACs

The optimization of linker length is a critical step in PROTAC development. The following tables summarize representative data for PROTACs containing PEG linkers, illustrating the impact of linker length on degradation efficacy and other key parameters. While specific data for a PROTAC explicitly synthesized using "this compound" as the starting material is not available in a consolidated format in the public literature, the data for PROTACs with PEG3 linkers are directly relevant.

PROTAC ExampleTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4 Degrader 1 BRD4PomalidomidePEG37.36>98293T[9]
α-Synuclein Degrader α-SynucleinPomalidomideTriethylene Glycol~1000~40H293T[10]
MZ1 BRD4VHL4-unit PEG<500~65-70MV-4-11[11]

Table 1: Degradation Efficacy of PEG-Containing PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation achieved.

PROTAC ExamplePermeability AssayApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
Generic PROTACs PAMPA0.1 - 1.0General Observation

Table 2: Cellular Permeability of PEG-Containing PROTACs. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess the passive permeability of compounds.

Key Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation machinery. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC_E3->Ub Ubiquitination

PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Binding Binding Assays (SPR, ITC, FP) Synthesis->Binding Degradation Degradation Assays (Western Blot, In-Cell Western) Synthesis->Degradation Permeability Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability Ternary_Complex Ternary Complex Formation (TR-FRET, NanoBRET) Synthesis->Ternary_Complex PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Degradation->PK_PD Permeability->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

References

The Heterobifunctional Nature of Tos-PEG3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Tos-PEG3, a heterobifunctional linker integral to the advancement of bioconjugation and the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts: Understanding the Heterobifunctional Nature of this compound

This compound is a chemical linker characterized by two distinct reactive functional groups at either end of a three-unit polyethylene glycol (PEG) spacer. This "heterobifunctional" characteristic is central to its utility, allowing for the sequential and controlled conjugation of two different molecules.

The core components of the this compound linker are:

  • A Tosyl (Tos) Group: The tosyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. This end of the molecule readily reacts with nucleophiles such as thiols (from cysteine residues in proteins) and amines (from lysine residues or N-termini of proteins), forming stable thioether or amine linkages, respectively.[1][2]

  • A Hydroxyl (-OH) Group: The terminal hydroxyl group provides a site for further chemical modification. It can be derivatized to introduce a wide array of other functional groups, offering significant flexibility in the design of complex bioconjugates.[3][4]

  • A PEG3 Spacer: The three-unit polyethylene glycol spacer is a short, hydrophilic chain that imparts several beneficial properties to the linker and the final conjugate. These include increased water solubility, improved biocompatibility, and the ability to create a defined spatial separation between the conjugated molecules.[5][6]

The strategic combination of a highly reactive tosyl group and a modifiable hydroxyl group makes this compound a versatile tool for covalently linking a wide range of biomolecules and small molecule drugs.

Physicochemical and Reactive Properties of this compound

While specific kinetic data for the reaction of this compound with biomolecules is not extensively published, the following table summarizes its key physicochemical properties and generally accepted reactive characteristics.

PropertyValue/DescriptionSource
Chemical Name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate[7]
CAS Number 77544-68-4[7]
Molecular Formula C13H20O6S[7]
Molecular Weight 304.36 g/mol [7]
Appearance Colorless to light yellow liquid/solid mixture[7]
Solubility Soluble in water, DMSO, ethanol, and other polar organic solvents.[8]
Tosyl Group Reactivity Highly reactive with nucleophiles (e.g., thiols, amines, hydroxyls) via nucleophilic substitution.[1][2]
Hydroxyl Group Reactivity Can be activated or converted to other functional groups for subsequent conjugation reactions.[3][4]

Applications in Bioconjugation: PROTACs and ADCs

The heterobifunctional nature of this compound makes it a valuable linker in the construction of complex therapeutic modalities like PROTACs and ADCs.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).[5]

This compound can be employed in the synthesis of PROTACs by sequentially conjugating a target protein-binding ligand and an E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer can contribute to improved solubility and cell permeability of the final PROTAC molecule.[5]

PROTAC Assembly Workflow using a this compound Linker

PROTAC_Assembly cluster_synthesis PROTAC Synthesis Ligand_A Target Protein Ligand (with nucleophile, e.g., -SH) Intermediate_1 Ligand A-PEG3-OH Ligand_A->Intermediate_1 Reaction with This compound-OH Tos_PEG3_OH This compound-OH Tos_PEG3_OH->Intermediate_1 Activation Activate -OH group (e.g., convert to NHS ester) Intermediate_1->Activation Intermediate_2 Ligand A-PEG3-NHS Activation->Intermediate_2 Final_PROTAC Final PROTAC Molecule Intermediate_2->Final_PROTAC Conjugation Ligand_B E3 Ligase Ligand (with amine, e.g., -NH2) Ligand_B->Final_PROTAC ADC_Mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expressing) Tumor_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

An In-depth Technical Guide to the Structure and Reactivity of Tos-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate, commonly known as Tos-PEG3. It is intended to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmaceutical sciences who utilize PEG linkers in their research and development endeavors.

Introduction: What is this compound?

This compound is a heterobifunctional molecule that integrates two key chemical motifs: a triethylene glycol (PEG3) spacer and a tosylate (Tos) group. The PEG3 portion is a short, hydrophilic polyethylene glycol chain that enhances aqueous solubility and provides a flexible spacer arm.[1][2] The tosyl group, derived from p-toluenesulfonic acid, is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[3][4] This combination of properties makes this compound a valuable reagent for covalently linking molecules, particularly in the fields of bioconjugation and drug development, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5][6][7]

Structure and Physicochemical Properties

The structure of this compound consists of a p-toluenesulfonyl group esterified to the terminal oxygen of a triethylene glycol chain.

Chemical Structure:

this compound Chemical Structure

Figure 1. Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
IUPAC Name 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Synonyms This compound-alcohol, Hydroxy-PEG3-Tos, Triethylene glycol p-toluenesulfonate[1][8]
CAS Number 77544-68-4[5]
Molecular Formula C₁₃H₂₀O₆S[5][6]
Molecular Weight 304.36 g/mol [5]
Appearance Colorless to light yellow liquid or solid[5]
Purity ≥95%[8]
Solubility Soluble in Ethanol, DMSO, Water (up to 10 mg/mL)[5]
Storage Pure form: -20°C for up to 3 years; In solvent: -80°C for 6 months[5]

Core Reactivity: The Role of the Tosylate Group

The utility of this compound as a chemical linker is primarily derived from the reactivity of the tosylate group. The tosylate anion is a highly stable, resonance-stabilized species, making it an excellent leaving group in nucleophilic substitution reactions.[3][9] The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, highlighting the stability of the corresponding anion compared to a poor leaving group like hydroxide (from an alcohol), whose conjugate acid (water) has a pKa of 15.7.[3]

This activation of a primary alcohol to a tosylate ester transforms a poor leaving group (⁻OH) into an excellent one (⁻OTs), enabling efficient reaction with a wide range of nucleophiles under milder conditions than would be required for the parent alcohol.[10][11] The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially given that the tosylate is attached to a primary carbon.[3][10]

The general workflow for the application of this compound involves the displacement of the tosylate group by a nucleophile, resulting in the formation of a stable covalent bond between the nucleophile and the PEG3 linker.

G cluster_0 This compound Reactivity Workflow Nu Nucleophile (e.g., R-NH₂, R-SH) Product Nucleophile-PEG3-OH (Conjugated Product) Nu->Product Sₙ2 Attack TosPEG This compound-OH (Electrophile) TosPEG->Product LeavingGroup Tosylate Anion (Leaving Group) Product->LeavingGroup Displacement G start This compound-OH R¹-OTs transition Sₙ2 Transition State start->transition start->transition Electrophilic Carbon nucleophile Nucleophile Nu:⁻ nucleophile->transition nucleophile->transition Nucleophilic Attack product Conjugate R¹-Nu transition->product leaving_group Leaving Group TsO:⁻ transition->leaving_group transition->leaving_group Leaving Group Departure G cluster_protac POI Protein of Interest (Target) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase E3->PROTAC Binds Linker This compound Derived Linker POI_Ligand Target Ligand Linker->POI_Ligand E3_Ligand E3 Ligand E3_Ligand->Linker

References

The Tosyl Group in Tos-PEG3: A Technical Guide to its Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, the strategic use of functionalized linkers is paramount for the successful creation of sophisticated molecular architectures. Among these, Tos-PEG3, a heterobifunctional linker comprising a tosyl group and a triethylene glycol (PEG3) spacer, has emerged as a valuable tool. This technical guide provides an in-depth examination of the core function of the tosyl group within the this compound molecule, offering insights into its chemical properties, reactivity, and applications in cutting-edge research areas such as Proteolysis Targeting Chimeras (PROTACs) and Ligand-Directed Tosyl (LDT) chemistry.

The Dual Role of the Tosyl Group: An Excellent Leaving Group and a Protective Moiety

The p-toluenesulfonyl (tosyl) group is a univalent functional group with the chemical formula -SO₂C₆H₄CH₃.[1][2] Its utility in organic synthesis is primarily twofold: acting as an exceptional leaving group in nucleophilic substitution reactions and serving as a robust protecting group for alcohols and amines.[1][2]

Superior Leaving Group Capabilities

The primary and most critical function of the tosyl group in this compound is to serve as an excellent leaving group. Hydroxyl groups (-OH) of alcohols are inherently poor leaving groups because the hydroxide ion (OH⁻) is a strong base.[3] The tosyl group effectively converts the hydroxyl group of the PEG3 linker into a tosylate ester (-OTs).[4] This transformation dramatically enhances the leaving group ability for several key reasons:

  • Resonance Stabilization: Upon nucleophilic attack and cleavage of the C-O bond, the negative charge on the resulting tosylate anion is delocalized across the three oxygen atoms of the sulfonyl group through resonance.[5][6] This distribution of charge significantly stabilizes the anion, making it a weak base and, consequently, an excellent leaving group.[3][5]

  • Inductive Effect: The electron-withdrawing nature of the sulfonyl group further helps to polarize the C-O bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[3]

This conversion of a poor leaving group into an excellent one is fundamental to the utility of this compound in bioconjugation, enabling efficient reactions with a wide range of nucleophiles under mild conditions.[4]

Role as a Protecting Group

While its primary function in this compound is as a leaving group, the tosyl group can also act as a protecting group for amines.[2][7] When reacted with a primary or secondary amine, it forms a stable sulfonamide, which is resistant to a variety of reaction conditions, including basic, and some acidic, environments.[7][8] This protective function is particularly relevant in multi-step syntheses where the reactivity of an amine needs to be temporarily masked. Deprotection can be achieved using strong reducing agents or concentrated acid.[9]

The PEG3 Spacer: Ensuring Solubility and Flexibility

The triethylene glycol (PEG3) component of this compound imparts crucial physicochemical properties to the molecule. The ether linkages in the PEG chain are hydrophilic, which significantly increases the aqueous solubility of the entire construct.[10][11] This is a critical advantage in biological applications where reactions are often performed in aqueous buffers. Furthermore, the flexible nature of the PEG chain provides conformational adaptability, which can be beneficial in applications like PROTAC design, where it allows for optimal orientation of the linked moieties.[9]

Quantitative Data: Reactivity of the Tosyl Group

For illustrative purposes, the following table provides a qualitative comparison of the leaving group ability of the tosylate group relative to other common leaving groups.

Leaving GroupChemical FormulaRelative Leaving Group Ability
Tosylate -OTs Excellent
Mesylate-OMsExcellent
Triflate-OTfExcellent (often more reactive)
Iodide-IGood
Bromide-BrGood
Chloride-ClModerate
Hydroxide-OHPoor

Experimental Protocols

The following are generalized experimental protocols for the synthesis and application of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction conditions.

Protocol 1: Synthesis of this compound-Amine

This protocol describes the conversion of a commercially available OH-PEG3-Tos to an amine-terminated version, a common building block for further functionalization.

Materials:

  • OH-PEG3-Tos

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Azidation:

    • Dissolve OH-PEG3-Tos (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with dichloromethane (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Azido-PEG3-Tos.

  • Staudinger Reduction:

    • Dissolve the crude Azido-PEG3-Tos in anhydrous THF.

    • Add triphenylphosphine (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Add deionized water (5 eq) and stir for an additional 4 hours.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound-Amine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Solid-Phase Synthesis of a PROTAC using a this compound Linker

This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, where a this compound linker is used to connect a protein of interest (POI) ligand and an E3 ligase ligand.

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • This compound-amine

  • Carboxylic acid-functionalized POI ligand

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Preparation: Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

  • E3 Ligase Ligand Immobilization:

    • To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Linker Coupling:

    • To the resin, add a solution of the carboxylic acid-functionalized POI ligand (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • POI Ligand Coupling:

    • To the resin, add a solution of this compound-amine (2 eq) and a suitable base such as DIPEA (4 eq) in DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude PROTAC by preparative HPLC.

Characterization: The final PROTAC should be characterized by LC-MS and ¹H NMR to confirm its identity and purity.

Visualization of Workflows and Pathways

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary recruited Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for Solid-Phase PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start: Aminomethyl Resin swell 1. Resin Swelling (DMF) start->swell couple_e3 2. Couple E3 Ligand (HATU, DIPEA, DMF) swell->couple_e3 wash1 Wash (DMF, DCM, MeOH) couple_e3->wash1 couple_linker 3. Couple this compound-amine (DIPEA, DMF) wash1->couple_linker wash2 Wash (DMF, DCM, MeOH) couple_linker->wash2 couple_poi 4. Couple POI Ligand (HATU, DIPEA, DMF) wash2->couple_poi wash3 Wash (DMF, DCM, MeOH) couple_poi->wash3 cleave 5. Cleavage from Resin (TFA cocktail) wash3->cleave purify 6. Purification (Preparative HPLC) cleave->purify end Final PROTAC purify->end

Caption: A typical workflow for the solid-phase synthesis of a PROTAC.

Ligand-Directed Tosyl (LDT) Chemistry for Protein Labeling

LDT_Chemistry Protein Target Protein (with Nucleophilic Residue) Binding Non-covalent Binding (Ligand Recognition) Protein->Binding Probe LDT Probe (Ligand-Linker(Tos)-Reporter) Probe->Binding Reaction Proximity-Induced Covalent Reaction Binding->Reaction Proximity Effect Labeled_Protein Labeled Protein (Reporter Covalently Attached) Reaction->Labeled_Protein Released_Ligand Released Ligand-Tosylate Reaction->Released_Ligand

Caption: The mechanism of Ligand-Directed Tosyl (LDT) chemistry.

Conclusion

The tosyl group is a cornerstone of the functionality of this compound, primarily by serving as an outstanding leaving group that facilitates efficient nucleophilic substitution reactions. This reactivity, combined with the beneficial properties of the PEG3 spacer, makes this compound a versatile and powerful tool for researchers in drug development and chemical biology. Its application in the synthesis of PROTACs and in the development of LDT probes highlights its importance in the creation of next-generation therapeutics and research tools. A thorough understanding of the principles governing the reactivity of the tosyl group is essential for the rational design and successful implementation of this compound in complex bioconjugation strategies.

References

Methodological & Application

Application Notes and Protocols for Tos-PEG3 Bioconjugation with Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the bioconjugation of peptides with Tos-PEG3, a heterobifunctional linker used to append a triethylene glycol spacer to peptides. Polyethylene glycol (PEG)ylation is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] The tosyl group of this compound is an excellent leaving group for nucleophilic substitution reactions with primary amines (N-terminus and lysine side chains) and thiols (cysteine side chains) on a peptide. This protocol covers the reaction principles, detailed experimental procedures, purification of the PEGylated peptide, and subsequent characterization.

Introduction to Peptide PEGylation

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to molecules, most notably to peptides and proteins. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the peptide drug. The covalent attachment of PEG increases the hydrodynamic size of the peptide, which can lead to reduced renal clearance and an extended in vivo half-life.[1] Furthermore, the PEG chain can shield the peptide from proteolytic enzymes and reduce its immunogenicity and antigenicity.[1]

The choice of PEGylating reagent is crucial and depends on the available reactive functional groups on the peptide, such as the N-terminal amine, the epsilon-amine of lysine residues, or the sulfhydryl group of cysteine residues.[2] this compound is a PEGylating reagent containing a tosyl group. The tosyl group is a very good leaving group, making this compound an effective alkylating agent for nucleophilic functional groups on a peptide.

Principle of this compound Bioconjugation

The bioconjugation of a peptide with this compound proceeds via a nucleophilic substitution reaction. The nucleophilic group on the peptide (e.g., a primary amine or a thiol) attacks the carbon atom to which the tosyl group is attached, displacing the tosylate anion and forming a stable covalent bond with the PEG3 linker.

Reaction with Amine Groups (N-terminus or Lysine): The unprotonated primary amine of the peptide acts as the nucleophile. The reaction is typically carried out at a slightly basic pH (around 8.0-9.0) to ensure a significant concentration of the deprotonated, nucleophilic amine.[3]

Reaction with Thiol Groups (Cysteine): The sulfhydryl group of a cysteine residue is also a potent nucleophile, particularly in its deprotonated thiolate form. This reaction is favored at a pH slightly above the pKa of the cysteine thiol (around 8.5), though reactions can also proceed at neutral pH.[4]

Quantitative Data Summary

The efficiency of the PEGylation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants.[5] The following table summarizes typical starting parameters for optimization.

ParameterConjugation to Amine GroupsConjugation to Thiol Groups
Peptide Concentration 1-5 mg/mL in reaction buffer1-5 mg/mL in reaction buffer
Molar Ratio (this compound:Peptide) 5:1 to 20:1 (for mono-PEGylation)1.1:1 to 5:1 (for mono-PEGylation)
Reaction Buffer 50 mM Borate Buffer or PBS50 mM Phosphate Buffer or PBS
Reaction pH 8.0 - 9.07.0 - 8.5
Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 4 - 24 hours2 - 12 hours
Post-Purification Yield 30-60%40-70%
Post-Purification Purity >95% (determined by RP-HPLC)>95% (determined by RP-HPLC)

Experimental Protocols

Materials and Equipment
  • Peptide with at least one primary amine or free thiol group

  • This compound reagent

  • Reaction Buffers (e.g., 50 mM Borate Buffer, pH 8.5; 50 mM Phosphate Buffered Saline, pH 7.4)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column[6]

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)[7]

Protocol for Conjugation to Peptide Amine Groups
  • Peptide Dissolution: Dissolve the peptide in the reaction buffer (50 mM Borate Buffer, pH 8.5) to a final concentration of 1-5 mg/mL.

  • This compound Dissolution: Immediately before use, dissolve the this compound reagent in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute to the final concentration in the reaction buffer.

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 10:1 (this compound:Peptide).

  • Incubation: Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[]

Protocol for Conjugation to Peptide Thiol Groups
  • Peptide Dissolution: Dissolve the peptide in the reaction buffer (50 mM Phosphate Buffer, pH 7.5, containing 1 mM EDTA to prevent disulfide bond formation). The peptide concentration should be between 1-5 mg/mL.

  • This compound Dissolution: Immediately before use, dissolve the this compound reagent in a small amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute to the final concentration in the reaction buffer.

  • Conjugation Reaction: Add the dissolved this compound to the peptide solution at a molar ratio of 3:1 (this compound:Peptide).

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

  • Quenching: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or dithiothreitol (DTT) to a final concentration of 10 mM.

  • Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[]

Purification and Characterization

Purification by RP-HPLC

The PEGylated peptide can be purified from unreacted peptide, excess this compound, and other reaction byproducts using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[6]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is typically effective. The more hydrophobic PEGylated peptide will elute later than the unreacted peptide.

  • Detection: Monitor the elution profile at 214 nm or 280 nm.

  • Fraction Collection: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure conjugate.

Characterization by Mass Spectrometry

The successful conjugation and the purity of the final product should be confirmed by mass spectrometry.[7][9]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Provides accurate mass determination of the PEGylated peptide, confirming the addition of the PEG3 moiety.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Also used for mass determination and can be useful for analyzing complex mixtures.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide Peptide Solution (1-5 mg/mL) Reaction Reaction Mixture (pH 7.0-9.0, RT, 2-24h) Peptide->Reaction TosPEG3 This compound Solution TosPEG3->Reaction Quench Quench Reaction Reaction->Quench Stop Reaction Purify RP-HPLC Purification Quench->Purify Analyze MS Analysis Purify->Analyze Characterize Product

Caption: Experimental workflow for this compound bioconjugation with peptides.

Signaling_Pathway_Concept Peptide Unmodified Peptide Receptor Target Receptor Peptide->Receptor Degradation Proteolytic Degradation Peptide->Degradation Clearance Renal Clearance Peptide->Clearance Signal Biological Signal Receptor->Signal Prolonged_Signal Prolonged Signal Receptor->Prolonged_Signal PEG_Peptide PEGylated Peptide PEG_Peptide->Receptor PEG_Peptide->Degradation PEG_Peptide->Clearance

Caption: Conceptual diagram of PEGylation's effect on peptide signaling.

References

Application Notes and Protocols for Tos-PEG3 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2]

Tos-PEG3 Linker: A Versatile Tool for PROTAC Synthesis

Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are widely employed due to their favorable physicochemical properties. A this compound linker is a trifunctional molecule composed of a three-unit polyethylene glycol chain with a tosyl (Tos) group at one end. The tosyl group is an excellent leaving group, making this compound a valuable building block for PROTAC synthesis, primarily through nucleophilic substitution reactions.

Key Advantages of Using this compound Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability and formulation.[2]

  • Improved Cell Permeability: The flexibility of the PEG linker can allow the PROTAC to adopt conformations that shield its polar surface area, potentially enhancing its ability to cross cell membranes.

  • Tunable Length and Flexibility: The defined length of the PEG3 chain provides a specific spatial separation between the two ligands, which is critical for optimal ternary complex formation. The flexibility of the PEG backbone allows for the necessary conformational adjustments to achieve a productive orientation of the POI and E3 ligase.

  • Versatile Chemistry: The tosyl group readily reacts with various nucleophiles, such as amines, thiols, and hydroxyls, providing a straightforward method for conjugating the linker to either the POI ligand or the E3 ligase ligand.

Quantitative Data on PROTACs with PEG Linkers

The choice of linker can significantly impact the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The following table summarizes representative data for PROTACs utilizing PEG linkers, demonstrating their successful application in targeted protein degradation.

Target ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
BTKCRBNPEG62.297Mino
ERαVHLPEG10-100>90MCF-7
CDK9CRBNPEG<10>90MOLM-13
FAKCRBNPEG3.0>90PC3

Experimental Protocols

Protocol 1: Synthesis of an Amine-Terminated PEG3 Linker via Nucleophilic Substitution of this compound

This protocol describes the synthesis of an amine-terminated PEG3 linker from a commercially available this compound-OH linker. This amine-functionalized linker can then be used for subsequent conjugation to a POI or E3 ligase ligand containing a carboxylic acid or other electrophilic group.

Materials:

  • This compound-OH

  • Sodium azide (NaN3)

  • Triphenylphosphine (PPh3)

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas

Procedure:

Step 1: Azidation of this compound-OH

  • Dissolve this compound-OH (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude azido-PEG3-OH.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of Azido-PEG3-OH to Amino-PEG3-OH (Staudinger Reaction)

  • Dissolve the purified azido-PEG3-OH (1.0 eq) in a mixture of THF and water (4:1 v/v).

  • Add triphenylphosphine (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volumes).

  • Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The resulting crude amino-PEG3-OH can be purified by flash column chromatography.

Protocol 2: General Procedure for PROTAC Synthesis using an Amine-Terminated PEG3 Linker

This protocol outlines the coupling of the synthesized amino-PEG3-OH to a carboxylic acid-containing ligand (either for the POI or E3 ligase) using standard amide bond formation chemistry.

Materials:

  • Amino-PEG3-OH (from Protocol 1)

  • Carboxylic acid-containing ligand (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq) and amino-PEG3-OH (1.1 eq) in anhydrous DMF under an argon atmosphere.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of HATU (1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC intermediate by reverse-phase preparative HPLC.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC Molecule PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruits TernaryComplex->PROTAC Recycled PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification 3. Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro 4. In Vitro Evaluation (Binding Assays) Purification->InVitro Cellular 5. Cellular Assays (Western Blot for Degradation) InVitro->Cellular DataAnalysis 6. Data Analysis (DC50 & Dmax Determination) Cellular->DataAnalysis Optimization 7. Lead Optimization (Iterative Redesign) DataAnalysis->Optimization Optimization->Design Refine Design

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

References

Application Notes and Protocols for Tos-PEG3 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Tos-PEG3 to proteins, peptides, and other molecules containing primary amine or thiol functional groups. This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and in vivo circulation time.

Introduction to this compound Conjugation

This compound is a polyethylene glycol (PEG) linker containing a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH) through a nucleophilic substitution reaction.[1] This reaction forms a stable covalent bond between the PEG molecule and the target molecule.[2] The hydrophilic PEG chain imparts favorable physicochemical properties to the conjugate, making it a valuable tool in drug delivery and bioconjugation.[2]

Key Features of this compound:

  • Amine and Thiol Reactivity: Efficiently reacts with primary amines and thiols.[1]

  • Good Leaving Group: The tosylate group facilitates a rapid and efficient nucleophilic substitution reaction.[3]

  • Hydrophilic Spacer: The PEG3 linker increases the hydrophilicity of the modified molecule.

  • Stable Linkage: Forms a stable covalent bond with the target molecule.

Reaction Principle

The conjugation of this compound to a primary amine or thiol occurs via an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol attacks the carbon atom attached to the tosylate group. This leads to the displacement of the tosylate leaving group and the formation of a new carbon-nitrogen or carbon-sulfur bond.

G cluster_0 This compound Conjugation Pathway TosPEG This compound TransitionState SN2 Transition State TosPEG->TransitionState Nucleophilic Attack Nucleophile Nucleophile (Amine R-NH₂ or Thiol R-SH) Nucleophile->TransitionState Conjugate PEGylated Conjugate TransitionState->Conjugate Bond Formation LeavingGroup Tosyl Leaving Group TransitionState->LeavingGroup Leaving Group Departure

Caption: General reaction mechanism for this compound conjugation.

Experimental Protocols

The following are generalized protocols for the conjugation of this compound to molecules containing primary amines or thiols. Optimization of reaction conditions, such as molar ratios, concentration, pH, temperature, and reaction time, is recommended for each specific application.

Materials and Equipment
  • This compound (store desiccated at -20°C)

  • Molecule to be conjugated (protein, peptide, etc.)

  • Reaction Buffer (Amine-free for amine conjugation, e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)

  • Organic Solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

  • Quenching Reagent (e.g., Tris buffer or glycine for amine reactions; DTT or β-mercaptoethanol for thiol reactions)

  • Purification System (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or Reverse-Phase HPLC (RP-HPLC))

  • Analytical Instruments (e.g., HPLC, Mass Spectrometry, SDS-PAGE)

  • Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)

Protocol for Conjugation to Primary Amines

This protocol is suitable for the PEGylation of proteins and peptides at lysine residues or the N-terminus.

G start Start prep_protein Prepare Protein Solution (e.g., in PBS pH 8.0-9.5) start->prep_protein reaction Reaction Incubation (Room temp, 2-24h) prep_protein->reaction prep_peg Prepare this compound Solution (in DMF or DMSO) prep_peg->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purification (e.g., SEC) quench->purify characterize Characterization (HPLC, MS, SDS-PAGE) purify->characterize end End characterize->end

Caption: Workflow for this compound conjugation to primary amines.

Procedure:

  • Preparation of Amine-Containing Molecule:

    • Dissolve the protein or peptide in an appropriate amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-9.5) to a final concentration of 1-10 mg/mL.[2]

    • If the stock solution contains amine-containing buffers like Tris, perform a buffer exchange into the reaction buffer.

  • Preparation of this compound Stock Solution:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMF or DMSO (e.g., 10-50 mg/mL).

  • Conjugation Reaction:

    • Add the this compound stock solution to the amine-containing molecule solution. A molar excess of this compound (e.g., 5 to 50-fold) is typically used. The optimal ratio should be determined empirically.

    • The final concentration of the organic solvent in the reaction mixture should ideally be kept below 20% to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2 to 24 hours with gentle stirring or rotation. The reaction can also be performed at 4°C for a longer duration to minimize potential degradation of sensitive molecules.

  • Quenching the Reaction:

    • Add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM to consume any unreacted this compound.

    • Incubate for 1 hour at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by dialysis, diafiltration, or size-exclusion chromatography (SEC).[]

    • To separate PEGylated species from the unmodified molecule, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.[]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.

    • Use HPLC (SEC, IEX, or RP-HPLC) to assess purity and quantify the extent of PEGylation.[]

    • Confirm the identity and mass of the conjugate using mass spectrometry.

Protocol for Conjugation to Thiols

This protocol is suitable for site-specific PEGylation of proteins or peptides at cysteine residues.

G start Start prep_thiol Prepare Thiol-Molecule (Reduce disulfides if necessary) start->prep_thiol reaction Reaction Incubation (Room temp, 2-4h, pH 7.0-8.0) prep_thiol->reaction prep_peg Prepare this compound Solution (in DMF or DMSO) prep_peg->reaction quench Quench Reaction (e.g., DTT) reaction->quench purify Purification (e.g., SEC, RP-HPLC) quench->purify characterize Characterization (HPLC, MS, SDS-PAGE) purify->characterize end End characterize->end

Caption: Workflow for this compound conjugation to thiols.

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a suitable buffer at a pH range of 7.0-8.0.

    • If the molecule contains disulfide bonds, reduction to free thiols may be necessary using a reducing agent like DTT or TCEP. Remove the reducing agent before adding this compound.

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in the amine conjugation protocol (Section 3.2, step 2).

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the thiol-containing molecule solution.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by HPLC.

  • Quenching the Reaction:

    • Add a thiol-containing reagent like DTT or β-mercaptoethanol to quench any unreacted this compound.

  • Purification and Characterization:

    • Follow the same procedures as in the amine conjugation protocol (Section 3.2, steps 5 and 6).

Data Presentation: Quantitative Summary

The efficiency of this compound conjugation can be influenced by several factors. The following table provides a summary of typical reaction parameters and expected outcomes.

ParameterAmine ConjugationThiol ConjugationReference(s)
pH 8.0 - 9.57.0 - 8.0[2]
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours2 - 4 hours
Molar Excess of this compound 5 to 50-fold5 to 20-fold
Typical Conjugation Efficiency Variable, dependent on molecule and conditionsGenerally high due to the nucleophilicity of thiols
Purification Yield 40-80% (highly dependent on purification method)50-90% (highly dependent on purification method)
Final Purity >95% (as determined by HPLC)>95% (as determined by HPLC)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Incorrect pH- Inactive this compound (hydrolyzed)- Insufficient molar excess of this compound- Presence of competing nucleophiles in the buffer (e.g., Tris)- Optimize reaction pH.- Use fresh this compound and ensure proper storage.- Increase the molar ratio of this compound.- Perform buffer exchange to an appropriate amine-free buffer.
Protein Precipitation - High concentration of organic solvent- Protein instability at the reaction pH or temperature- Minimize the volume of organic solvent.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen different buffer conditions.
Multiple PEGylated Species - Reaction with multiple available amines or thiols- Reaction time is too long- Reduce the molar excess of this compound.- Shorten the reaction time.- Consider site-directed mutagenesis to reduce the number of reactive sites.
Difficulty in Purification - Similar properties between conjugated and unconjugated molecules- Optimize the purification method (e.g., try a different chromatography resin or gradient).- Consider using a PEG linker with a cleavable group or an affinity tag for easier separation.

Conclusion

This compound is a versatile and effective reagent for the PEGylation of biomolecules containing primary amine or thiol groups. The protocols provided herein offer a comprehensive starting point for researchers. Successful conjugation requires careful optimization of reaction conditions and appropriate purification and characterization of the final product. By following these guidelines, scientists can effectively utilize this compound to improve the therapeutic potential of their molecules of interest.

References

Revolutionizing Drug Delivery: Applications and Protocols for Tos-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery systems, the strategic use of linkers to conjugate therapeutic agents to delivery vehicles or targeting moieties is paramount. Among these, polyethylene glycol (PEG) linkers have become indispensable tools for improving the pharmacokinetic and pharmacodynamic profiles of drugs. Tos-PEG3, a short-chain PEG linker functionalized with a tosyl group, offers a versatile platform for the development of sophisticated drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and targeted nanoparticles. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the covalent attachment of drugs or targeting ligands.[1][2] The tri-ethylene glycol spacer enhances hydrophilicity, which can improve the solubility and reduce non-specific binding of the conjugate.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in various drug delivery systems. It is intended to serve as a comprehensive guide for researchers and scientists in the field of drug development.

Core Applications of this compound in Drug Delivery

The unique properties of this compound make it suitable for a range of applications in drug delivery, primarily centered around the covalent conjugation of molecules.

  • PROTACs: this compound can be employed as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule, while its length and flexibility are critical for the formation of a stable ternary complex, which is essential for target protein degradation.[3][4][5]

  • Antibody-Drug Conjugates (ADCs): In the realm of ADCs, this compound can be used to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG linker can help to overcome the hydrophobicity of the drug payload, improving the overall solubility and stability of the ADC.[6][] This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation.[6]

  • Targeted Nanoparticles and Liposomes: this compound can be used to functionalize the surface of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides, or small molecules). The tosyl group allows for the covalent attachment of these ligands, while the PEG chain provides a "stealth" layer that can reduce clearance by the immune system and prolong circulation time.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies utilizing PEG linkers in drug delivery systems. While specific data for this compound is often embedded within broader studies, the presented data for similar PEG linkers provides a strong indication of the expected performance enhancements.

Table 1: In Vitro Performance of PEGylated PROTACs

PROTAC Linker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
Alkyl>1000<202.5
PEG2500551.8
PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are cell-line dependent.[3]

Table 2: In Vivo Pharmacokinetics of PEGylated Antibody-Drug Conjugates

ConjugateHalf-life (min)Maximum Tolerated Dose (mg/kg)
HM (Non-PEGylated)19.65.0
HP4KM (4 kDa PEG)49.210.0
HP10KM (10 kDa PEG)219.020.0

HM, HP4KM, and HP10KM are different formulations of an affibody-drug conjugate.[11]

Table 3: Physicochemical Properties of PEGylated Nanoparticles

Formulation ParameterNanoparticle Size (nm)Drug Loading (%)
PLGA-PEG (Solvent: Acetone, Vsolvent/Vwater = 0.1)115.3 ± 5.1Not Reported
PLGA-PEG (Solvent: Acetone, Vsolvent/Vwater = 0.5)120.9 ± 6.9Not Reported
Doxorubicin-loaded PEG-MNPs184~5

Data from studies on PLGA-PEG nanoparticles and PEG-functionalized magnetic nanoparticles (MNPs).[8][12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of PEG linkers, which are directly applicable to this compound, in the synthesis and evaluation of drug delivery systems.

Protocol 1: General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker. This compound can be incorporated as part of this bifunctional linker.

Materials:

  • POI ligand with a suitable functional group (e.g., amine, hydroxyl, or carboxylic acid).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • This compound-acid or another bifunctional PEG linker (e.g., NH2-PEGn-COOH).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Solvents (e.g., DMF, DMSO).

  • Purification supplies (e.g., preparative HPLC).

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have compatible functional groups for reaction with the PEG linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with an amine group) and the bifunctional PEG linker (e.g., HOOC-PEG-Tos) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • The tosyl group of the purified E3 ligase-linker intermediate is now available for reaction.

    • Dissolve the intermediate and the POI ligand (e.g., with a nucleophilic hydroxyl or amine group) in a suitable solvent (e.g., DMF).

    • Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by a PROTAC.

Materials:

  • Cancer cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Protocol 3: LC-MS/MS for PROTAC Quantification in Plasma

This protocol describes a method for the sensitive quantification of a PROTAC in a biological matrix, which is crucial for pharmacokinetic studies.

Materials:

  • Rat plasma samples containing the PROTAC.

  • Internal standard.

  • Acetonitrile/methanol (1:1, v/v) for protein precipitation.

  • UPLC-MS/MS system.

Procedure:

  • Sample Preparation:

    • Spike 100 µL of rat plasma with the PROTAC at concentrations ranging from 10 pg/mL to 15000 pg/mL to create a standard curve.

    • Perform protein precipitation by adding 600 µL of 1:1 (v/v) acetonitrile/methanol.

    • Vortex the samples for 30 seconds and centrifuge at 13,000 rpm for 12 minutes.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the samples in 200 µL of 1:1 (v/v) methanol/acetonitrile prior to analysis.[13]

  • LC-MS/MS Analysis:

    • Inject the samples onto the UPLC-MS/MS system.

    • Use a suitable column (e.g., ACQUITY HSS T3 1.7 µm C18) and a gradient elution program.

    • Set the mass spectrometer to monitor the specific parent and daughter ion transitions for the PROTAC and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of the PROTAC in the unknown samples from the calibration curve.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound Linker) POI_bound Target Protein PROTAC->POI_bound E3_Ligase_bound E3 Ligase PROTAC->E3_Ligase_bound POI Target Protein (e.g., KRAS) E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Degradation E3_Ligase_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (this compound Linker) Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot Cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) Cell_Culture->Cytotoxicity Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Cytotoxicity->Animal_Model PK_Study Pharmacokinetic Study (LC-MS/MS) Animal_Model->PK_Study Efficacy_Study Tumor Growth Inhibition Study Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Animal_Model->Toxicity_Study

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

KRAS Signaling Pathway Targeted by a PROTAC

KRAS_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Degradation KRAS Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC KRAS-targeting PROTAC PROTAC->KRAS_GTP Induces

Caption: The KRAS signaling pathway and the point of intervention for a KRAS-targeting PROTAC.

References

Application Notes: Surface Modification of Nanoparticles with Tos-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications. Polyethylene glycol (PEG)ylation is a gold-standard technique used to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and pharmacokinetic profile.[1][2] This is achieved by forming a hydrophilic polymer layer on the nanoparticle surface, which reduces protein adsorption (opsonization), minimizes clearance by the immune system, and consequently prolongs systemic circulation time.[3][4]

Tos-PEG3 is a short-chain, heterobifunctional PEG linker featuring a terminal tosyl (tosylate) group. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as primary amines.[5] This reactivity provides a straightforward and efficient method for covalently conjugating the PEG linker to nanoparticles that have been surface-functionalized with amine groups. This modification strategy is particularly valuable in drug delivery, enabling the development of "stealth" nanoparticles that can more effectively reach their target sites.[4]

Key Applications
  • Enhanced Nanoparticle Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media with high ionic strength.[6]

  • Prolonged In Vivo Circulation: By creating a "stealth" coating, this compound modification reduces recognition and uptake by the mononuclear phagocyte system (MPS), leading to a longer circulation half-life.[3][7]

  • Improved Drug Delivery Efficacy: Increased circulation time enhances the probability of nanoparticles accumulating in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

  • Platform for Further Bioconjugation: While this application note focuses on the direct PEGylation effect, the base PEG structure can be further modified to attach targeting ligands (e.g., antibodies, peptides) for active targeting applications.

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol details the covalent conjugation of this compound to a nanoparticle surface functionalized with primary amine groups (NP-NH₂). The reaction proceeds via a nucleophilic substitution mechanism where the amine group attacks the carbon atom attached to the tosylate, displacing the tosyl group.

Materials:

  • Amine-functionalized nanoparticles (NP-NH₂)

  • This compound (e.g., from BroadPharm, MedChemExpress)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)[2]

  • Tertiary amine base (e.g., Triethylamine - TEA, N,N-Diisopropylethylamine - DIEA)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification/Washing Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Centrifugal filter units (with appropriate molecular weight cut-off for the nanoparticle size) or dialysis cassettes

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known quantity of amine-functionalized nanoparticles (NP-NH₂) in the chosen anhydrous solvent (e.g., DMF) to a final concentration of 1-5 mg/mL.

    • Sonicate the suspension briefly (1-2 minutes) in a bath sonicator to ensure a homogenous dispersion.

  • Reagent Preparation:

    • Dissolve this compound in the same anhydrous solvent to create a stock solution (e.g., 10-20 mM).

    • Prepare a stock solution of the tertiary amine base (e.g., 100 mM TEA in the anhydrous solvent).

  • Conjugation Reaction:

    • To the stirring nanoparticle suspension, add the tertiary amine base (e.g., TEA) to a final concentration of 2-3 molar equivalents relative to the estimated surface amine groups. The base acts as a proton scavenger.

    • Add the this compound solution to the nanoparticle suspension. A molar excess of 10-50 fold of this compound relative to the surface amine groups is recommended to drive the reaction to completion.

    • Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. For less reactive systems, the temperature can be moderately increased (e.g., to 35-40°C).

  • Reaction Quenching (Optional but Recommended):

    • To quench any unreacted this compound, add the quenching solution (e.g., Tris-HCl) and stir for an additional 30 minutes.

  • Purification:

    • Purify the PEGylated nanoparticles (NP-PEG3) from excess reagents and byproducts.

    • Method A (Centrifugation): Transfer the reaction mixture to a centrifugal filter unit. Centrifuge according to the manufacturer's instructions to pellet the nanoparticles. Discard the flow-through. Resuspend the nanoparticles in the washing buffer (e.g., PBS). Repeat this washing step at least three times.

    • Method B (Dialysis): Transfer the reaction mixture to a dialysis cassette and dialyze against the washing buffer for 24-48 hours, with several buffer changes.

  • Final Product:

    • After purification, resuspend the final NP-PEG3 product in a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the final concentration and store at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles

Successful surface modification should be confirmed by various characterization techniques to assess the changes in the physicochemical properties of the nanoparticles.

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To measure the change in hydrodynamic diameter (Z-average) and surface charge (zeta potential).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension (before and after modification) in an appropriate solvent (e.g., 10 mM NaCl or deionized water).

    • Measure the hydrodynamic diameter and zeta potential using a DLS instrument.

  • Expected Outcome: An increase in hydrodynamic diameter due to the PEG layer and a shift in zeta potential towards neutral (less positive or less negative) as the charged surface groups are shielded by the PEG chains.[4][8][9]

B. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of PEG on the nanoparticle surface.

  • Procedure:

    • Lyophilize the purified nanoparticle samples (before and after modification) to obtain a dry powder.

    • Acquire the FTIR spectra.

  • Expected Outcome: The appearance of characteristic PEG peaks, such as the strong C-O-C ether stretching vibration around 1100 cm⁻¹, in the spectrum of the modified nanoparticles.

C. Quantitative Analysis of PEGylation (Advanced):

  • Purpose: To determine the density of PEG chains on the nanoparticle surface.

  • Methods: Techniques like ¹H Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) can be employed.[4] These methods typically involve dissolving the nanoparticle core or displacing the PEG chains to quantify the amount of bound PEG.

Data Presentation

The following tables summarize representative data demonstrating the expected changes in nanoparticle properties following surface modification with a PEG linker.

Table 1: Change in Physicochemical Properties of Nanoparticles Post-PEGylation

Nanoparticle SampleHydrodynamic Diameter (Z-average, nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-NP (Before)108 ± 20.15+35.2 ± 2.1
NP-PEG3 (After)125 ± 3[9]0.18+8.7 ± 1.5[9]
Carboxyl-NP (Before)110 ± 10.12-22.4 ± 3.3[9]
NP-PEG3 (After)132 ± 4[9]0.16-5.1 ± 3.5[9]

Data are presented as mean ± standard deviation and are representative examples based on typical outcomes.[4][8][9][10]

Table 2: Characterization Summary

Characterization TechniquePurposeExpected Result for Successful PEGylation
DLSMeasure hydrodynamic sizeIncrease in diameter.[9]
Zeta PotentialMeasure surface chargeShift towards neutral.[8][10]
FTIRConfirm chemical compositionAppearance of C-O-C ether peaks (~1100 cm⁻¹).
¹H NMR / HPLC-CADQuantify surface densityProvides quantitative measure of PEG chains per nanoparticle.[4]

Mandatory Visualizations

G cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product & Analysis NP_NH2 Amine-Functionalized Nanoparticles (NP-NH2) Reaction Mix & Stir (12-24h, RT) + Base (TEA) NP_NH2->Reaction TosPEG This compound Reagent TosPEG->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Purify Wash & Purify (Centrifugation or Dialysis) Reaction->Purify Quench (optional) FinalNP Purified NP-PEG3 Purify->FinalNP Characterize Characterization (DLS, Zeta, FTIR) FinalNP->Characterize

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_pathway Cellular Internalization Pathway NP PEGylated Nanoparticle (NP-PEG3) Membrane Cell Membrane NP->Membrane Approach Endocytosis Endocytosis (e.g., Clathrin-mediated) Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome LateEndosome Late Endosome Endosome->LateEndosome Exocytosis Exocytosis Endosome->Exocytosis Recycling Lysosome Lysosome (Degradation/Release) LateEndosome->Lysosome Cytoplasm Cytoplasmic Release (Endosomal Escape) LateEndosome->Cytoplasm Escape

Caption: Generalized pathway for cellular uptake of PEGylated nanoparticles.

References

Application Notes and Protocols for Tos-PEG3-alcohol in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the effective use of Tos-PEG3-alcohol as a hydrophilic linker in solid-phase synthesis. This versatile linker is particularly well-suited for the synthesis of custom molecules, including peptide-drug conjugates, PROTACs, and other complex organic molecules where a flexible, water-soluble spacer is required.

Introduction

This compound-alcohol, or 2-(2-(2-hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, is a heterobifunctional linker molecule featuring a terminal hydroxyl group and a tosyl group. The triethylene glycol (PEG3) spacer imparts hydrophilicity to the target molecule, which can improve solubility and pharmacokinetic properties.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of the linker to a variety of nucleophiles.[2] The terminal hydroxyl group provides a handle for attachment to a solid support or for further chemical modification.

Key Features:

  • Hydrophilic PEG Spacer: Increases the aqueous solubility of the final compound.[2]

  • Versatile Functional Groups: The tosyl group is a good leaving group for nucleophilic substitution, while the hydroxyl group allows for various coupling chemistries.[2]

  • Monodisperse Nature: As a discrete chemical compound, it ensures homogeneity in the final product, which is crucial for therapeutic applications.[1]

Applications in Solid-Phase Synthesis

This compound-alcohol is a valuable tool for the solid-phase synthesis of a variety of molecules, including:

  • PROTACs (Proteolysis Targeting Chimeras): The PEG linker can connect the protein-of-interest (POI) ligand and the E3 ligase ligand.[3][4]

  • Peptide Conjugates: Modification of peptides with PEG linkers can enhance their bioavailability and in vivo stability.

  • Oligonucleotide Synthesis: It can be used to prepare modified solid supports for the synthesis of 3'-aminooxy oligonucleotides.[2][3]

  • Small Molecule Drug Conjugates: Facilitates the attachment of small molecule drugs to targeting moieties or solubilizing agents.

Experimental Protocols

Immobilization of this compound-alcohol on a Solid Support (Wang Resin)

This protocol describes the attachment of this compound-alcohol to a Wang resin via a Williamson ether synthesis. Wang resin is a popular solid support for the synthesis of molecules that will be cleaved under acidic conditions.[4]

Materials:

  • This compound-alcohol

  • Wang Resin

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Wang resin in anhydrous DMF for 1 hour in a solid-phase synthesis vessel.

  • Deprotonation: Under an inert atmosphere, add a solution of NaH (3 equivalents relative to the resin loading capacity) in anhydrous DMF to the swollen resin. Gently agitate the mixture for 2 hours at room temperature to deprotonate the hydroxyl groups on the resin.

  • Washing: Wash the resin thoroughly with anhydrous DMF (3 times) and anhydrous DCM (3 times) to remove excess NaH.

  • Linker Coupling: Dissolve this compound-alcohol (5 equivalents relative to the resin loading capacity) in anhydrous DMF and add it to the activated resin. Agitate the mixture at 50°C for 24 hours.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM (1:1:8 v/v/v) for 2 hours.

  • Final Washing and Drying: Wash the resin with DCM (3 times), MeOH (3 times), and finally with diethyl ether (3 times). Dry the resin under vacuum.

Diagram of Immobilization Workflow:

G cluster_prep Resin Preparation cluster_coupling Linker Coupling cluster_finish Finishing swell Swell Wang Resin in DMF deprotonate Deprotonate with NaH in DMF swell->deprotonate wash1 Wash with DMF and DCM deprotonate->wash1 add_linker Add this compound-alcohol in DMF wash1->add_linker react React at 50°C for 24h add_linker->react wash2 Wash with DMF, DCM, MeOH react->wash2 capping Cap with Acetic Anhydride/Pyridine wash2->capping final_wash Final Wash and Dry capping->final_wash G start This compound-Resin attach_aa1 Attach First Fmoc-AA start->attach_aa1 deprotect Fmoc Deprotection (20% Piperidine/DMF) attach_aa1->deprotect wash Wash with DMF deprotect->wash couple Couple Next Fmoc-AA couple->wash final_peptide Final Peptide on Resin couple->final_peptide After last AA wash->deprotect wash->couple

References

Application Notes and Protocols for Tos-PEG3-NH-Boc in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and provide flexibility.[1][2]

This document provides detailed application notes and protocols for the use of Tos-PEG3-NH-Boc , a trifunctional PEG linker, in the synthesis of PROTACs. This linker features a tosyl (Tos) group, a Boc-protected amine (NH-Boc), and a three-unit PEG chain. The tosyl group serves as a good leaving group for nucleophilic substitution, typically by an amine on one of the PROTAC's ligands. The Boc-protected amine, after deprotection, provides a reactive site for conjugation with the other ligand.

Core Concepts and Applications

This compound-NH-Boc is a versatile building block for the modular synthesis of PROTACs. Its key features and applications include:

  • Sequential Conjugation: The orthogonal reactivity of the tosyl and Boc-protected amine groups allows for a stepwise and controlled synthesis of the PROTAC molecule.

  • Enhanced Solubility: The hydrophilic PEG chain can improve the solubility of the final PROTAC, which is often a challenge for these large molecules.[1]

  • Linker Length Optimization: The three-unit PEG chain provides a specific linker length that can be optimal for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker length is a critical parameter that often requires optimization for maximal degradation efficiency.[3]

Data Presentation

Table 1: Physicochemical Properties of a Representative BRD4-Targeting PROTAC with a PEG3 Linker

ParameterValueReference
Molecular Weight ( g/mol )~950-1050N/A
cLogP3.5 - 4.5N/A
Topological Polar Surface Area (Ų)180 - 220N/A

Table 2: In Vitro Degradation Profile of a Representative BRD4-Targeting PROTAC (e.g., MZ1) with a PEG3 Linker

Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
HeLa~25>95[4]
22Rv1~15>95[4]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

The following protocols describe a general methodology for the synthesis of a PROTAC using this compound-NH-Boc. As a representative example, the synthesis of a BRD4-targeting PROTAC is outlined, where the BRD4 ligand (e.g., a JQ1 derivative with a free amine) is first coupled to the linker, followed by deprotection and coupling to an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid).

Protocol 1: Conjugation of POI Ligand to this compound-NH-Boc

This protocol describes the reaction of an amine-containing POI ligand with the tosyl group of the linker.

Materials:

  • Amine-functionalized POI ligand (e.g., JQ1-NH₂)

  • This compound-NH-Boc

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Stir bar and reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Reverse-phase HPLC for purification

  • LC-MS for reaction monitoring

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere, dissolve the amine-functionalized POI ligand (1.0 eq) and this compound-NH-Boc (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting POI-PEG3-NH-Boc conjugate by reverse-phase HPLC to obtain the pure product.

  • Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 2: Boc Deprotection of the POI-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • POI-PEG3-NH-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Stir bar and reaction vial

  • Rotary evaporator

Procedure:

  • Dissolve the POI-PEG3-NH-Boc conjugate in DCM in a reaction vial.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting TFA salt of the deprotected amine (POI-PEG3-NH₂) can often be used directly in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand to the Deprotected POI-Linker Conjugate

This protocol describes the final amide bond formation between the deprotected POI-linker conjugate and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • POI-PEG3-NH₂ (TFA salt)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • DIPEA

  • Anhydrous DMF

  • Stir bar and reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Reverse-phase HPLC for purification

  • LC-MS for characterization

Procedure:

  • In a clean, dry reaction vial under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and the peptide coupling reagent (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.

  • In a separate vial, dissolve the POI-PEG3-NH₂ (TFA salt) (1.1 eq) in anhydrous DMF and add DIPEA (4.0 eq) to neutralize the TFA salt.

  • Add the solution of the activated E3 ligase ligand to the solution of the deprotected POI-linker conjugate.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: E3 Ligase Ligand Coupling POI_NH2 POI-NH2 POI_PEG3_NHBoc POI-PEG3-NH-Boc POI_NH2->POI_PEG3_NHBoc DIPEA, DMF Tos_PEG3_NHBoc This compound-NH-Boc Tos_PEG3_NHBoc->POI_PEG3_NHBoc POI_PEG3_NHBoc_deprotect POI-PEG3-NH-Boc POI_PEG3_NH2 POI-PEG3-NH2 POI_PEG3_NHBoc_deprotect->POI_PEG3_NH2 TFA, DCM POI_PEG3_NH2_coupling POI-PEG3-NH2 E3_COOH E3-COOH Final_PROTAC Final PROTAC E3_COOH->Final_PROTAC HATU, DIPEA, DMF POI_PEG3_NH2_coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound-NH-Boc.

BRD4_Degradation_Pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System cluster_downstream Downstream Effects PROTAC BRD4 PROTAC (with PEG3 Linker) BRD4 BRD4 PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation BRD4 Degradation Proteasome->Degradation leads to cMYC_Transcription c-MYC Transcription (decreased) Degradation->cMYC_Transcription results in Cell_Proliferation Tumor Cell Proliferation (inhibited) cMYC_Transcription->Cell_Proliferation leads to BRD4_initial->cMYC_Transcription promotes

Caption: Signaling pathway of BRD4 degradation mediated by a PROTAC.

References

Application Notes and Protocols for Tos-PEG3 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Tos-PEG3 linkers in various bioconjugation and drug development applications. The tosyl group (Tos) is an excellent leaving group, making this compound reagents highly effective for nucleophilic substitution reactions with amines, thiols, and other nucleophiles. The polyethylene glycol (PEG) spacer enhances hydrophilicity, improving the solubility and pharmacokinetic properties of the resulting conjugates.[1][2]

Core Applications of this compound Linkers:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[3][4][5]

  • Peptide and Protein PEGylation: Covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can enhance their solubility, stability, and in vivo half-life.[1][6]

  • Small Molecule Modification: Introduction of a hydrophilic PEG linker to small molecules can improve their pharmacokinetic properties.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various biomedical applications.[7]

General Reaction Scheme: Nucleophilic Substitution

The fundamental reaction involves the displacement of the tosylate group by a nucleophile (e.g., an amine or thiol).

G Tos_PEG3 R1-PEG3-OTs Conjugate R1-PEG3-Nu-R2 Tos_PEG3->Conjugate + R2-Nu-H Nucleophile R2-Nu-H Nucleophile->Conjugate Byproduct H-OTs

Caption: General nucleophilic substitution reaction of a this compound linker.

Protocol 1: Conjugation of this compound to Amine-Containing Molecules

This protocol describes a general method for reacting a this compound linker with a primary or secondary amine on a peptide, protein, or small molecule. The reaction results in a stable secondary or tertiary amine linkage.

Experimental Workflow

G prep_reagents Prepare Reactants (this compound & Amine-Molecule) reaction_setup Set up Reaction in Anhydrous Solvent + Base prep_reagents->reaction_setup incubation Incubate at RT to 50°C (Monitor by LC-MS/TLC) reaction_setup->incubation quench Quench Reaction (Optional) incubation->quench purification Purify Conjugate (HPLC, SEC) quench->purification characterization Characterize Product (MS, NMR) purification->characterization

Caption: Workflow for the conjugation of this compound to an amine.

Materials
  • This compound reagent (e.g., OH-PEG3-Tos, m-PEG3-Tos)

  • Amine-containing molecule (peptide, protein, or small molecule)

  • Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))[8]

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (LC-MS, TLC)

  • Purification system (HPLC, Size Exclusion Chromatography)

Recommended Reaction Parameters
ParameterRecommendationNotes
This compound Stoichiometry 1.0 - 1.5 equivalents (relative to amine)A slight excess of the PEG reagent can drive the reaction to completion. For proteins, a higher excess may be needed.
Base Stoichiometry 2.0 - 3.0 equivalents (relative to amine)The base neutralizes the toluenesulfonic acid byproduct and facilitates the reaction.
Solvent Anhydrous DMF, DMSO, or DCMEnsure the solvent is anhydrous to prevent hydrolysis of the tosylate.
Temperature Room Temperature to 50°CHigher temperatures can increase the reaction rate but may risk degradation of sensitive molecules.
Reaction Time 4 - 24 hoursMonitor progress by LC-MS or TLC to determine the optimal time.
pH (for aqueous media) 7.0 - 8.5For reactions with molecules containing both amines and hydroxyls, maintaining this pH range favors reaction with the more nucleophilic amine.[9]
Detailed Protocol
  • Preparation:

    • Dissolve the amine-containing molecule in the chosen anhydrous solvent.

    • In a separate vial, dissolve the this compound reagent in the same solvent.

  • Reaction:

    • To the solution of the amine-containing molecule, add the non-nucleophilic base (e.g., DIPEA).

    • Add the this compound solution dropwise while stirring.

    • Allow the reaction to proceed at the desired temperature, monitoring its progress periodically using an appropriate analytical technique (e.g., LC-MS for small molecules and peptides, SDS-PAGE for proteins).

  • Quenching (Optional):

    • If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing reagent (e.g., Tris buffer) to consume any excess this compound.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts.

    • For peptides and small molecules, reverse-phase HPLC is often effective.

    • For proteins, size exclusion chromatography (SEC) or affinity chromatography can be used.[2]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry (MS) and, for small molecules, NMR.

Protocol 2: Conjugation of this compound to Thiol-Containing Molecules

This protocol outlines the reaction of a this compound linker with a thiol (sulfhydryl) group, commonly found in cysteine residues of peptides and proteins.

Experimental Workflow

G prep_reagents Prepare Reactants (this compound & Thiol-Molecule) reduction Reduce Disulfide Bonds (if necessary, using TCEP) prep_reagents->reduction reaction_setup Set up Reaction in Buffer (pH 6.5-7.5) + Base reduction->reaction_setup incubation Incubate at Room Temperature (Monitor by LC-MS/TLC) reaction_setup->incubation purification Purify Conjugate (HPLC, SEC) incubation->purification characterization Characterize Product (MS) purification->characterization

Caption: Workflow for the conjugation of this compound to a thiol.

Materials
  • This compound reagent

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

  • Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine), if starting with a disulfide-bonded molecule

  • Base (e.g., DIPEA, TEA)

  • Co-solvent (e.g., DMF, DMSO), if needed for solubility

Recommended Reaction Parameters
ParameterRecommendationNotes
This compound Stoichiometry 1.0 - 3.0 equivalents (relative to thiol)The stoichiometry can be adjusted to favor mono- or di-substitution if multiple thiol groups are present or if using a di-tosylated PEG.[10]
Base Stoichiometry 2.0 - 3.0 equivalentsA base is required to deprotonate the thiol, forming the more nucleophilic thiolate anion.
Solvent Aqueous buffer (e.g., PBS) with a co-solvent if neededThe reaction is often performed in a buffered aqueous solution to maintain pH and protein stability.
pH 6.5 - 7.5This pH range is a good compromise to ensure sufficient thiolate formation while minimizing side reactions with amines.[11]
Temperature Room TemperatureThe reaction typically proceeds efficiently at room temperature.
Reaction Time 2 - 12 hoursMonitor progress by LC-MS or other appropriate methods.
Detailed Protocol
  • Preparation of Thiol-Molecule:

    • If the thiol is in a disulfide bond, it must first be reduced. Dissolve the molecule in the reaction buffer and add a 10-20 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column.

  • Reaction:

    • Dissolve the this compound reagent in a minimal amount of a water-miscible co-solvent like DMF or DMSO.

    • Add the base to the reduced thiol-containing molecule solution.

    • Add the this compound solution to the thiol solution and stir at room temperature.

  • Purification and Characterization:

    • Follow the purification and characterization steps outlined in Protocol 1.

Application in PROTAC Synthesis

In PROTAC synthesis, a bifunctional this compound linker such as this compound-OH or this compound-N3 can be used. The tosyl group allows for the attachment of one of the ligands (either for the target protein or the E3 ligase) via nucleophilic substitution. The other functional group (e.g., hydroxyl or azide) is then used in a subsequent step to attach the second ligand.

PROTAC Synthesis Logical Flow

G start Start with Bifunctional This compound-X Linker step1 React Tosyl Group with Nucleophile of Ligand 1 start->step1 intermediate Form Ligand 1-PEG3-X Intermediate step1->intermediate step2 Chemically Modify 'X' Group (if necessary) intermediate->step2 step3 Couple Modified Intermediate with Ligand 2 step2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: Logical workflow for synthesizing a PROTAC using a this compound linker.

The specific protocols for these steps will depend on the nature of the ligands and the other functional group on the PEG linker. The general principles of nucleophilic substitution described above will apply to the first step. Subsequent steps may involve other well-established conjugation chemistries like amide bond formation or click chemistry.[12]

References

Application Notes and Protocols for Tos-PEG3 as a Linker in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the use of polyethylene glycol (PEG) linkers has become indispensable. These linkers offer a versatile means to conjugate molecules, enhancing properties such as solubility, stability, and pharmacokinetic profiles. Among the various activated PEG linkers, tosylated PEG derivatives, such as Tos-PEG3, have emerged as valuable tools. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as reactive linkers in organic synthesis.

Contrary to traditional protecting groups, this compound is not primarily used to temporarily mask a functional group. Instead, the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions (SN2). This allows for the covalent attachment of the hydrophilic triethylene glycol (PEG3) spacer to a variety of nucleophilic moieties, including amines, alcohols, and thiols. This approach is extensively utilized in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other functionalized biomolecules.

The primary advantages of using this compound linkers include:

  • Enhanced Solubility: The hydrophilic PEG chain significantly improves the aqueous solubility of hydrophobic molecules.

  • Biocompatibility: PEG is a well-established biocompatible polymer, reducing the immunogenicity of the resulting conjugates.

  • Reactive Handle: The tosyl group is a highly efficient leaving group, facilitating reliable and high-yielding conjugation reactions under relatively mild conditions.

  • Defined Spacer Length: The PEG3 unit provides a short, flexible, and well-defined spacer to connect two molecular entities, which can be crucial for optimizing biological activity.

This document will detail the properties of various this compound derivatives, provide protocols for their conjugation to different nucleophiles, and discuss the stability of the resulting linkages.

Data Presentation: this compound Derivatives

A variety of this compound derivatives are commercially available, offering different functionalities at the terminus opposite the tosyl group. The choice of derivative depends on the specific synthetic strategy.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Application
OH-PEG3-Tos HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OTsC₁₃H₂₀O₆S304.3677544-68-4Introduction of a PEG linker with a terminal hydroxyl group for further functionalization.
m-PEG3-Tos CH₃O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OTsC₁₂H₁₈O₅S274.3350586-80-6Introduction of a capped PEG linker.
This compound-Tos TsO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-OTsC₁₈H₂₂O₇S₂414.497460-82-4Homobifunctional linker for crosslinking two nucleophilic molecules.
This compound-NHBoc TsO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NHBocC₁₈H₂₉NO₇S403.49206265-94-3Introduction of a Boc-protected amine for subsequent deprotection and further reaction.
This compound-CH₂CO₂H TsO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-O-CH₂CO₂HC₁₃H₁₈O₇S318.341807537-35-4Introduction of a PEG linker with a terminal carboxylic acid for amide bond formation.

Note: Ts represents the tosyl (p-toluenesulfonyl) group.

Experimental Workflows and Signaling Pathways (Visualized)

The general principle behind the use of this compound linkers is the nucleophilic displacement of the tosylate group. This reaction is typically carried out in the presence of a base in a polar aprotic solvent.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products TosPEG R-PEG3-OTs Product R-PEG3-Nu TosPEG->Product Sɴ2 Reaction Nucleophile Nu-H Nucleophile->Product Base Base (e.g., K₂CO₃, DIPEA) Solvent Solvent (e.g., DMF, CH₃CN) Byproduct TsO⁻ H-Base⁺ PROTAC_Synthesis cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Activation cluster_step3 Step 3: Second Conjugation Ligand1 Target Protein Ligand (with nucleophile) Intermediate Ligand1-PEG3-OH Ligand1->Intermediate TosPEG HO-PEG3-OTs TosPEG->Intermediate Activation Activate -OH (e.g., to -OTs or -OMs) Intermediate->Activation ActivatedIntermediate Ligand1-PEG3-OTs Activation->ActivatedIntermediate PROTAC PROTAC (Ligand1-PEG3-Ligand2) ActivatedIntermediate->PROTAC Ligand2 E3 Ligase Ligand (with nucleophile) Ligand2->PROTAC

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with Tos-PEG3 linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the use of tosylated polyethylene glycol (Tos-PEG3) linkers.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and why is it used in PROTAC synthesis?

A this compound linker is a heterobifunctional chemical linker used in the synthesis of PROTACs. It consists of a three-unit polyethylene glycol (PEG) chain that provides solubility and optimal spacing, and a tosyl (tosylate) group. The tosyl group is an excellent leaving group, making the linker highly reactive towards nucleophiles such as amines, phenols, and thiols through an SN2 (bimolecular nucleophilic substitution) reaction. This allows for the covalent attachment of the linker to either the warhead (targeting the protein of interest) or the E3 ligase ligand.[1][2][3]

Q2: I am observing a very low yield in my PROTAC synthesis using a this compound linker. What are the common causes?

Low yields in PROTAC synthesis with a this compound linker can stem from several factors. The primary issues often revolve around the nucleophilic substitution step. Key areas to investigate include:

  • Poor Nucleophilicity of the Substrate: The amine, hydroxyl, or thiol group on your warhead or E3 ligase ligand may not be sufficiently nucleophilic to efficiently displace the tosylate leaving group.

  • Steric Hindrance: Bulky functional groups near the reactive center on either the linker or the substrate can sterically hinder the backside attack required for an SN2 reaction, significantly slowing down the reaction rate.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are critical for the success of the SN2 reaction. An inappropriate selection can lead to slow reaction rates or the prevalence of side reactions.

  • Degradation of Starting Materials: The this compound linker or the substrate may be unstable under the reaction conditions or may have degraded during storage.

  • Inefficient Purification: PROTACs containing PEG linkers are often highly polar, which can lead to poor recovery during purification if the appropriate method is not used.

Troubleshooting Guide: Low Yield in Nucleophilic Substitution with this compound Linker

This guide addresses specific issues you might encounter during the nucleophilic substitution reaction involving a this compound linker.

Problem 1: No or very little product formation observed by LC-MS.
Possible Cause Suggested Solution
Insufficiently activated nucleophile The nucleophile (amine, phenol, or thiol) needs to be deprotonated to be reactive. Use a suitable base to increase the nucleophilicity. For phenols and thiols, a non-nucleophilic inorganic base like potassium carbonate or cesium carbonate is often effective. For amines, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used, although often the amine is nucleophilic enough on its own.
Inappropriate solvent SN2 reactions are favored in polar aprotic solvents which solvate the cation of the base but not the nucleophile, thus increasing its reactivity. Switch to a solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).
Low reaction temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, and monitor the reaction progress.
Degraded this compound linker The tosyl group can be susceptible to hydrolysis under certain conditions. Confirm the integrity of your this compound linker using techniques like NMR or mass spectrometry before use.
Problem 2: The reaction is slow and does not go to completion.
Possible Cause Suggested Solution
Weak nucleophile If the nucleophilicity of your substrate is inherently low, you may need to use more forcing reaction conditions. Increase the reaction temperature and/or the concentration of the reactants.
Steric hindrance If steric hindrance is a suspected issue, prolonged reaction times at an elevated temperature might be necessary to achieve a reasonable yield.
Insufficient amount of base Ensure at least a stoichiometric amount of base is used to deprotonate the nucleophile. For less reactive nucleophiles, using an excess of the base (e.g., 2-3 equivalents) can drive the reaction forward.
Problem 3: Multiple unidentified products are observed by LC-MS.
Possible Cause Suggested Solution
Side reactions due to strong base If a very strong base is used (e.g., sodium hydride), it may deprotonate other acidic protons on your substrate, leading to unwanted side reactions. Switch to a milder base like potassium carbonate.
Elimination reaction (E2) If the carbon atom bearing the tosyl group is secondary, an E2 elimination reaction can compete with the desired SN2 substitution, especially at higher temperatures with a sterically hindered base. Use a less hindered base and try to run the reaction at the lowest effective temperature.
Degradation of product The newly formed PROTAC may be unstable under the reaction conditions. Monitor the reaction over time to see if the product forms and then degrades. If so, try to shorten the reaction time or lower the temperature.
Problem 4: The reaction appears complete by LC-MS, but the isolated yield is poor.
Possible Cause Suggested Solution
Loss during aqueous workup The PEG linker makes the PROTAC molecule relatively polar, which can lead to it partitioning into the aqueous layer during extraction. Minimize the volume of the aqueous washes or perform a back-extraction of the aqueous layers with a more polar organic solvent.
Adsorption to silica gel The polar nature of the PEG linker can cause the PROTAC to strongly adsorb to normal-phase silica gel, resulting in streaking and low recovery during column chromatography. Switch to a less polar stationary phase or use reverse-phase preparative HPLC (RP-HPLC) for purification. This is a very common and effective solution for purifying PROTACs.

Data Presentation

The following tables provide illustrative data on how reaction conditions can impact the yield of the nucleophilic substitution reaction with a this compound linker. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Base on the Yield of SN2 Reaction with a Phenolic Nucleophile

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF601275
Cs₂CO₃DMF601285
DIPEADMF601220
NoneDMF6024<5

Table 2: Effect of Solvent on the Yield of SN2 Reaction with an Amine Nucleophile

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFDIPEA501680
DMSODIPEA501685
ACNDIPEA501670
DichloromethaneDIPEA502430
TetrahydrofuranDIPEA502440

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on a this compound Linker with a Phenolic Warhead

  • Reactant Preparation: In a clean, dry flask, dissolve the phenolic warhead (1.0 equivalent) and the this compound-E3 ligase ligand conjugate (1.1 equivalents) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Nucleophilic Substitution cluster_purification Purification Warhead_OH Warhead with Nucleophilic Group (e.g., OH) Reaction Nucleophilic Substitution (SN2 Reaction) Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Warhead_OH->Reaction Tos_PEG3_E3 This compound-E3 Ligase Ligand Tos_PEG3_E3->Reaction Crude_PROTAC Crude PROTAC Reaction->Crude_PROTAC Yields PROTAC + Tosylate Salt Purification Purification (Reverse-Phase HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: Workflow for PROTAC synthesis using a this compound linker via nucleophilic substitution.

Troubleshooting_Tree Start Low PROTAC Yield Check_Reaction Reaction Monitoring by LC-MS? Start->Check_Reaction No_Product No Product Formation Check_Reaction->No_Product No/Low Product Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Starting Material Remains Complex_Mixture Complex Mixture of Products Check_Reaction->Complex_Mixture Multiple Peaks Good_Conversion Good Conversion, Low Isolated Yield Check_Reaction->Good_Conversion Product Peak Looks Good Sol_No_Product Optimize Reaction: - Stronger/More Base - Polar Aprotic Solvent - Increase Temperature - Check Starting Material Quality No_Product->Sol_No_Product Sol_Incomplete Optimize Reaction: - Increase Temperature - Increase Reaction Time - Increase Reactant Concentration Incomplete_Reaction->Sol_Incomplete Sol_Complex Investigate Side Reactions: - Use Milder Base - Lower Temperature - Check for E2 Elimination Complex_Mixture->Sol_Complex Sol_Purification Optimize Purification: - Use Reverse-Phase HPLC - Minimize Aqueous Workup Good_Conversion->Sol_Purification

Caption: Troubleshooting decision tree for low yield in PROTAC synthesis with a this compound linker.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation POI Degradation Proteasome->Degradation

References

Technical Support Center: Optimizing Tos-PEG3 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG3 conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a polyethylene glycol (PEG) linker that is activated with a tosyl (tosylate) group. The tosyl group is an excellent leaving group, facilitating a nucleophilic substitution reaction with primary amines (-NH2), thiols (-SH), and hydroxyl (-OH) groups on your target molecule (e.g., protein, peptide).[1][2] This reaction forms a stable covalent bond, attaching the hydrophilic PEG3 spacer to your molecule. The PEG spacer can help to improve solubility, stability, and pharmacokinetic properties.[3][4][5]

Q2: What are the primary target functional groups for this compound conjugation?

A: The primary targets for this compound conjugation are nucleophiles. In a biological context, the most common targets are:

  • Primary amines: Found at the N-terminus of proteins and in the side chain of lysine residues.[6]

  • Thiols (sulfhydryls): Found in the side chain of cysteine residues.[5]

  • Hydroxyls: Found in the side chains of serine, threonine, and tyrosine, though they are generally less reactive than amines and thiols under typical conjugation conditions.

Q3: What are the recommended storage and handling conditions for this compound?

A: this compound reagents are sensitive to moisture and should be stored at -20°C in a desiccated environment.[1][7] To prevent hydrolysis of the tosyl group, it is crucial to allow the reagent vial to equilibrate to room temperature before opening. For optimal stability, unused reagent should be stored under an inert gas like argon or nitrogen.[8] It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and to avoid long-term storage of solutions.[7][9]

Q4: How can I monitor the progress of my conjugation reaction?

A: The progress of the reaction can be monitored by several analytical techniques that distinguish between the starting materials and the PEGylated product. Common methods include:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher, often broader band compared to the unmodified protein.[10]

  • Size Exclusion Chromatography (SEC): The increased hydrodynamic radius of the PEGylated conjugate will result in an earlier elution time compared to the unmodified molecule.[11][]

  • Reverse Phase HPLC (RP-HPLC): Can be used to separate the PEGylated product from the starting materials, although peak shapes may be broader for PEGylated species.

  • Mass Spectrometry (LC-MS): Provides a definitive confirmation of conjugation by showing the mass increase corresponding to the addition of the this compound linker.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Recommended Solution
Inactive this compound Reagent The tosyl group is susceptible to hydrolysis. Ensure the reagent has been stored properly at -20°C with a desiccant.[1][7] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8] Use freshly prepared solutions of the reagent for each experiment.
Suboptimal Reaction pH The nucleophilicity of amines and thiols is pH-dependent. For amine conjugation, a pH of 8.0-9.5 is generally recommended to ensure the amine is deprotonated and nucleophilic.[13] For thiol conjugation, a pH of 7.0-8.5 is typically optimal. Use a non-amine-containing buffer such as phosphate or borate buffer.[14]
Insufficient Molar Excess of this compound Increase the molar ratio of this compound to the target molecule. A 5-20 fold molar excess is a good starting point for amine-based conjugation. For more reactive thiols, a lower excess (e.g., 2-10 fold) may be sufficient. Empirical optimization is recommended.
Low Reaction Temperature or Short Reaction Time Increase the reaction temperature to room temperature or 37°C.[13] Extend the reaction time (e.g., from 2 hours to overnight at 4°C). Monitor the reaction progress to determine the optimal time.[15]
Presence of Competing Nucleophiles in the Buffer Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.[14]
Problem 2: Poor Product Purity or Multiple PEGylation Products
Possible Cause Recommended Solution
Excessive Molar Ratio of this compound If multiple PEGylation sites are observed (di-PEGylated, tri-PEGylated, etc.), reduce the molar excess of this compound in the reaction.
Non-specific Binding The reaction conditions (especially high pH) may promote the reaction with less nucleophilic sites like hydroxyl groups. Consider lowering the pH to increase the specificity for more reactive amines or thiols.
Inefficient Purification PEGylation reactions often result in a mixture of products.[10] Utilize appropriate chromatographic techniques for purification. Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and protein.[11][] Ion Exchange Chromatography (IEX) can separate species with different degrees of PEGylation.[11][][16]
Presence of Di-tosylated PEG Impurity If cross-linking is observed, your this compound reagent may contain di-tosylated PEG impurities. Analyze the purity of the starting material via mass spectrometry.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a protein. The conditions provided are a starting point and should be optimized for your specific application.

Protocol: Conjugation of this compound to a Protein via Amine or Thiol Linkage

1. Materials:

  • This compound Reagent

  • Protein/Peptide with available amine or thiol groups

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (Amine targeting): 100 mM sodium borate or sodium phosphate, pH 8.5

  • Conjugation Buffer (Thiol targeting): 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC or IEX chromatography columns)

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein/peptide in the appropriate conjugation buffer at a known concentration (e.g., 1-10 mg/mL).

    • If targeting thiols, ensure the cysteine residues are reduced and that any reducing agents have been removed prior to adding the this compound.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

    • Incubate for 1 hour at room temperature to quench any unreacted this compound.

  • Purification:

    • Purify the PEGylated product from unreacted PEG and protein using Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[10][11][][16]

  • Analysis and Characterization:

    • Analyze the purified fractions using SDS-PAGE, SEC-HPLC, and/or Mass Spectrometry to confirm successful conjugation and assess purity.

Quantitative Data Summary

The optimal reaction conditions for this compound conjugation are dependent on the specific nucleophile being targeted and the properties of the molecule to be PEGylated. The following tables provide recommended starting ranges for key parameters.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterAmine ConjugationThiol Conjugation
pH Range 8.0 - 9.57.0 - 8.5
Buffer System Sodium Borate, Sodium PhosphateSodium Phosphate with EDTA
Molar Excess of this compound 5 - 20 fold2 - 10 fold
Temperature 4°C or Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time 2-4 hours at RT, or overnight at 4°C1-3 hours at RT

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Protein in Conjugation Buffer conjugation Mix Protein and this compound Incubate (e.g., 2-4h at RT) prep_protein->conjugation prep_peg Prepare fresh this compound stock solution prep_peg->conjugation quench Quench reaction with Tris buffer conjugation->quench purification Purify conjugate (SEC or IEX) quench->purification analysis Analyze purified product (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low or No Conjugation? check_reagent Is this compound reagent active? (Proper storage, fresh solution) start->check_reagent check_reagent->start No, replace check_ph Is reaction pH optimal? (8.0-9.5 for amines, 7.0-8.5 for thiols) check_reagent->check_ph Yes check_ph->start No, adjust check_ratio Is molar ratio sufficient? (e.g., 5-20x for amines) check_ph->check_ratio Yes check_ratio->start No, increase check_buffer Is buffer amine-free? (e.g., no Tris) check_ratio->check_buffer Yes check_buffer->start No, change success Optimization Successful check_buffer->success Yes

Caption: Troubleshooting logic for low conjugation efficiency.

References

common side reactions with Tos-PEG3 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tos-PEG3. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Here you will find information to help you address common side reactions and optimize your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or triethylene glycol mono-p-toluenesulfonate, is a chemical compound commonly used as a hydrophilic linker in the synthesis of more complex molecules.[1][2] Its polyethylene glycol (PEG) chain increases the water solubility of the final compound. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, hydroxyls, and thiols.[3][4] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][3]

Q2: What are the most common side reactions observed when working with this compound?

The most common side reactions when using this compound fall into three main categories:

  • During Synthesis (Mono-tosylation of Triethylene Glycol):

    • Di-tosylation: The formation of triethylene glycol di-p-tosylate is the most significant side reaction.[5][6] This occurs when both hydroxyl groups of the starting triethylene glycol react with tosyl chloride.

  • During Reactions with Nucleophiles:

    • Elimination (E2) Reaction: While nucleophilic substitution (SN2) is the desired reaction, elimination can occur, leading to the formation of an alkene. For a primary tosylate like this compound, substitution is generally favored.[7][8][9]

    • Over-alkylation of Amines: When reacting this compound with a primary or secondary amine, multiple additions of the PEG linker can occur, resulting in the formation of secondary or tertiary amines.

  • General Stability:

    • Hydrolysis: The tosylate group can undergo hydrolysis back to a hydroxyl group, especially in the presence of water or protic solvents.[10][11]

Q3: How can I minimize the formation of the di-tosylated byproduct during the synthesis of this compound?

Minimizing di-tosylation is crucial for achieving a good yield of the desired mono-tosylated product. Here are key strategies:

  • Control Stoichiometry: Use a significant excess of triethylene glycol relative to tosyl chloride. This statistically favors the mono-tosylation product. A protocol with a 4:1 molar ratio of triethylene glycol to tosyl chloride has been shown to be effective.[12]

  • Slow Addition of Tosyl Chloride: Adding the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) helps to control the reaction and reduce the likelihood of di-tosylation.[12]

  • Use of Pyridine or Triethylamine: These bases act as catalysts and also neutralize the HCl byproduct, which can promote side reactions.[12][13]

Q4: How do I favor the desired substitution reaction over elimination?

For a primary tosylate like this compound, substitution is generally the major pathway. To further favor substitution over elimination, consider the following conditions:

  • Choice of Nucleophile: Use a good, non-bulky nucleophile.

  • Reaction Temperature: Lower temperatures generally favor substitution over elimination.

  • Solvent: Use a polar aprotic solvent such as DMF or DMSO.

Troubleshooting Guides

Synthesis of this compound (from Triethylene Glycol)
Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase reaction time or slightly increase the temperature after the initial addition of tosyl chloride (e.g., stir overnight at room temperature).[12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Significant formation of di-tosylated byproduct.Use a larger excess of triethylene glycol. Ensure slow, dropwise addition of tosyl chloride at 0 °C.[12]
Hydrolysis of tosyl chloride.Ensure all glassware is dry and use anhydrous solvents.
Difficult Purification Co-elution of this compound and di-tosylated triethylene glycol during column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Monitor fractions carefully by TLC.
Presence of unreacted triethylene glycol.Use an aqueous wash during the workup to remove the highly water-soluble triethylene glycol.
Product Instability Hydrolysis of the tosylate group.Store the purified this compound in a dry, cool place (-20°C for long-term storage).[4] Avoid exposure to moisture.
Reactions of this compound with Nucleophiles (e.g., Amines)
Problem Possible Cause Recommended Solution
Low Yield of Conjugated Product Incomplete reaction.Increase reaction time and/or temperature. Ensure the nucleophile is sufficiently reactive.
Elimination side reaction.Use a less hindered base if one is required. Lower the reaction temperature.
Hydrolysis of this compound.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products Over-alkylation of an amine nucleophile.Use a controlled stoichiometry with a slight excess of the amine. Monitor the reaction closely and stop it once the desired product is formed.
Low Solubility of PROTAC The overall molecule has poor aqueous solubility.The PEG linker in this compound is designed to improve solubility.[3] If solubility is still an issue, consider using a longer PEG chain linker.

Experimental Protocols

Synthesis of Triethylene Glycol Mono-p-toluenesulfonate (this compound)

This protocol is adapted from a literature procedure with a reported yield of 79%.[12]

Materials:

  • Triethylene glycol (10 g, 66.6 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (3.17 g, 16.7 mmol)

  • Triethylamine (2.01 g, 66.6 mmol)

  • Dichloromethane (CH₂Cl₂) (250 mL)

  • Ice water

  • 0.1 M HCl

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve triethylene glycol (10 g) and p-toluenesulfonyl chloride (3.17 g) in 200 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Slowly add a solution of triethylamine (2.01 g) in 50 mL of dichloromethane dropwise to the reaction mixture over 30 minutes, while maintaining the temperature at 0 °C.

  • Reaction: Stir the suspension for 2 hours at 0 °C, and then allow it to warm to room temperature and stir for an additional 16 hours.

  • Workup:

    • Quench the reaction by adding 100 mL of ice water.

    • Adjust the pH of the aqueous layer to 2-3 by adding 0.1 M HCl.

    • Separate the organic layer. Wash the organic layer twice with 100 mL of water and once with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield pure triethylene glycol monotosylate as a colorless oil.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup cluster_purification Purification start Dissolve Triethylene Glycol and TsCl in CH2Cl2 cool Cool to 0 °C start->cool add_base Slowly add Triethylamine solution cool->add_base react_cold Stir at 0 °C for 2h add_base->react_cold react_rt Stir at room temperature for 16h react_cold->react_rt quench Add ice water react_rt->quench acidify Adjust pH to 2-3 with HCl quench->acidify wash Wash organic layer with water and brine acidify->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Silica gel column chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_ditosylation Di-tosylation start Low Yield of this compound check_reaction Check TLC for unreacted starting material start->check_reaction check_nmr Analyze crude NMR for side products start->check_nmr incomplete Unreacted triethylene glycol or TsCl visible on TLC check_reaction->incomplete ditosylation Presence of di-tosylated product in NMR check_nmr->ditosylation solution_incomplete Increase reaction time or temperature. Ensure base is not degraded. incomplete->solution_incomplete solution_ditosylation Use larger excess of triethylene glycol. Ensure slow addition of TsCl at 0 °C. ditosylation->solution_ditosylation

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing the Solubility of Tos-PEG3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tos-PEG3 in organic solvents.

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving very slowly in my chosen organic solvent.

  • Initial Checks:

    • Verify Solvent Purity: Ensure the organic solvent is of high purity and anhydrous, especially for moisture-sensitive reactions. Impurities can significantly impact solubility.

    • Confirm this compound Quality: Check the certificate of analysis (CoA) for the purity and specifications of your this compound lot.

    • Visual Inspection: Examine the this compound for any signs of degradation or clumping, which might affect its dissolution.

  • Troubleshooting Steps:

    • Increase Temperature: Mild heating can significantly improve the solubility of PEG derivatives.[1][2] Gently warm the solvent/Tos-PEG3 mixture. For solvents like toluene and isopropanol, raising the temperature is particularly effective.[2]

    • Apply Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break up aggregates and increase the surface area of the solute exposed to the solvent.[3]

    • Increase Agitation: Ensure vigorous and continuous stirring or vortexing to promote dissolution.

    • Consider a Co-solvent System: If solubility in a single solvent is poor, consider adding a small amount of a co-solvent in which this compound is highly soluble (e.g., DMSO, DMF).

    • Prepare Fresh Solutions: For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to avoid diminished solubility due to absorbed moisture.[3]

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

A1: Based on available data and the general solubility of PEG derivatives, this compound is expected to be soluble in a range of polar organic solvents. Polyethylene glycols (PEGs) are generally very soluble in chloroform, methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] They are less soluble in alcohols and toluene.[2] Specific data for this compound indicates good solubility in ethanol and DMSO, often aided by sonication and warming.[3]

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to add the desired volume of solvent to a pre-weighed amount of this compound. To facilitate dissolution, especially for higher concentrations, utilize sonication and/or gentle warming.[3] For moisture-sensitive applications, it is crucial to use anhydrous solvents and handle the materials under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: Can I heat my this compound solution to improve solubility? If so, to what temperature?

A3: Yes, mild heating is a common and effective method to improve the solubility of PEG derivatives.[1][2] The exact temperature will depend on the boiling point of your solvent. As a general guideline, you can warm the solution to 40-50°C. Avoid excessive heat, which could potentially lead to the degradation of the compound or solvent evaporation.

Q4: My this compound appears as a solid-liquid mixture. Is this normal and how does it affect solubility?

A4: Yes, it is normal for some low molecular weight PEG derivatives like this compound to appear as a solid-liquid mixture or a waxy solid.[2] This physical form should not negatively impact its solubility, provided the appropriate solvent and dissolution techniques (heating, sonication) are used.

Q5: Why is my tosylated PEG product difficult to purify, suggesting solubility issues?

A5: Challenges in purifying tosylated PEGs can sometimes be attributed to their amphiphilic nature, leading to aggregation or inconsistent behavior in different solvent systems.[4] It is also possible that side products or residual pyridine from the tosylation reaction are affecting the solubility characteristics of the final product.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in selected solvents.

SolventConcentrationConditionsCitation
Ethanol100 mg/mL (328.56 mM)Requires sonication[3]
DMSO100 mg/mL (328.56 mM)Requires sonication and warming[3]
Water10 mg/mL (32.86 mM)Requires sonication[3]

Experimental Protocols

Protocol for Dissolving this compound in an Organic Solvent

  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a clean, dry vial.

    • If the application is moisture-sensitive, perform these steps in a glove box or under a stream of inert gas (e.g., argon or nitrogen).

  • Solvent Addition:

    • Add the appropriate volume of high-purity, anhydrous organic solvent to the vial containing this compound.

  • Dissolution Enhancement:

    • Method A: Sonication: Place the vial in an ultrasonic bath and sonicate until the this compound is fully dissolved.

    • Method B: Heating and Agitation: Place the vial on a magnetic stir plate with a heating function. Set the temperature to a moderate level (e.g., 40°C) and stir the solution until the solid is completely dissolved.

  • Verification:

    • Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Storage:

    • If not for immediate use, store the stock solution at -20°C or -80°C to prevent degradation.[3] Avoid repeated freeze-thaw cycles.[2]

Diagrams

Troubleshooting_Solubility Troubleshooting Workflow for this compound Solubility Start Start: this compound Fails to Dissolve InitialChecks Initial Checks: - Solvent Purity? - this compound Quality? - Visual Inspection? Start->InitialChecks Heating Apply Mild Heat (e.g., 40-50°C) InitialChecks->Heating Checks OK Sonication Use Sonication Heating->Sonication Still not dissolved Success Success: this compound Dissolved Heating->Success Dissolved Agitation Increase Agitation (Vigorous Stirring) Sonication->Agitation Still not dissolved Sonication->Success Dissolved CoSolvent Consider a Co-solvent (e.g., small amount of DMSO/DMF) Agitation->CoSolvent Still not dissolved Agitation->Success Dissolved CoSolvent->Success Dissolved Failure Issue Persists: - Re-evaluate solvent choice - Contact Technical Support CoSolvent->Failure Still not dissolved

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Challenges in Using Tos-PEG3 for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tos-PEG3 as a linker in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a PEG-based linker like this compound in ADCs?

A1: Polyethylene glycol (PEG) linkers are primarily used to improve the physicochemical properties of ADCs. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of the PEG chain in this compound can mitigate this aggregation propensity. Additionally, PEGylation can increase the hydrodynamic radius of the ADC, which often leads to reduced renal clearance and a longer plasma half-life, potentially allowing for greater accumulation of the ADC in tumor tissue.[1][2][3][4][5]

Q2: What is the function of the tosyl group in the this compound linker?

A2: The tosyl (or p-toluenesulfonyl) group is an excellent leaving group for nucleophilic substitution reactions.[6][7][8][9] In the context of ADC synthesis, the tosyl group on the PEG3 linker is designed to react with nucleophilic functional groups on the antibody or the drug molecule, such as primary amines (-NH2), thiols (-SH), or hydroxyls (-OH), to form a stable covalent bond.[7]

Q3: Can the length of the PEG chain in the linker affect the ADC's efficacy?

A3: Yes, the length of the PEG chain is a critical parameter that can significantly impact the ADC's performance. A longer PEG chain can further enhance hydrophilicity and prolong circulation half-life.[10][11][12] However, a longer linker might also decrease the in vitro cytotoxicity of the ADC.[10][11] Therefore, the optimal PEG linker length needs to be empirically determined for each specific ADC to achieve the best balance between pharmacokinetics and potency.[5]

Q4: What are the potential stability issues with a this compound linker in an ADC?

A4: The primary stability concern for a tosyl-activated linker is its susceptibility to hydrolysis, especially in aqueous environments. The tosyl group can react with water, leading to an inactive hydroxylated PEG linker. This hydrolysis is a competing reaction during the conjugation process and can reduce the efficiency of the reaction.[13][14] It is crucial to use anhydrous solvents and handle the this compound reagent in a moisture-free environment.

Q5: How does the drug-to-antibody ratio (DAR) affect ADCs with PEG linkers?

A5: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. While a higher DAR can increase the potency of the ADC, it can also increase its hydrophobicity and lead to aggregation. PEG linkers can help to mitigate the aggregation issues associated with high DARs by increasing the overall hydrophilicity of the conjugate.[1][2][3][15]

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency
Possible Cause Explanation Recommended Solution
Hydrolysis of this compound Reagent The tosyl group is sensitive to moisture and can hydrolyze to an unreactive hydroxyl group, especially if the reagent has been improperly stored or handled.[13][14]Use fresh, high-quality this compound from a reputable supplier. Store the reagent under desiccated and inert conditions. Prepare stock solutions in anhydrous solvents immediately before use.
Suboptimal Reaction pH The rate of the nucleophilic substitution reaction with the tosyl group is pH-dependent. For reactions with primary amines on antibodies, a slightly basic pH (typically 8.5-9.5) is often recommended to deprotonate the amine and increase its nucleophilicity.[16] However, a very high pH can accelerate the hydrolysis of the tosyl group.Optimize the reaction pH by performing small-scale experiments across a range of pH values (e.g., 7.5 to 9.5). Use a non-nucleophilic buffer to avoid side reactions.
Presence of Competing Nucleophiles in Antibody Buffer Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the antibody for reaction with the this compound linker, leading to low conjugation efficiency.[17][18][19]Perform a buffer exchange for the antibody into a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate buffer before the conjugation reaction.[17][18]
Low Antibody Concentration A low concentration of the antibody can lead to slower reaction kinetics and reduced conjugation efficiency.[17]Concentrate the antibody solution to the recommended concentration for the conjugation protocol (e.g., >2 mg/mL).[17]
Steric Hindrance The conjugation site on the antibody may be sterically hindered, preventing efficient reaction with the this compound linker.If possible, consider using a longer PEG chain (e.g., Tos-PEG6, Tos-PEG12) to overcome steric hindrance.
Problem 2: ADC Aggregation
Possible Cause Explanation Recommended Solution
High Drug-to-Antibody Ratio (DAR) A high number of hydrophobic drug molecules conjugated to the antibody can lead to aggregation.Optimize the conjugation conditions (e.g., molar ratio of this compound-drug to antibody, reaction time) to achieve a lower and more homogeneous DAR. The use of a PEG linker is already a step towards mitigating this issue.[1][2][3][15]
Suboptimal Formulation Buffer The pH and ionic strength of the final formulation buffer can influence the stability of the ADC.Screen different formulation buffers to find the optimal conditions for ADC stability. Characterize the ADC for aggregation using techniques like size-exclusion chromatography (SEC).
Inadequate PEG Linker Length The PEG3 chain may not be sufficient to overcome the hydrophobicity of the payload, especially with a high DAR.Consider using a longer PEG linker (e.g., PEG8, PEG12, PEG24) to further increase the hydrophilicity of the ADC.[12][15]
Problem 3: Off-Target Toxicity
Possible Cause Explanation Recommended Solution
Premature Cleavage of the Linker While the bond formed with the tosyl group is generally stable, the overall stability of the ADC depends on the entire linker structure. If the linker contains other cleavable moieties, their instability in circulation can lead to premature drug release and off-target toxicity.This is a design consideration. Ensure the linker chemistry is stable in the bloodstream. Non-cleavable linkers can offer greater plasma stability.[20]
Non-specific Uptake of the ADC The physicochemical properties of the ADC can lead to its non-specific uptake by healthy tissues, causing off-target toxicity.The inclusion of a PEG linker can help to reduce non-specific uptake by shielding the hydrophobic payload and increasing the ADC's hydrophilicity.[1][3][21] Optimizing the PEG linker length can further improve the pharmacokinetic profile and reduce off-target effects.[12]

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (Illustrative Data)

LinkerPlasma Half-life (hours)In Vivo Efficacy (Tumor Growth Inhibition %)
No PEG2050
PEG45070
PEG1022085

Note: This table presents illustrative data based on trends reported in the literature.[10][11] Actual values are highly dependent on the specific antibody, payload, and tumor model.

Experimental Protocols

General Protocol for Antibody Conjugation with this compound-Drug
  • Antibody Preparation:

    • Perform a buffer exchange of the antibody solution into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5). Ensure the final antibody concentration is at least 2 mg/mL.[17]

    • Remove any substances containing primary amines, such as Tris or glycine.[17][18][19]

  • This compound-Drug Preparation:

    • Dissolve the this compound-drug conjugate in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution (e.g., 10 mM).[18]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound-drug stock solution to the antibody solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours) with gentle mixing.[16] The optimal time and temperature should be determined empirically.

  • Purification of the ADC:

    • Remove the unreacted this compound-drug and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the level of aggregation using SEC.

    • Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

    • Determine the in vitro cytotoxicity of the ADC on target cancer cell lines.

Visualizations

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Antibody in Storage Buffer buffer_exchange Buffer Exchange (e.g., PBS pH 8.5) mAb->buffer_exchange reaction Conjugation Reaction (Antibody + this compound-Drug) buffer_exchange->reaction drug_linker This compound-Drug in Anhydrous DMSO drug_linker->reaction purification Purification (e.g., SEC) reaction->purification characterization Characterization (DAR, Aggregation, Activity) purification->characterization

Caption: Experimental workflow for the synthesis and characterization of a this compound based ADC.

Troubleshooting_Low_Conjugation start Low or No Conjugation check_reagent Is this compound reagent fresh and stored properly? start->check_reagent check_buffer Is the antibody in a non-nucleophilic buffer? check_reagent->check_buffer Yes replace_reagent Use fresh, anhydrous This compound reagent. check_reagent->replace_reagent No check_ph Is the reaction pH optimal (e.g., 8.5-9.5)? check_buffer->check_ph Yes buffer_exchange Perform buffer exchange. check_buffer->buffer_exchange No check_conc Is the antibody concentration sufficient? check_ph->check_conc Yes optimize_ph Optimize reaction pH. check_ph->optimize_ph No check_conc->replace_reagent If all else fails, reagent may be inactive. concentrate_ab Concentrate the antibody. check_conc->concentrate_ab No

Caption: Troubleshooting flowchart for low conjugation efficiency with this compound.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (this compound Linker) Antigen Target Antigen ADC->Antigen Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Cytotoxicity Cytotoxicity & Apoptosis DrugRelease->Cytotoxicity

Caption: General mechanism of action for an antibody-drug conjugate.

References

Technical Support Center: Hydrolytic Stability of Tos-PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Tos-PEG3 linkers in their experimental workflows, understanding the hydrolytic stability of these linkers in biological buffers is critical for ensuring the integrity and reproducibility of their results. This technical support center provides a comprehensive guide to troubleshoot potential issues and answer frequently asked questions regarding the stability of this compound linkers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound linkers.

Issue Possible Cause Troubleshooting Steps
Premature cleavage of the this compound linker The buffer pH is too high or too low, accelerating hydrolysis of the tosyl group.The tosyl group is susceptible to hydrolysis under both acidic and basic conditions. It is recommended to maintain the pH of the biological buffer within a neutral range (pH 6.5-7.5) to minimize premature cleavage. If the experimental conditions require a pH outside of this range, the stability of the linker should be empirically determined under those specific conditions.
The experimental temperature is too high, increasing the rate of hydrolysis.Elevated temperatures can significantly accelerate the rate of hydrolysis. It is advisable to conduct experiments at or below room temperature whenever possible. If higher temperatures are necessary, the incubation time should be minimized to reduce the extent of linker cleavage.
The buffer contains nucleophilic species that react with the tosyl group.Buffers containing primary or secondary amines (e.g., Tris buffer) or other strong nucleophiles can react with the tosyl group, leading to its cleavage. Consider using non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.
Inconsistent or non-reproducible results in conjugation reactions The this compound linker has degraded during storage.This compound linkers should be stored under anhydrous conditions at a low temperature (e.g., -20°C) to prevent hydrolysis. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture onto the product.
The concentration of the this compound linker solution is inaccurate due to hydrolysis.Prepare fresh solutions of the this compound linker immediately before use. Avoid storing the linker in aqueous solutions for extended periods. The concentration of the stock solution can be verified by analytical techniques such as HPLC or NMR if degradation is suspected.
Difficulty in purifying the final conjugate The presence of hydrolysis byproducts complicates the purification process.Optimize the reaction conditions (pH, temperature, and buffer composition) to minimize the hydrolysis of the this compound linker. This will reduce the formation of byproducts and simplify the purification of the desired conjugate. Consider using a purification method that can effectively separate the intact conjugate from the cleaved linker and other impurities, such as size-exclusion chromatography or reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of hydrolytic cleavage of the this compound linker?

The hydrolytic cleavage of a this compound linker occurs at the sulfonyl ester bond. The tosyl (p-toluenesulfonyl) group is a good leaving group, and the sulfur atom is electrophilic. In the presence of water or other nucleophiles, a nucleophilic substitution reaction can occur, leading to the cleavage of the C-O bond and the release of p-toluenesulfonic acid and the PEGylated molecule. The rate of this hydrolysis is dependent on pH and temperature.

Q2: What is the expected hydrolytic stability of a this compound linker in standard biological buffers?

While specific quantitative data for the half-life of this compound linkers in various biological buffers is not extensively published, the stability of the tosyl group is known to be pH-dependent. Generally, tosylates are more stable in neutral to slightly acidic conditions and are more susceptible to hydrolysis under strongly acidic or basic conditions. For critical applications, it is strongly recommended to perform a stability study under the specific experimental conditions (buffer composition, pH, and temperature) to be used.

Q3: How can I monitor the hydrolytic stability of my this compound linker?

The hydrolytic stability of a this compound linker can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reversed-phase HPLC method can be developed to separate the intact this compound linker from its hydrolysis products. By analyzing samples at different time points, the rate of degradation can be determined by monitoring the decrease in the peak area of the intact linker and the increase in the peak area of the hydrolysis byproducts.

  • NMR: 1H NMR spectroscopy can be used to monitor the hydrolysis of the this compound linker by observing the disappearance of proton signals corresponding to the tosyl group and the appearance of new signals from the hydrolysis products.[1]

Q4: Are there any alternatives to this compound linkers with improved hydrolytic stability?

The choice of linker depends on the specific application. For applications requiring greater stability, alternative linkers with different reactive groups may be considered. For example, linkers based on maleimide chemistry for reaction with thiols, or NHS esters for reaction with amines, may offer different stability profiles depending on the reaction conditions. The stability of any linker should be carefully evaluated in the context of the intended application.

Experimental Protocols

Protocol for Assessing Hydrolytic Stability of this compound Linker using HPLC

This protocol outlines a general procedure for determining the hydrolytic stability of a this compound linker in a specific biological buffer.

1. Materials and Reagents:

  • This compound linker

  • Biological buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

2. Procedure:

  • Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in an anhydrous organic solvent such as acetonitrile or DMF.

  • Prepare the test solution by diluting the stock solution into the biological buffer of interest to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quench the reaction immediately by diluting the aliquot with the HPLC mobile phase or a suitable organic solvent to prevent further degradation.

  • Analyze the samples by HPLC. A typical method would involve a gradient elution from a low to a high concentration of organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% formic acid).

  • Monitor the chromatogram at a suitable wavelength for the tosyl group (e.g., 220 nm or 254 nm).

  • Quantify the peak area of the intact this compound linker at each time point.

  • Calculate the percentage of the remaining linker at each time point relative to the initial time point (t=0).

  • Plot the percentage of the remaining linker versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the linker under the tested conditions.

Visualizations

Hydrolytic_Cleavage_of_Tos_PEG3_Linker cluster_reactants Reactants cluster_products Products This compound This compound Linker Cleaved_PEG PEGylated Molecule This compound->Cleaved_PEG Hydrolysis H2O Water (from buffer) H2O->Cleaved_PEG TsOH p-Toluenesulfonic Acid Stability_Testing_Workflow A Prepare this compound Linker Stock Solution B Dilute in Biological Buffer A->B C Incubate at Desired Temperature B->C D Withdraw Aliquots at Different Time Points C->D E Quench Reaction D->E F Analyze by HPLC or NMR E->F G Quantify Remaining Linker F->G H Determine Degradation Kinetics and Half-life G->H

References

Technical Support Center: Preventing Hydrolysis of Tos-PEG3 During Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice to minimize the hydrolysis of Tos-PEG3 during bioconjugation experiments, ensuring high yields of the desired conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for conjugation?

This compound is a polyethylene glycol (PEG) linker that contains a tosyl (p-toluenesulfonate) group. The tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain highly susceptible to nucleophilic substitution.[1][2] This property allows this compound to react efficiently with nucleophilic functional groups on biomolecules, such as the primary amines (-NH₂) found in lysine residues or the thiols (-SH) in cysteine residues, forming a stable covalent bond.[3][4] This process is commonly used to synthesize PROTACs and other advanced bioconjugates.[1][5]

Q2: What is hydrolysis in the context of this compound, and why is it a problem?

Hydrolysis is the primary competing side-reaction during this compound conjugation. In this reaction, water molecules or hydroxide ions (OH⁻) from the aqueous buffer act as nucleophiles, attacking the tosylated end of the PEG. This replaces the tosyl group with a hydroxyl group (-OH), rendering the PEG molecule inert and unable to react with the target biomolecule. This undesirable reaction reduces the concentration of active this compound, leading to lower conjugation efficiency and decreased yield of the final product.

G cluster_desired Desired Reaction cluster_undesired Undesired Reaction tos_peg This compound-R' conjugate Desired Product (Protein-Linker-PEG3-R') tos_peg->conjugate Conjugation hydrolyzed Hydrolyzed Byproduct (HO-PEG3-R') tos_peg->hydrolyzed Hydrolysis nucleophile Target Nucleophile (e.g., Protein-NH₂, Protein-SH) nucleophile->conjugate water Water / Hydroxide (H₂O / OH⁻) water->hydrolyzed G prep_reagents 1. Prepare Buffers & Protein (Ensure correct pH, non-nucleophilic buffer) initiate 3. Initiate Conjugation (Add this compound stock to protein solution) prep_reagents->initiate prep_peg 2. Prepare this compound Stock (Use anhydrous DMSO/DMF, prepare fresh) prep_peg->initiate incubate 4. Incubate Reaction (Controlled Temp, Optimal Time) initiate->incubate quench 5. Quench Reaction (Add excess Tris or DTT) incubate->quench purify 6. Purify Conjugate (SEC, IEX, or Dialysis) quench->purify analyze 7. Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

References

Technical Support Center: Optimizing PROTAC Linker Length with Tos-PEG3 for Improved Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the efficacy of Proteolysis Targeting Chimeras (PROTACs) by modulating the polyethylene glycol (PEG) linker length, with a focus on utilizing building blocks like Tos-PEG3.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC molecule?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2][3] The linker is a critical determinant of a PROTAC's success, actively contributing to its biological activity.[4] Its primary role is to bridge the POI and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4][5][6] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[5]

Q2: What are the specific advantages of using PEG-based linkers, such as those synthesized from this compound, in PROTAC design?

PEG linkers are among the most common motifs used in PROTACs for several reasons:[1][][8]

  • Solubility: The ethylene glycol units are hydrophilic, which can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, enhancing compatibility with physiological environments.[4][8]

  • Flexibility: PEG chains offer significant conformational flexibility, allowing the PROTAC to adopt multiple orientations. This increases the probability of forming a productive ternary complex.[4][9]

  • Synthetic Accessibility: PEG building blocks like this compound are commercially available and allow for the systematic and straightforward synthesis of PROTACs with varying linker lengths, which is crucial for optimization studies.[4][10][11]

Q3: How does varying the PEG linker length (e.g., using a Tos-PEGn series) impact PROTAC efficacy?

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[4][5] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[12]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus failing to form a stable ternary complex.[5][12][13]

  • Too Long: A linker that is too long can result in an overly flexible and unstable ternary complex.[5] This can lead to unproductive binding modes where the ubiquitination sites on the target are not accessible to the E3 ligase.[12]

Finding the "sweet spot" for linker length is key to maximizing degradation potency, often represented by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[5]

Q4: What is the "hook effect" and how is it related to linker design?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[14] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[14] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[9] A well-designed linker that promotes strong positive cooperativity—meaning the binding of one protein increases the affinity for the other—can help stabilize the ternary complex over the binary ones, thereby mitigating the hook effect.[14]

Troubleshooting Guide

Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Possible Cause Suggested Solution
Suboptimal Linker Length The linker may be too short (causing steric clash) or too long (preventing a productive complex). Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., using Tos-PEGn building blocks where n=2, 4, 5, etc.) to find the optimal length.[15]
Poor Cell Permeability PROTACs are large molecules and may struggle to cross the cell membrane.[14] Modify the linker to improve physicochemical properties by incorporating more lipophilic or rigid moieties alongside the PEG chain.[][16] Perform a permeability assay to confirm.
Lack of Ternary Complex Formation The specific geometry enforced by your linker may not be conducive to forming a stable ternary complex. Use biophysical assays like TR-FRET, SPR, or NanoBRET™ to confirm target engagement and ternary complex formation.[5][14]
E3 Ligase Not Expressed/Active The recruited E3 ligase may not be sufficiently expressed or active in your chosen cell line. Confirm E3 ligase expression levels using Western blotting or qPCR.[9]

Issue 2: I observe a very pronounced "hook effect" with my PROTAC.

Possible Cause Suggested Solution
Low Cooperativity The linker does not sufficiently stabilize the ternary complex, leading to a preference for binary complexes at higher concentrations. Redesign the linker to alter its length, rigidity, or attachment points to promote more favorable protein-protein interactions within the ternary complex.[14]
High Binary Affinity The individual ligands may have very high affinities for their respective proteins, favoring binary complex formation. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[9]
Experimental Concentration Range The concentrations tested may be too high, pushing the equilibrium towards binary complexes. Always perform a wide dose-response curve, including very low (pM to nM) concentrations, to accurately determine the optimal degradation window and the true DC₅₀.[14]

Quantitative Data Summary

Systematic evaluation of linker length is crucial for optimizing PROTAC efficacy. The table below presents illustrative data for a series of hypothetical PROTACs targeting BRD4, synthesized using a common warhead and E3 ligand but with varying PEG linker lengths.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC IDLinker MoietyLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1PEG28>1000<10
PROTAC-2 PEG3 11 75 85
PROTAC-3PEG41420>95
PROTAC-4PEG51715>95
PROTAC-5PEG6206090

Data is illustrative and based on general trends observed in PROTAC development. DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, ligands, and cell line used.

This data illustrates a common trend where an optimal linker length (here, 14-17 atoms) provides the best degradation performance.[14] Linkers that are too short (PROTAC-1) or excessively long may result in reduced efficacy.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG3 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Linker_Optimization_Workflow cluster_workflow Linker Length Optimization Workflow Start Select POI Ligand & E3 Ligase Ligand Synthesis Synthesize PROTAC Library (Varying PEG Lengths, e.g., Tos-PEGn, n=2,3,4,5,6) Start->Synthesis Screening Initial Screening: Western Blot for Degradation Synthesis->Screening Dose_Response Dose-Response Curve for Active PROTACs (Determine DC50 & Dmax) Screening->Dose_Response Analysis Analyze Data: Identify Optimal Linker Length Screening->Analysis Inactive Ternary_Assay Biophysical Assays (e.g., NanoBRET, TR-FRET) to Confirm Ternary Complex Dose_Response->Ternary_Assay Ternary_Assay->Analysis End Optimized PROTAC Analysis->End

Caption: Experimental workflow for optimizing PROTAC PEG linker length.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Low PROTAC Activity Start Problem: Low/No Degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Check_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Check_Permeability->Check_Ternary Good Redesign_Linker_Perm Solution: Modify Linker for Better Physicochemical Properties Check_Permeability->Redesign_Linker_Perm Poor Check_E3 Confirm E3 Ligase Expression in Cell Line Check_Ternary->Check_E3 Good Redesign_Linker_Length Solution: Synthesize & Test Different Linker Lengths Check_Ternary->Redesign_Linker_Length Poor Change_Cell_Line Solution: Use a Different Cell Line Check_E3->Change_Cell_Line Low/Absent Success Activity Restored Redesign_Linker_Perm->Success Redesign_Linker_Length->Success Change_Cell_Line->Success

Caption: A logical workflow for troubleshooting low PROTAC activity.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Aspirate the old medium and treat the cells with the PROTAC dilutions. Incubate for the desired time (e.g., 18-24 hours).

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC₅₀ and Dₘₐₓ values.[12]

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

This protocol provides a general workflow for measuring the formation of a POI-PROTAC-E3 ternary complex in live cells.

1. Cell Line Preparation:

  • Co-transfect cells with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase and another expressing the E3 ligase fused to a HaloTag®.

  • Alternatively, use CRISPR/Cas9 to endogenously tag the proteins.

2. Assay Procedure:

  • Plate the engineered cells in a 96-well white assay plate and incubate overnight.

  • Prepare serial dilutions of the PROTAC in Opti-MEM™ I Reduced Serum Medium.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • Add the PROTAC dilutions to the wells and incubate to allow for ternary complex formation.

  • Add the Nano-Glo® Vivazine Substrate to the cells just before reading.

3. Data Acquisition and Analysis:

  • Measure the luminescence at two wavelengths (donor emission at 460 nm and acceptor emission at >610 nm) using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the ratio indicates the formation of the ternary complex.[9]

References

troubleshooting guide for PROTAC synthesis using PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PROTACs utilizing polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using PEG linkers in PROTAC synthesis?

A1: PEG linkers are frequently employed in PROTAC design due to their favorable physicochemical properties.[1] They can increase the water solubility of the final PROTAC molecule, which is often large and hydrophobic, thereby improving cell permeability and potential for oral absorption.[2][][4] The flexibility of PEG linkers can also be advantageous for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][5] Additionally, the length of PEG linkers can be easily tuned to optimize the distance between the two ends of the PROTAC for efficient protein degradation.[2][6]

Q2: How does the length of the PEG linker affect PROTAC efficacy?

A2: The length of the linker is a critical parameter in PROTAC design and directly influences its efficacy.[1] An optimal linker length is necessary to effectively bridge the target protein and the E3 ligase to form a stable ternary complex.[1] If the linker is too short, steric hindrance may prevent the simultaneous binding of both proteins.[7] Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[1] The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system.[1][7]

Q3: Can PEG linkers be metabolically unstable?

A3: Yes, the ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver.[5] This can lead to O-dealkylation reactions and result in a short in vivo half-life and reduced overall exposure of the PROTAC, potentially limiting its therapeutic efficacy.[5][8] Strategies to improve metabolic stability include incorporating more rigid components like piperazine or piperidine into the linker.[9]

Q4: How do I choose the right attachment points for the PEG linker on my ligands?

A4: The points at which the linker is attached to the target protein ligand and the E3 ligase ligand are crucial.[10][11] The exit vector for the linker should be from a solvent-exposed region of each ligand when bound to its respective protein to minimize interference with binding affinity.[11] Computational modeling and analysis of ligand-protein co-crystal structures can help identify suitable attachment points.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: I am getting a very low yield for my PROTAC synthesis. What are the common causes and how can I troubleshoot this?

A: Low yields in PROTAC synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.[12]

Possible Causes & Solutions:

  • Poor Starting Material Quality:

    • Solution: Confirm the purity and identity of your starting materials (E3 ligase ligand, target protein ligand, and PEG linker) using techniques like NMR and LC-MS. Ensure the linker has not degraded during storage.[12]

  • Inefficient Coupling Reaction:

    • Solution: Amide bond formation is a common coupling strategy. If this step is inefficient, consider the following optimizations.[12]

      • Coupling Reagents: Use fresh, high-quality coupling reagents. HATU is a commonly used and effective reagent.[12]

      • Base: Ensure the appropriate amount of a non-nucleophilic base, such as DIPEA (2-3 equivalents), is used to neutralize any acid present and facilitate the reaction.[12]

      • Solvent: Anhydrous polar aprotic solvents like DMF or NMP are typically used. Ensure your solvent is dry.[12]

      • Temperature: While many coupling reactions proceed at room temperature, starting the addition of the coupling reagent at 0 °C can sometimes minimize side reactions.[12]

  • Side Reactions:

    • Solution: A common side reaction, especially with thiol-containing linkers, is the oxidation of the thiol to a disulfide dimer.[12]

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.[12]

      • Protecting Groups: Consider protecting the thiol group (e.g., with a trityl group) before the coupling reaction and deprotecting it in a subsequent step.[12]

      • Reducing Agents: The addition of a mild reducing agent like TCEP can help prevent thiol oxidation, but be cautious as it may interfere with some coupling chemistries.[12]

Quantitative Data Summary: Common Amide Coupling Conditions

ComponentReagent/ConditionTypical Molar EquivalentsNotes
Carboxylic Acid-1.0Starting material
Amine-Linker-1.1A slight excess is often used.
Coupling ReagentHATU1.2A common and effective choice.
BaseDIPEA3.0To ensure the reaction mixture is basic.
SolventAnhydrous DMF or NMP-Ensure the solvent is dry.
AtmosphereArgon or Nitrogen-Crucial for preventing side reactions.
Problem 2: Difficulty in Purification

Q: My reaction appears complete by LC-MS, but I am struggling to purify the final PROTAC product and have low recovery.

A: Purification of PROTACs with PEG linkers can be challenging due to their increased polarity.[12]

Possible Cause & Solution:

  • High Polarity of the PROTAC: PEG linkers significantly increase the polarity of the molecule. This can cause the PROTAC to bind strongly to normal-phase silica gel, leading to poor separation, streaking of the product on the column, and ultimately, low recovery.[12]

    • Solution: The standard and most effective method for purifying polar molecules like PEGylated PROTACs is reverse-phase preparative HPLC (RP-HPLC) .[12] This technique is much better suited for polar compounds and generally provides higher purity and recovery.

Problem 3: Product Instability

Q: My final PROTAC product seems to be degrading during storage or analysis.

A: PROTACs, particularly those with certain functionalities, can be prone to degradation.

Possible Causes & Solutions:

  • Hydrolysis: If your PROTAC contains ester or other hydrolytically labile functional groups, it may be susceptible to degradation in the presence of water.

    • Solution: Store the purified PROTAC as a lyophilized powder in a desiccator at -20°C or -80°C. For solutions, use anhydrous solvents and store at low temperatures.

  • Oxidation: As mentioned earlier, free thiols are prone to oxidation.

    • Solution: Store thiol-containing PROTACs under an inert atmosphere. If possible, prepare fresh solutions for biological assays.

  • Metabolic Instability in Assays: The PEG linker itself can be a site of metabolic degradation in cell-based assays or in vivo.[5]

    • Solution: If you suspect metabolic instability is affecting your results, you may need to redesign the linker to be more rigid or to block the sites of metabolism.[5]

Experimental Protocols

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes a general method for coupling a carboxylic acid-containing ligand to an amine-functionalized PEG linker.

Materials:

  • Carboxylic acid-containing ligand (1.0 eq)

  • Amine-functionalized PEG linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or NMP

  • Argon or Nitrogen gas

  • Reaction vessel

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF or NMP.

  • Add the amine-functionalized PEG linker (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by reverse-phase preparative HPLC.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude PROTAC product

  • HPLC-grade water with 0.1% TFA or formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% TFA or formic acid (Mobile Phase B)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. The gradient will depend on the specific PROTAC and should be optimized (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the product peak.

  • Analyze the collected fractions by LC-MS to confirm the presence and purity of the desired product.

  • Combine the pure fractions and lyophilize to obtain the final purified PROTAC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (Ligand 1, Ligand 2, PEG Linker) coupling1 First Coupling Reaction (e.g., Amide Bond Formation) start->coupling1 intermediate Purified Intermediate coupling1->intermediate coupling2 Second Coupling Reaction intermediate->coupling2 crude Crude PROTAC coupling2->crude purification Purification (RP-HPLC) crude->purification analysis Characterization (LC-MS, NMR) purification->analysis final_product Pure PROTAC analysis->final_product

A typical workflow for PROTAC synthesis and purification.

Troubleshooting_Flowchart start Low PROTAC Yield check_sm Check Starting Material Purity? start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure Materials check_sm->sm_bad No check_coupling Optimize Coupling Reaction? sm_ok->check_coupling purify_sm Purify/Re-source Starting Materials sm_bad->purify_sm coupling_params Adjust: - Coupling Reagent - Base - Solvent - Temperature check_coupling->coupling_params Yes check_side_reactions Suspect Side Reactions? check_coupling->check_side_reactions No coupling_ok Yield Improved coupling_params->coupling_ok side_reactions_yes Implement: - Inert Atmosphere - Protecting Groups - Reducing Agents check_side_reactions->side_reactions_yes Yes check_purification Low Recovery After Purification? check_side_reactions->check_purification No side_reactions_yes->coupling_ok purification_issue Switch to RP-HPLC check_purification->purification_issue Yes purification_issue->coupling_ok

A decision-making flowchart for troubleshooting low yield in PROTAC synthesis.

References

Technical Support Center: The Impact of PEG3 Linker Properties on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs) with PEG3 linkers. The focus is on the impact of the linker's inherent flexibility and hydrophilicity on the formation of the crucial protein of interest (POI)-PROTAC-E3 ligase ternary complex.

Frequently Asked Questions (FAQs)

Q1: What is a "Tos-PEG3" linker, and does the tosyl group contribute to linker rigidity?

A1: "this compound" refers to a polyethylene glycol (PEG) linker with three ethylene glycol units, functionalized with a tosyl (Ts) group. The tosyl group is an excellent leaving group in nucleophilic substitution reactions. Its primary role is to facilitate the chemical synthesis of the PROTAC by reacting with a nucleophile (like an amine, thiol, or hydroxyl group) on the warhead or E3 ligase ligand. In the final PROTAC molecule, the tosyl group is displaced and is not part of the linker. Therefore, it does not contribute to the rigidity of the final PROTAC linker. The properties of the linker in the context of ternary complex formation are those of a PEG3 linker.

Q2: What are the primary characteristics of a PEG3 linker in a PROTAC?

A2: A PEG3 linker is characterized by:

  • Flexibility: The ethylene glycol units allow for significant conformational freedom. This can be advantageous for allowing the PROTAC to adopt a favorable conformation for ternary complex formation.[1][2]

  • Hydrophilicity: The ether oxygens in the PEG chain increase the water solubility of the PROTAC molecule.[3] This can be beneficial for improving the overall physicochemical properties of large, often hydrophobic PROTAC molecules.

  • Length: A PEG3 linker provides a specific spatial distance between the warhead and the E3 ligase ligand, which is a critical parameter for the stability of the ternary complex.

Q3: How does the flexibility of a PEG3 linker impact ternary complex formation and stability?

A3: The flexibility of a PEG3 linker can be a double-edged sword. While it allows the PROTAC to adapt and find a productive binding orientation between the POI and the E3 ligase, excessive flexibility can also lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex.[1] This can result in less stable interactions and reduced ubiquitination efficiency.[1]

Q4: Can a PEG3 linker lead to metabolic instability of the PROTAC?

A4: Yes, PROTACs with PEG linkers can be susceptible to metabolic degradation. The ether linkages in the PEG chain are targets for oxidative metabolism by cytochrome P450 enzymes, primarily through O-dealkylation.[1][4] This can lead to a shorter in vivo half-life and reduced therapeutic efficacy.[1]

Q5: How does the hydrophilicity of a PEG3 linker affect the cell permeability of a PROTAC?

A5: The hydrophilic nature of PEG linkers can sometimes hinder passive cell permeability, which is a common challenge for large PROTAC molecules.[2] However, some studies suggest that the "chameleon-like" ability of PROTACs to adopt folded conformations in less polar environments can mask some of the polar surface area and improve cell permeability.[5][6]

Troubleshooting Guides

Issue 1: Low or no degradation of the target protein with a PEG3-linked PROTAC.

Possible Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG5) to determine the optimal length for your specific POI-E3 ligase pair.[2]
Inefficient Ternary Complex Formation Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and cooperativity of the ternary complex.[1] A live-cell NanoBRET™ assay can confirm target engagement and complex formation in a cellular context.[7][8][9]
Poor Cell Permeability Conduct a cell permeability assay, such as a Caco-2 assay, to assess cell entry.[1][10] Consider synthesizing analogs with hybrid linkers (e.g., part PEG, part alkyl chain) to balance hydrophilicity and lipophilicity.[]
Metabolic Instability Perform a plasma stability assay to assess the metabolic half-life of your PROTAC.[1] If instability is confirmed, consider incorporating more metabolically stable moieties into the linker, such as a piperazine or triazole ring.[1]

Issue 2: A pronounced "hook effect" is observed at high PROTAC concentrations.

Possible Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes At high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex.[2]
Low Cooperativity Design and synthesize PROTACs with linkers that may promote more favorable protein-protein interactions within the ternary complex, thus increasing positive cooperativity.[2] A higher cooperativity can help to mitigate the hook effect.
Inappropriate Concentration Range Always perform a wide dose-response curve to identify the optimal concentration range for degradation and to fully characterize the bell-shaped curve of the hook effect.

Quantitative Data on Linker Impact

The choice of linker significantly affects the degradation efficiency and biophysical properties of a PROTAC. Below are tables summarizing quantitative data from various studies.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell LineE3 Ligase
BTKPEG3<10>85CLL cellsCRBN
BRD4PEG3-Phe---VHL
ERα12-atom PEG~100~75MCF-7VHL
ERα16-atom PEG~10>90MCF-7VHL
TBK112-atom PEG/alkyl>1000<20-VHL
TBK121-atom PEG/alkyl396-VHL

Data is illustrative and compiled from multiple sources.[12][13][14] Absolute values are system-dependent.

Table 2: Biophysical Parameters of MZ1 (PEG linker) Ternary Complex Formation

ParameterValue
k_off_ (s⁻¹) 0.006
Half-life (s) 130
Cooperativity (α) 22

Data for the VHL:MZ1:BRD4_BD2_ ternary complex.[2]

Experimental Protocols

Western Blot for Target Protein Degradation

Objective: To quantify the reduction in target protein levels following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by a loading control antibody (e.g., β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[15][13]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

Objective: To determine the binding affinity (K_D_), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Methodology:

  • Binary Titration 1 (PROTAC to E3 Ligase): Titrate the PROTAC into a solution of the E3 ligase to determine the binding parameters for this binary interaction (K_D1_).

  • Binary Titration 2 (PROTAC to POI): In a separate experiment, titrate the PROTAC into a solution of the POI to determine the binding parameters for this binary interaction (K_D2_).

  • Ternary Titration: Titrate the PROTAC into a solution containing a pre-mixed complex of the E3 ligase and the POI. Alternatively, titrate the POI into a pre-formed complex of the E3 ligase and the PROTAC. The resulting data will provide the apparent K_D_ for ternary complex formation (K_D,ternary_).

  • Data Analysis: Calculate the cooperativity factor (α) using the formula: α = K_D1_ / K_D,ternary_. An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[16][17]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the association (k_on_) and dissociation (k_off_) rates of binary and ternary complex formation.

Methodology:

  • Immobilization: Immobilize a biotinylated E3 ligase (e.g., VCB complex) onto a streptavidin-coated sensor chip.[18][19]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-mixed with a saturating concentration of the POI over the immobilized E3 ligase. This will measure the kinetics of ternary complex formation.[19][20]

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine k_on_, k_off_, and K_D_ for both binary and ternary interactions. The stability of the ternary complex can be assessed by its dissociation rate (k_off_).[20]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (PEG3 Linker) Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Evaluation cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_invivo In Vivo Assays Design Design PROTACs (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Permeability Cell Permeability (Caco-2) Synthesis->Permeability Ternary_Cell Ternary Complex Formation (NanoBRET, Co-IP) Biophysical->Ternary_Cell Degradation_Assay Degradation Assay (Western Blot) Ternary_Cell->Degradation_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Degradation_Assay->PK_PD Permeability->PK_PD

Caption: Experimental workflow for PROTAC evaluation.

References

Validation & Comparative

A Comparative Guide to MALDI-TOF Analysis of Tos-PEG3 Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a widely employed strategy to enhance the therapeutic properties of proteins. The addition of a Tos-PEG3 moiety, a short PEG chain activated with a tosyl group for conjugation, necessitates rigorous analytical methods to confirm successful conjugation, determine the degree of PEGylation, and assess sample heterogeneity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful and indispensable tool for the analysis of PEGylated proteins, including those modified with this compound.[1][2] This guide provides an objective comparison of MALDI-TOF with alternative analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The choice of analytical technique for characterizing this compound conjugated proteins depends on the specific information required, such as the average degree of PEGylation, the distribution of different PEGylated species, or the quantification of conjugation efficiency. The following table summarizes the key quantitative performance metrics for MALDI-TOF compared to two common alternatives: Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC).[3]

FeatureMALDI-TOF Mass SpectrometrySize Exclusion Chromatography (SEC)High-Performance Liquid Chromatography (HPLC)
Primary Measurement Direct measurement of molecular weightSeparation based on hydrodynamic volumeSeparation based on hydrophobicity or charge
Information Provided Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment.[1]Estimation of hydrodynamic size, which correlates with PEGylationSeparation of different PEGylated species, quantification of relative abundance
Resolution High resolution allows for the distinction of species with single PEG unit differences.[4]Lower resolution, may not separate species with small differences in PEGylationCan provide good separation of different PEGylated species
Sensitivity High (femtomole to picomole range)ModerateModerate to high
Speed Rapid analysis (minutes per sample)Slower analysis (tens of minutes per sample)Slower analysis (tens of minutes to an hour per sample)
Sample Consumption Low (microliter range)Higher (milliliter range)Higher (milliliter range)
Quantitative Accuracy Can be quantitative with appropriate standards and methodsGood for relative quantification of separated speciesGood for relative and absolute quantification with proper calibration
Limitations Signal suppression effects can occur, and polydispersity of large PEGs can complicate spectra.[1]Indirect measurement of PEGylation, resolution may be insufficient for complex mixturesMethod development can be time-consuming, potential for protein denaturation

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for this compound Conjugated Proteins

This protocol provides a general guideline for the analysis of this compound conjugated proteins using MALDI-TOF MS.

1. Materials:

  • This compound conjugated protein sample

  • Unconjugated protein control

  • MALDI Matrix Solution:

    • For proteins >10 kDa: Sinapinic acid (10 mg/mL in 50% acetonitrile / 0.1% trifluoroacetic acid (TFA)).[3]

    • For smaller proteins or peptides: α-Cyano-4-hydroxycinnamic acid (CHCA) (10 mg/mL in 50% acetonitrile / 0.1% TFA).[3]

  • MALDI target plate

  • Pipettes and tips

2. Sample Preparation:

  • Dissolve the this compound conjugated protein and the unconjugated control in an appropriate buffer (e.g., water with 0.1% TFA) to a final concentration of 1-10 pmol/µL.

  • Mix the protein solution with the matrix solution in a 1:1 ratio (v/v).

3. Target Spotting:

  • Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.[3]

  • Allow the spot to air dry completely at room temperature, which facilitates the co-crystallization of the sample and matrix.[3]

4. Instrumental Analysis:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected unconjugated and conjugated protein. For large molecules, linear mode is often preferred.[3]

  • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.[3]

5. Data Analysis:

  • The mass spectrum of the unconjugated protein will show a single major peak corresponding to its molecular weight.

  • The mass spectrum of the this compound conjugated protein will display a series of peaks. The first peak will correspond to the unconjugated protein (if any remains). Subsequent peaks will be separated by the mass of the this compound moiety, indicating the number of PEG units attached to the protein.

  • The degree of PEGylation can be determined by the mass difference between the peaks.

  • The relative intensity of the peaks can be used to estimate the distribution of different PEGylated species.

Size Exclusion Chromatography (SEC) Protocol

1. System Preparation:

  • Equilibrate the SEC column with an appropriate mobile phase (e.g., phosphate-buffered saline).

2. Sample Preparation:

  • Dissolve the this compound conjugated protein sample in the mobile phase.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

3. Instrumental Analysis:

  • Inject the sample onto the SEC column.

  • Elute the sample isocratically.

4. Data Analysis:

  • The chromatogram will show peaks corresponding to species with different hydrodynamic volumes.[3] Generally, more highly PEGylated proteins will have a larger hydrodynamic radius and elute earlier.

  • The degree of PEGylation can be estimated by comparing the retention times to those of known molecular weight standards.

  • The relative abundance of each species can be determined from the peak areas.[3]

High-Performance Liquid Chromatography (HPLC) Protocol (Reversed-Phase)

1. System Preparation:

  • Use a C4 or C8 reversed-phase column suitable for protein separations.[3]

  • Prepare mobile phases:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA[3]

2. Sample Preparation:

  • Dissolve the this compound conjugated protein sample in Mobile Phase A.

  • Filter the sample through a 0.22 µm filter.

3. Instrumental Analysis:

  • Inject the sample onto the HPLC column.

  • Elute the sample using a gradient of increasing acetonitrile (Mobile Phase B).[3]

4. Data Analysis:

  • The chromatogram will display peaks corresponding to the different PEGylated species.[3] Unconjugated protein is typically more retained than the PEGylated forms.

  • The relative abundance of each species can be determined from the peak areas.

Visualizing the Workflow and Data Interpretation

To better illustrate the processes involved in MALDI-TOF analysis of this compound conjugated proteins, the following diagrams have been generated.

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation Protein This compound Conjugated Protein Sample Mix Mix Sample & Matrix (1:1) Protein->Mix Matrix MALDI Matrix (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on Target Plate Mix->Spot Dry Air Dry (Co-crystallization) Spot->Dry Analyze Mass Spectrometry (Laser Desorption/Ionization) Dry->Analyze Spectrum Mass Spectrum Generation Analyze->Spectrum Analysis Peak Analysis: - Molecular Weight Shift - Degree of PEGylation - Heterogeneity Spectrum->Analysis

Caption: Experimental workflow for MALDI-TOF analysis of this compound conjugated proteins.

Data_Interpretation_Logic cluster_input Input Data cluster_process Analytical Process cluster_output Derived Information Unconjugated Mass Spectrum of Unconjugated Protein (M) Identify_Unconjugated Identify Peak at Mass M Unconjugated->Identify_Unconjugated Conjugated Mass Spectrum of This compound Conjugated Protein Identify_Conjugated Identify Peak Series at M + n*(Mass of this compound) Conjugated->Identify_Conjugated Confirmation Confirmation of Successful Conjugation Identify_Unconjugated->Confirmation Identify_Conjugated->Confirmation Degree Determination of Degree of PEGylation (n) Identify_Conjugated->Degree Distribution Assessment of Sample Heterogeneity Identify_Conjugated->Distribution

Caption: Logical flow for interpreting MALDI-TOF data of this compound conjugated proteins.

Conclusion

MALDI-TOF mass spectrometry stands out as a premier technique for the direct, rapid, and sensitive analysis of this compound conjugated proteins.[3] Its ability to provide precise molecular weight information allows for the unambiguous confirmation of conjugation, determination of the degree of PEGylation, and assessment of sample purity and heterogeneity. While SEC and HPLC are valuable orthogonal techniques that offer robust separation and quantification capabilities, they provide indirect information about the degree of PEGylation.[3] The choice of the most appropriate technique will ultimately depend on the specific analytical question being addressed. For comprehensive characterization, a combination of these methods is often employed in the development and quality control of PEGylated biotherapeutics.

References

A Researcher's Guide to Interpreting Mass Spectrometry Data of Tos-PEG3 Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of proteins modified with a Tos-PEG3 linker. We will delve into the intricacies of data interpretation, supported by experimental protocols and illustrative data, to empower researchers in this specialized area of proteomics.

Introduction to this compound Modification

This compound is a chemical linker used to modify proteins, often to facilitate conjugation with other molecules or to study protein structure and function. The "Tos" group (tosyl) is a good leaving group, while the "PEG3" (triethylene glycol) portion provides a short, hydrophilic spacer. These linkers typically possess a reactive group, such as a maleimide or an NHS ester, to enable covalent attachment to specific amino acid residues, most commonly cysteines or lysines, respectively.

Understanding the mass shift introduced by the this compound linker and its fragmentation behavior during mass spectrometry (MS) analysis is crucial for accurate data interpretation. The exact mass of the modification depends on the specific this compound reagent used. For instance, m-PEG3-Tos has a molecular weight of approximately 274.09 Da, while other variants may have slightly different masses. It is therefore critical to know the precise mass of the reagent being used in your experiment.

Interpreting the Mass Spectra of this compound Modified Peptides

A typical bottom-up proteomics workflow is employed for the analysis of this compound modified proteins.[1][2][3] This involves the enzymatic digestion of the modified protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Expected Mass Shift

The primary indicator of a successful this compound modification is the detection of a peptide with a mass shift corresponding to the mass of the linker attached to a specific amino acid residue. For example, if a this compound-maleimide reagent is used to target cysteine residues, a peptide containing a modified cysteine will exhibit a specific mass increase.

Fragmentation Analysis: Unraveling the Structure

Tandem mass spectrometry (MS/MS) is used to fragment the modified peptides, providing information about the peptide sequence and the site of modification. The choice of fragmentation technique significantly impacts the resulting spectrum and the ease of interpretation.

Collision-Induced Dissociation (CID) is the most common fragmentation method. In CID, the peptide ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[4][5] However, for peptides with post-translational modifications (PTMs), CID can sometimes lead to the loss of the modification, making it difficult to pinpoint the exact attachment site. In the case of a this compound-cysteine modification, cleavage of the C-S bond between the cysteine and the maleimide group of the linker can occur.[6]

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD) are non-ergodic fragmentation methods that are often gentler on labile modifications.[4][7][8] These techniques involve the transfer of an electron to the peptide ion, causing fragmentation along the peptide backbone (producing c- and z-type ions) while often leaving the modification intact.[5] This makes ETD and ECD particularly useful for confidently identifying the site of this compound modification.[7]

Higher-Energy Collisional Dissociation (HCD) is another fragmentation technique that can provide complementary information. HCD typically produces b- and y-ions like CID but can also generate some fragment ions that retain the modification.[4]

Signature Ions: The fragmentation of the this compound linker itself can produce characteristic "signature" or "reporter" ions in the MS/MS spectrum. Identifying these ions can provide additional confidence in the identification of a modified peptide. The exact m/z of these signature ions will depend on the structure of the specific this compound reagent used. While no specific signature ions for this compound were identified in the search results, the fragmentation of the PEG chain itself can lead to a characteristic pattern of neutral losses of ethylene glycol units (44 Da).

Comparative Analysis of Mass Spectrometry Methods

The choice of analytical method can significantly impact the quality and interpretability of the data. Below is a comparison of different approaches for analyzing this compound modified proteins.

Analytical MethodProsConsBest Suited For
LC-MS/MS with CID Widely available, robust, good for peptide sequencing.[4]Can lead to loss of the this compound modification, making site localization challenging.[4]Initial screening and identification of potentially modified peptides.
LC-MS/MS with ETD/ECD Preserves labile modifications, enabling confident site localization.[7][8]May result in lower sequence coverage for some peptides compared to CID.[8]Unambiguous identification of the this compound modification site.
LC-MS/MS with HCD Can provide a mix of fragment ions, including some that retain the modification.[4]Fragmentation pattern can be complex.Complementary fragmentation data to confirm modification.
Top-Down Proteomics Analysis of the intact modified protein, providing information on the overall degree of modification and the combination of different modifications on a single protein molecule.Technically challenging, generally suitable for smaller proteins and less complex mixtures.Characterizing the heterogeneity of modification on the intact protein level.

Experimental Protocols

Protein Labeling with this compound-Maleimide

This protocol provides a general guideline for labeling protein cysteine residues with a this compound-maleimide reagent. Optimization may be required for specific proteins and reagents.

Materials:

  • Protein of interest with at least one cysteine residue

  • This compound-maleimide

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP, optional)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 5-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound-maleimide reagent (dissolved in a minimal amount of a compatible organic solvent like DMSO if necessary) to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 2-5 fold molar excess of a quenching reagent (relative to the maleimide) to stop the reaction.

  • Purification: Remove excess labeling reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.

Bottom-Up Proteomics Workflow for this compound Modified Proteins

This protocol outlines the steps for preparing a this compound labeled protein for LC-MS/MS analysis.

Materials:

  • Labeled and purified protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Quenching solution (e.g., formic acid)

  • C18 desalting spin column

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in the denaturation buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteine thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS using a data-dependent acquisition method that includes both CID and ETD/HCD fragmentation scans.

Visualizing the Workflow and Data Interpretation Logic

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_digestion Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Protein Protein (with Cysteine) LabeledProtein This compound Modified Protein Protein->LabeledProtein TosPEG3 This compound-Maleimide TosPEG3->LabeledProtein Digestion Denaturation, Reduction, Alkylation & Digestion LabeledProtein->Digestion Peptides Peptide Mixture Digestion->Peptides LCMS LC-MS/MS (CID, ETD/HCD) Peptides->LCMS Data MS & MS/MS Spectra LCMS->Data DatabaseSearch Database Search Data->DatabaseSearch Interpretation Interpretation DatabaseSearch->Interpretation

Caption: Workflow for the analysis of this compound modified proteins.

Data Interpretation Logic

data_interpretation MS1 MS1 Spectrum: Identify Peptide with Mass Shift MS2 MS/MS Spectrum (CID, ETD/HCD) MS1->MS2 Sequence Peptide Sequence (b- and y-ions) MS2->Sequence Site Modification Site (c- and z-ions from ETD) MS2->Site Signature Signature Ions (from Linker Fragmentation) MS2->Signature Confirmation Confident Identification of Modified Peptide Sequence->Confirmation Site->Confirmation Signature->Confirmation

Caption: Logic for interpreting MS data of a this compound modified peptide.

Quantitative Data Presentation

Due to the lack of specific comparative studies on this compound in the literature, the following table is an illustrative example of how quantitative data comparing different fragmentation methods could be presented. This hypothetical data assumes the analysis of a complex protein digest containing a known this compound modified peptide.

Fragmentation MethodNumber of Identified PeptidesNumber of Identified this compound PeptidesSite-Localization Confidence Score (0-100)Quantitative Reproducibility (%CV)
CID 2500156515%
ETD 2100189512%
HCD 2600167014%
CID/ETD (Decision Tree) 2700209810%

Note: This table is for illustrative purposes only. Actual results will vary depending on the sample, instrument, and experimental conditions. A higher site-localization confidence score indicates more definitive evidence for the modification site. A lower coefficient of variation (%CV) indicates better quantitative reproducibility.

Conclusion

Interpreting mass spectrometry data of this compound modified proteins requires a systematic approach that combines accurate mass measurement with detailed fragmentation analysis. The choice of fragmentation method is critical, with ETD/ECD often providing the most definitive site-localization data. By following the outlined experimental protocols and data interpretation logic, researchers can confidently identify and characterize proteins modified with this versatile linker, advancing their research in drug development and protein science.

References

The Hydrophilic Advantage: Tos-PEG3 Linkers Enhance PROTAC Performance Over Traditional Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. While simple alkyl chains have been historically used, linkers incorporating polyethylene glycol (PEG) units, such as the Tos-PEG3 linker, are demonstrating significant advantages in improving the physicochemical properties and overall efficacy of these potent protein degraders.

This guide provides an objective comparison of the performance of this compound linkers against traditional alkyl chain linkers in PROTACs, supported by experimental data. We will delve into how the incorporation of a short, hydrophilic PEG chain can overcome some of the inherent challenges associated with the high molecular weight and lipophilicity of PROTACs, leading to improved solubility, cellular permeability, and ultimately, more effective protein degradation.

The PROTAC Signaling Pathway and the Role of the Linker

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, thus eliminating it from the cell. The linker's role is not merely to connect the two ligands, but to optimally orient them to facilitate the formation of a stable and productive ternary complex.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound or Alkyl Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Superior Physicochemical Properties of this compound Linkers

One of the most significant advantages of incorporating a this compound linker into a PROTAC is the enhancement of its physicochemical properties, particularly solubility. PROTACs are often large molecules with high molecular weights and significant lipophilicity, which can lead to poor aqueous solubility. This can hinder their formulation, handling, and ultimately their bioavailability. Alkyl linkers, being hydrophobic, often exacerbate this issue.[1]

The ether oxygens in the PEG chain of a this compound linker can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby increasing its solubility.[2] This improved solubility is crucial for achieving consistent results in in vitro assays and for developing formulations suitable for in vivo studies.

Table 1: Comparison of Physicochemical Properties

PropertyAlkyl Chain LinkerThis compound LinkerAdvantage of this compound
Hydrophilicity Low (Hydrophobic)High (Hydrophilic)Improved aqueous solubility.
Solubility Often poor in aqueous buffers.Generally improved.Better for formulation and in vitro assays.
Flexibility FlexibleFlexibleBoth allow for conformational adjustments.
Synthetic Accessibility Readily accessible.Readily accessible.Both are synthetically tractable.

Enhanced Cellular Permeability and Exposure

While it may seem counterintuitive that a more hydrophilic linker would improve cell permeability, the flexibility and conformational dynamics of PEG linkers play a crucial role. Compared to their more rigid alkyl counterparts, PEG linkers are more likely to adopt folded conformations. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better able to traverse the lipophilic cell membrane.[2]

In contrast, the hydrophobicity of alkyl-linked PROTACs does not always translate to better permeability, as these molecules can be prone to aggregation or non-specific binding, which can limit their effective concentration at the target site.

A study by Pettersson et al. (2020) on a series of von Hippel-Lindau (VHL)-recruiting PROTACs demonstrated the impact of linker composition on passive cell permeability. While a direct this compound was not evaluated, a comparison between a PROTAC with a 3-unit PEG linker and one with an alkyl linker of similar length revealed the nuanced relationship between linker composition and permeability.

Table 2: Impact of Linker Composition on PROTAC Performance

Linker TypeDC50 (Degradation)Dmax (Degradation)Cell Permeability (PAMPA)
Alkyl Chain Target and system dependentTarget and system dependentGenerally lower to moderate
PEG3 Target and system dependentTarget and system dependentGenerally moderate to high

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are highly dependent on the specific target, E3 ligase, and cell line used. The data in this table represents a generalized trend observed in the literature.

Impact on Ternary Complex Formation and Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. The length and composition of the linker are paramount in facilitating the formation of a stable and productive ternary complex. A linker that is too short can introduce steric hindrance, while a linker that is too long can result in an unstable and unproductive complex.

The inherent flexibility of a this compound linker allows it to act as an "entropic spring," enabling the PROTAC to adopt multiple conformations and increasing the probability of a productive binding event between the target protein and the E3 ligase. This can lead to more efficient ubiquitination and subsequent degradation of the target protein.

While direct comparative degradation data for a this compound versus an alkyl linker on the same target/E3 ligase pair is sparse in the public domain, the improved physicochemical properties and cell permeability conferred by PEG linkers generally contribute to more consistent and potent degradation in cellular assays.

Experimental Protocols

To aid researchers in evaluating the performance of their own PROTACs, we provide an overview of the key experimental protocols used to generate the data discussed in this guide.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (this compound vs. Alkyl Linker) Solubility Aqueous Solubility Assay Synthesis->Solubility Permeability Cell Permeability Assay (PAMPA / Caco-2) Synthesis->Permeability Degradation Western Blot for Target Degradation (DC50 & Dmax) Synthesis->Degradation Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis Permeability->Data_Analysis PK_Studies Pharmacokinetic Studies (in vivo) Degradation->PK_Studies Degradation->Data_Analysis PK_Studies->Data_Analysis

General experimental workflow for comparing PROTACs.

Western Blot for PROTAC-Induced Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are then determined by plotting the degradation percentage against the PROTAC concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to assess the passive permeability of a compound.

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compound is added to the donor wells of the plate. The acceptor wells are filled with a buffer solution.

  • Incubation: The plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentrations and incubation time.

Kinetic Solubility Assay

This assay provides a measure of a compound's solubility in an aqueous buffer.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in DMSO.

  • Dilution: The DMSO stock solution is diluted into an aqueous buffer (e.g., PBS) to a final concentration where the DMSO percentage is low (typically 1-2%).

  • Equilibration: The solution is shaken or stirred for a period (e.g., 1-2 hours) to allow for equilibration.

  • Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any precipitated compound.

  • Quantification: The concentration of the dissolved PROTAC in the filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Conclusion

The choice of linker is a critical decision in the design of effective PROTACs. While alkyl chains offer synthetic simplicity, the incorporation of a this compound linker provides significant advantages in overcoming the common challenges of poor solubility and cell permeability that often plague these large molecules. The enhanced physicochemical properties conferred by the hydrophilic and flexible PEG chain can lead to more reliable in vitro data, improved cellular efficacy, and a greater potential for in vivo success. As the field of targeted protein degradation continues to advance, the rational design of linkers, with a focus on optimizing both the physical and biological properties of the PROTAC, will be paramount in developing the next generation of protein-degrading therapeutics.

References

A Comparative Guide to Tos-PEG3 and Other Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an objective comparison of the Tos-PEG3 linker with other prevalent linker classes used in ADC development, supported by experimental data and detailed methodologies.

Introduction to ADC Linkers

ADC linkers are broadly categorized as either cleavable or non-cleavable.[1] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione concentrations, or the presence of certain enzymes.[1] Non-cleavable linkers, in contrast, release the drug upon the complete lysosomal degradation of the antibody.[1] The choice of linker technology has significant implications for an ADC's mechanism of action and overall therapeutic index.[1]

This compound Linker: A Non-Cleavable, Hydrophilic Option

The this compound linker is a non-cleavable linker characterized by a tosyl (Tos) functional group and a three-unit polyethylene glycol (PEG) spacer. The tosyl group serves as a good leaving group for nucleophilic substitution reactions during the conjugation process, facilitating the attachment of the linker to the antibody or the payload.[2][3][4] As a non-cleavable linker, ADCs utilizing a this compound linker rely on the degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[1][5]

The PEG component of the this compound linker imparts hydrophilicity, which offers several advantages for ADCs:

  • Improved Solubility and Reduced Aggregation: The hydrophilic PEG chain can help to counteract the hydrophobicity of the payload, improving the overall solubility of the ADC and reducing its tendency to aggregate.[6][7]

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from premature clearance, leading to a longer circulation half-life and increased accumulation in the tumor.[6][7]

  • Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation issues, hydrophilic linkers like this compound can enable the development of ADCs with higher DARs, potentially leading to greater efficacy.[6]

Comparative Analysis of Linker Performance

The selection of a linker is a critical decision in ADC design, with trade-offs between stability, payload release mechanism, and the "bystander effect" (the ability of a released payload to kill neighboring antigen-negative tumor cells). The following tables summarize quantitative data from comparative studies of different linker types. While direct comparative data for this compound is limited in the public domain, its properties as a non-cleavable, hydrophilic linker allow for informed comparisons with other linkers in these classes.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADC ExampleCell LineIC50 (nM)Reference
Non-Cleavable, Hydrophobic Trastuzumab-MCC-DM1SK-BR-3 (HER2+)0.23[8]
Non-Cleavable, Hydrophilic (PEGylated) αCD30-PEG12-Glucuronide-MMAEKarpas 299 (CD30+)~0.05[9]
Cleavable, Peptide Trastuzumab-vc-MMAEKPL-4 (HER2+)0.01[8]
Cleavable, Hydrazone Gemtuzumab OzogamicinHL-60~0.1[10]

Lower IC50 values indicate higher cytotoxicity.

Table 2: Plasma Stability of ADCs with Different Linkers
Linker TypeADC ExampleSpecies% Intact ADC after 7 daysReference
Non-Cleavable, Hydrophilic (PEGylated) αCD19-PEG8-Glucuronide-MMAEMouse>90%[9]
Cleavable, Peptide Trastuzumab-vc-MMAEMouse~60%[11]
Cleavable, Disulfide Anti-CD22-SPDB-DM4Human~50%[12]

Higher percentage of intact ADC indicates greater plasma stability.

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
Linker TypeADC ExampleTumor Model% Tumor Growth InhibitionReference
Non-Cleavable, Hydrophilic (PEGylated) αCD19-PEG12-Glucuronide-MMAECD19+ Lymphoma>95%[9]
Cleavable, Peptide Erbitux-vc-PAB-MMAEA549 Lung Cancer~80%[13]
Cleavable, β-Glucuronide Anti-HER2-Glucuronide-MMAEHER2+ Gastric Cancer~70%[10]

Higher tumor growth inhibition indicates greater in vivo efficacy.

Experimental Protocols

In Vitro Cytotoxicity Assay

This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[14][15]

  • ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in cell culture medium.[14] Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a period of 72 to 144 hours at 37°C in a humidified incubator with 5% CO2.[14][15]

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[14]

Plasma Stability Assay

This assay evaluates the stability of the ADC and the integrity of the linker in plasma from different species.

Protocol:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[11][16]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[11]

  • Sample Preparation: At each time point, stop the reaction by freezing the samples. For analysis, the ADC can be captured from the plasma using an anti-human Fc antibody conjugated to magnetic beads.[11][16]

  • Analysis by LC-MS: Elute the captured ADC and analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and the presence of any released payload.[16][17]

  • Data Analysis: Plot the average DAR over time to assess the rate of drug deconjugation.[11]

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice (e.g., athymic nude mice).[13][18]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and the ADC of interest at various doses). Administer the treatments intravenously.[13][18]

  • Monitoring: Measure tumor volume and body weight two to three times per week.[18]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[18]

Visualizations

Signaling Pathway for Tubulin Inhibitor Payloads

Many common ADC payloads, such as maytansinoids (e.g., DM1, DM4) and auristatins (e.g., MMAE, MMAF), are potent tubulin inhibitors.[19][20][21] They exert their cytotoxic effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[19][20][21]

G ADC Antibody-Drug Conjugate (e.g., with Maytansinoid) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation (for non-cleavable linkers) Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Binding Microtubule_Assembly Microtubule Assembly Payload_Release->Microtubule_Assembly Inhibition Tubulin->Microtubule_Assembly Microtubule_Disruption Microtubule Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.

Experimental Workflow for ADC In Vitro Cytotoxicity Assay

G start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 prepare_adc Prepare Serial Dilutions of ADC incubate1->prepare_adc treat_cells Treat Cells with ADC incubate1->treat_cells prepare_adc->treat_cells incubate2 Incubate for 72-144h treat_cells->incubate2 add_reagent Add Viability Reagent (e.g., MTT) incubate2->add_reagent measure Measure Absorbance/ Luminescence add_reagent->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining the in vitro cytotoxicity of an ADC.

Conclusion

The choice of linker is a pivotal aspect of ADC design, with a direct impact on the therapeutic's performance. The this compound linker, as a non-cleavable and hydrophilic option, offers the potential for high plasma stability and improved pharmacokinetic properties. While direct comparative data is still emerging, the principles of linker chemistry and the extensive data on other non-cleavable and PEGylated linkers provide a strong foundation for its application. The experimental protocols provided herein offer a framework for the systematic evaluation of ADCs with this compound or any other linker technology, enabling researchers to make data-driven decisions in the development of next-generation antibody-drug conjugates.

References

A Head-to-Head Comparison of Tos-PEG3 and NHS Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the synthesis of effective Proteolysis Targeting Chimeras (PROTACs) is paramount. The choice of linker and the chemistry used for its conjugation to the target protein ligand and the E3 ligase ligand can significantly impact the synthetic efficiency, yield, and ultimately, the biological activity of the final PROTAC. This guide provides a detailed head-to-head comparison of two common amine-reactive functionalities used in PROTAC synthesis: tosylated polyethylene glycol (Tos-PEG3) and N-hydroxysuccinimide (NHS) ester-functionalized linkers.

Executive Summary

Both this compound and NHS esters are effective for linking components of a PROTAC, primarily by reacting with primary amines. However, they operate via different reaction mechanisms, which influences the reaction conditions, specificity, and potential side reactions.

  • This compound linkers react with amines via a nucleophilic substitution reaction. This method is generally robust and less susceptible to hydrolysis than NHS esters, offering flexibility in reaction setup. The tosyl group is an excellent leaving group, facilitating the reaction with primary and secondary amines.

  • NHS esters are highly reactive acylating agents that react with primary amines through nucleophilic acyl substitution to form stable amide bonds. This chemistry is widely used in bioconjugation but is sensitive to hydrolysis, requiring careful control of pH and aqueous conditions.

This guide will delve into the technical details of each method, providing comparative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their PROTAC synthesis.

Data Presentation: this compound vs. NHS Ester

FeatureThis compound LinkerNHS Ester LinkerRationale & Key Considerations
Reaction Type Nucleophilic SubstitutionNucleophilic Acyl SubstitutionTosylates are good leaving groups for SN2-type reactions, while NHS esters are activated carboxylic acids for amide bond formation.
Primary Target Primary and Secondary Amines, ThiolsPrimary AminesNHS esters are highly reactive towards primary amines. While they can react with other nucleophiles, the reaction with primary amines is most efficient under typical bioconjugation conditions.
Reaction pH Typically basic (pH 8-11)Optimal at pH 8.3-8.5For this compound, a base is required to deprotonate the amine nucleophile. For NHS esters, a slightly basic pH is needed to ensure the primary amine is deprotonated and nucleophilic, but higher pH increases the rate of hydrolysis.[1]
Reaction Solvent Aprotic polar solvents (e.g., DMF, DMSO)Aqueous buffers, DMF, DMSONHS ester reactions can be performed in aqueous buffers, which is advantageous for water-soluble biomolecules. However, the reagent itself is often dissolved in an organic solvent first.[1]
Reaction Time Typically several hours to overnight30 minutes to a few hoursNHS ester reactions are generally faster but are in competition with hydrolysis.[2]
Stability Good stability of the tosyl groupProne to hydrolysis, especially at higher pHThe half-life of NHS esters in aqueous solution can be as short as 10 minutes at pH 8.6.[2] This necessitates prompt use after preparation.
Byproducts Tosylate saltN-hydroxysuccinimide (NHS)Both byproducts are generally straightforward to remove during purification.
Typical Yield Generally good, dependent on substrateCan be high, but affected by hydrolysisYields for NHS ester reactions are highly dependent on controlling reaction conditions to minimize hydrolysis.

Experimental Protocols

Protocol 1: PROTAC Synthesis via this compound Linker

This protocol describes the conjugation of an amine-containing E3 ligase ligand to a target protein ligand functionalized with a hydroxyl group, using a this compound linker in a two-step process.

Step 1: Synthesis of this compound-Target Ligand

  • Materials: Target ligand with a primary or secondary alcohol (1 eq), this compound-OH (1.2 eq), a suitable base (e.g., NaH, 1.5 eq), and anhydrous DMF.

  • Procedure:

    • Dissolve the target ligand in anhydrous DMF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes.

    • Add a solution of this compound-OH in anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the this compound-Target Ligand intermediate.

Step 2: Conjugation with Amine-Containing E3 Ligase Ligand

  • Materials: this compound-Target Ligand (1 eq), amine-containing E3 ligase ligand (e.g., pomalidomide-NH2, 1.2 eq), a non-nucleophilic base (e.g., DIPEA, 3 eq), and anhydrous DMF.

  • Procedure:

    • Dissolve the this compound-Target Ligand and the amine-containing E3 ligase ligand in anhydrous DMF under an inert atmosphere.

    • Add the base to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: PROTAC Synthesis via NHS Ester Linker

This protocol outlines the conjugation of an amine-containing E3 ligase ligand to a target protein ligand functionalized with a carboxylic acid, using an amine-PEG-NHS ester linker in a two-step process.

Step 1: Synthesis of NHS-ester-Target Ligand

  • Materials: Target ligand with a carboxylic acid (1 eq), N-hydroxysuccinimide (1.1 eq), a coupling agent (e.g., EDC or DCC, 1.2 eq), and anhydrous DMF.

  • Procedure:

    • Dissolve the target ligand and N-hydroxysuccinimide in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0 °C and add the coupling agent.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

    • The resulting solution containing the NHS-ester-Target Ligand can often be used directly in the next step.

Step 2: Conjugation with Amine-Containing Linker and E3 Ligase Ligand

  • Materials: NHS-ester-Target Ligand solution (from Step 1), Amine-PEG-E3 Ligase Ligand (1 eq), and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

  • Procedure:

    • To the solution of NHS-ester-Target Ligand, add the Amine-PEG-E3 Ligase Ligand.

    • Add the base and stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Target Protein-PROTAC-E3 Ligase Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation Proteasome->TargetProtein Degrades TernaryComplex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflows cluster_TosPEG3 This compound Synthesis Workflow cluster_NHS_Ester NHS Ester Synthesis Workflow start_tos Target Ligand-OH + This compound-OH step1_tos Tosylation of PEG linker start_tos->step1_tos intermediate_tos Target Ligand-O-PEG3-Tos step1_tos->intermediate_tos step2_tos Nucleophilic Substitution with E3 Ligand-NH2 intermediate_tos->step2_tos end_tos Final PROTAC step2_tos->end_tos start_nhs Target Ligand-COOH + Amine-PEG-E3 Ligand step1_nhs Activation of Carboxylic Acid with NHS/EDC start_nhs->step1_nhs intermediate_nhs Target Ligand-NHS step1_nhs->intermediate_nhs step2_nhs Amide Coupling with Amine-PEG-E3 Ligand intermediate_nhs->step2_nhs end_nhs Final PROTAC step2_nhs->end_nhs

Caption: Comparative PROTAC synthesis workflows.

Conclusion

The choice between this compound and NHS ester linkers for PROTAC synthesis depends on the specific requirements of the synthetic route and the nature of the ligands.

  • Choose this compound when:

    • Working with secondary amines or when a more robust, less hydrolysis-prone reaction is desired.

    • Longer reaction times at elevated temperatures are acceptable or required.

    • The starting materials are sensitive to the aqueous conditions sometimes used with NHS esters.

  • Choose NHS Ester when:

    • Rapid amide bond formation is a priority.

    • Working with primary amines on sensitive biomolecules where milder, room temperature conditions are necessary.

    • The reaction can be carefully controlled to minimize hydrolysis, for example, by using anhydrous solvents or by carefully buffering aqueous solutions.

Ultimately, the optimal choice will be guided by empirical results. Researchers should consider screening both methodologies if encountering difficulties with one, as the linker chemistry can have a profound impact on the successful synthesis of a potent and effective PROTAC.

References

Evaluating the Stability of Tos-PEG3 Linkers in Different pH Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Tos-PEG3 linker combines a tosyl (tosylate) functional group with a three-unit polyethylene glycol (PEG) spacer. The tosyl group is a well-known good leaving group, making it susceptible to nucleophilic substitution reactions. Its stability is therefore inherently linked to the pH and the presence of nucleophiles in the buffer. The PEG component is generally considered biocompatible and stable, though it can be prone to oxidative degradation under certain conditions.[1]

Comparative Stability of Linkers in Different pH Environments

The stability of a linker is often assessed by its half-life (t½) in buffers that mimic physiological conditions, such as the bloodstream (pH 7.4), and the acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2] The ideal linker for many applications, particularly in antibody-drug conjugates (ADCs), remains stable in circulation but releases its payload in the acidic tumor microenvironment or within the target cell.[3][4]

Based on the chemical nature of the tosyl group, a p-toluenesulfonate ester, it is expected to be susceptible to hydrolysis, with the rate being influenced by pH. Generally, ester hydrolysis can be catalyzed by both acid and base.[5] Therefore, the stability of a this compound linker is predicted to be lowest at higher pH values due to base-catalyzed hydrolysis.[6] In acidic conditions, the hydrolysis rate may be slower compared to strongly basic conditions but potentially more significant than at neutral pH. The PEG backbone itself is generally stable across a wide pH range.[7]

The following table summarizes the stability of various common linkers at different pH values, including a qualitative assessment for the this compound linker.

Linker TypeStructureStability at pH 7.4 (Plasma)Stability at pH 5.0-6.0 (Endosome)Stability at pH 4.5 (Lysosome)Cleavage Mechanism
This compound Tosyl-O-(CH₂CH₂O)₃-Predicted to have moderate to low stabilityPredicted to have low stabilityPredicted to have low stabilityHydrolysis
Hydrazone -C(=N-NH-)-Relatively Stable (t½ ≈ 2 days)[8]LabileLabileAcid-catalyzed hydrolysis
Silyl Ether -Si-O-High (t½ > 7 days)[8]LabileLabileAcid-catalyzed hydrolysis
Carbamate -O-C(=O)-NH-StableStableStableGenerally non-cleavable by pH
Val-Cit -Val-Cit-HighHighLabileEnzymatic (Cathepsin B)
Disulfide -S-S-Moderately StableModerately StableLabileReduction (e.g., by glutathione)

Experimental Protocols for Linker Stability Assessment

To quantitatively determine the stability of a this compound linker, a well-defined experimental protocol is essential. The following is a generalized method for assessing linker stability in different pH buffers using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro pH Stability Assay

Objective: To determine the rate of hydrolysis of a this compound-linked molecule at various pH values.

Materials:

  • This compound-conjugated molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate or acetate buffer, pH 5.5

  • Citrate or acetate buffer, pH 4.5

  • Acetonitrile (ACN)

  • Formic acid or Trifluoroacetic acid (TFA) for mobile phase

  • HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector

  • Incubator or water bath set to 37°C

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound conjugate in an appropriate organic solvent (e.g., DMSO or ACN).

  • Incubation:

    • In separate tubes, add the appropriate pH buffer (pH 7.4, 5.5, and 4.5).

    • Spike the stock solution of the conjugate into each buffer to a final concentration of 10-50 µM.

    • Incubate the samples at 37°C.

  • Time Points: Withdraw aliquots from each incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins (if in a biological matrix) and stop further degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the intact conjugate from its degradation products using a suitable gradient of water/acetonitrile with an acid modifier (e.g., 0.1% formic acid).

    • Monitor the elution of the intact conjugate and any released payload or degradation products using a UV or MS detector.

  • Data Analysis:

    • Determine the peak area of the intact conjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining relative to the t=0 time point.

    • Plot the percentage of intact conjugate versus time and determine the half-life (t½) of the linker at each pH.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in evaluating linker stability.

LinkerStabilityWorkflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis stock Stock Solution of This compound Conjugate buffer1 pH 7.4 Buffer stock->buffer1 Spike buffer2 pH 5.5 Buffer stock->buffer2 Spike buffer3 pH 4.5 Buffer stock->buffer3 Spike incubate1 Incubate Sample 1 buffer1->incubate1 incubate2 Incubate Sample 2 buffer2->incubate2 incubate3 Incubate Sample 3 buffer3->incubate3 quench Quench at Time Points incubate1->quench Aliquots incubate2->quench Aliquots incubate3->quench Aliquots hplc HPLC Analysis quench->hplc data Data Analysis (Half-life Calculation) hplc->data

Caption: Experimental workflow for evaluating linker stability.

TernaryComplex cluster_components Components of a PROTAC cluster_linker PROTAC Structure poi Target Protein (POI) e3 E3 Ligase poi->e3 Proximity induced by PROTAC protac PROTAC protac->poi binds protac->e3 recruits poi_ligand POI Ligand peg_linker This compound Linker poi_ligand->peg_linker e3_ligand E3 Ligand peg_linker->e3_ligand

Caption: Role of a linker in a PROTAC ternary complex.

References

Validating PROTAC Ternary Complex Formation with Tos-PEG3 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the critical formation of a stable ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-recruiting moieties is a key determinant of this interaction's efficiency. This guide provides a comparative analysis of Tos-PEG3 linkers for PROTAC development, supported by experimental data from analogous PEG-linked systems, and details the methodologies for validating ternary complex formation.

The Role of this compound Linkers in PROTAC Design

This compound is a readily available, flexible, and hydrophilic linker used in the synthesis of PROTACs. As a member of the polyethylene glycol (PEG) family of linkers, it offers several advantageous properties:

  • Enhanced Solubility: The ethylene glycol repeats in the PEG chain increase the hydrophilicity of the PROTAC molecule, which can improve its solubility and cell permeability.

  • Flexibility: The flexible nature of the PEG chain allows for the necessary conformational adjustments to facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the two protein-binding ligands to achieve a stable ternary complex. The "Tos" group (tosylate) is a good leaving group, making it useful for chemical synthesis of the PROTAC.

The choice of linker is crucial, as a linker that is too short may cause steric hindrance, while one that is too long might lead to a less stable ternary complex due to excessive flexibility.

Comparative Analysis of Linker Performance

While specific head-to-head data for this compound linkers against a wide array of other linkers is not extensively published in single studies, we can infer its performance based on comparative studies of different linker types and lengths. The following tables summarize representative data from studies on PROTACs with varying linker compositions and lengths, providing a framework for understanding the expected performance of a this compound linker.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Target(s)
PEG Linkers (e.g., this compound) Flexible, hydrophilicGood solubility, synthetically versatile, can improve cell permeabilityCan have lower metabolic stability compared to alkyl linkersBroadly applicable
Alkyl Linkers Flexible, hydrophobicSynthetically accessible, metabolically stableCan decrease solubility and cell permeabilityBroadly applicable
Rigid Linkers (e.g., containing cyclic structures) Conformational restrictionCan pre-organize the PROTAC into an active conformation, potentially increasing potencyCan be synthetically challenging, may not be optimal for all target/E3 ligase pairsSpecific applications where conformational control is desired

Quantitative Comparison of PROTACs with PEG Linkers of Varying Lengths

The following table presents data from a comparative study of PROTACs targeting the Estrogen Receptor α (ERα) with PEG linkers of different lengths. This data illustrates the critical impact of linker length on degradation efficiency and serves as a proxy for what might be observed when optimizing a PROTAC with a this compound linker.

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
ERα-PROTAC-1 910080
ERα-PROTAC-2 12 (similar to PEG3)30>90
ERα-PROTAC-3 1550>90
ERα-PROTAC-4 1820070

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This data highlights that a specific linker length often provides optimal degradation, with shorter or longer linkers leading to reduced efficacy.

Experimental Protocols for Ternary Complex Validation

Validating the formation and stability of the ternary complex is a critical step in PROTAC development. The following are detailed protocols for key biophysical and cellular assays.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful technique to measure the binding affinity and kinetics of binary and ternary complexes in real-time.

Protocol:

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetic parameters (ka and kd).

    • In a separate experiment, if possible, immobilize the target protein and flow the PROTAC over the surface to determine the other binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Flow these solutions over the immobilized E3 ligase surface.

    • The increase in binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the affinity (KD) and kinetic parameters of the ternary complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare the purified target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heat of dilution artifacts.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • Titrate the PROTAC into the E3 ligase solution to determine the other binary binding parameters.

  • Ternary Titration:

    • Saturate the target protein with the PROTAC.

    • Titrate this complex into the E3 ligase solution.

  • Data Analysis: Analyze the titration curves to determine the thermodynamic parameters of ternary complex formation and calculate the cooperativity factor (α), where α = (KD of binary interaction) / (KD of ternary interaction). A value of α > 1 indicates positive cooperativity.

Western Blot for Cellular Degradation

Western blotting is a standard method to quantify the degradation of the target protein in a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the extent of degradation.

Visualizing Key Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism, experimental workflows, and the logical relationships in PROTAC design.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

SPR_Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Binary Binary Analysis: Flow PROTAC over E3 Ligase Immobilize->Binary Ternary Ternary Analysis: Flow PROTAC + Target Protein over E3 Ligase Immobilize->Ternary Analyze Data Analysis: Determine KD, ka, kd Binary->Analyze Ternary->Analyze

Caption: Experimental workflow for SPR analysis.

Linker_Properties Linker Linker Properties (e.g., this compound) Flexibility Flexibility Linker->Flexibility influences Length Length Linker->Length influences Solubility Solubility Linker->Solubility influences Ternary_Complex Ternary Complex Stability & Formation Flexibility->Ternary_Complex impacts Length->Ternary_Complex impacts Degradation Degradation Efficacy (DC50, Dmax) Solubility->Degradation can affect (permeability) Ternary_Complex->Degradation determines

Caption: Influence of linker properties on PROTAC efficacy.

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Tos-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Tos-PEG3 must adhere to stringent disposal protocols to ensure both laboratory safety and environmental protection. This compound, a valuable PEG-based PROTAC linker, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous waste.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat A standard laboratory coat or other protective clothing.
Respiratory Protection A respirator may be necessary if there is a risk of generating dust or aerosols.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures is essential for regulatory compliance and environmental stewardship.

  • Waste Identification and Labeling :

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols (e.g., toxic, harmful, environmentally hazardous).[1][2]

    • Do not use chemical formulas, structures, or abbreviations on the primary label.[2]

    • Indicate the date when waste is first added to the container.

  • Container Selection and Management :

    • Use a compatible, leak-proof container with a secure screw-on cap.[2] The original manufacturer's container is often a suitable choice if it is in good condition.[2]

    • Never use food containers for waste storage.[2]

    • Keep the waste container tightly closed except when actively adding waste.[2][3]

    • Store the waste container in a designated and properly labeled satellite accumulation area.[2]

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[2]

    • Place the primary waste container within a secondary containment bin to mitigate the risk of spills.[2]

  • Disposal of Empty Containers :

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[4] Subsequent rinsates may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface the label of the empty container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic. Puncturing the container to prevent reuse is a recommended practice.[2]

  • Final Disposal :

    • The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal contractor.[1][6]

    • Never dispose of this compound down the drain or in the regular trash.[4][7] The aquatic toxicity of this compound poses a significant environmental threat.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to contain the hazard.

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, earth, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and collect all contaminated cleaning materials for disposal as hazardous waste.[2]

Experimental Workflow for Disposal

The logical flow of the disposal process is critical for ensuring safety and compliance.

cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal PPE Don Appropriate PPE Label Prepare Labeled Hazardous Waste Container PPE->Label Collect_Solid Collect Solid This compound Waste Label->Collect_Solid Collect_Liquid Collect Contaminated Solutions & Rinsate Label->Collect_Liquid Segregate Segregate from Incompatible Wastes Collect_Solid->Segregate Collect_Liquid->Segregate Store Store Securely in Designated Area Segregate->Store Arrange Arrange Pickup by Licensed Hazardous Waste Contractor Store->Arrange Dispose Dispose via Approved Waste Disposal Plant Arrange->Dispose

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tos-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and personal protective equipment (PPE) are paramount when working with Tos-PEG3, a PEG-based PROTAC linker. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

This compound, while a valuable tool in Proteolysis Targeting Chimera (PROTAC) synthesis, is classified with acute oral toxicity and poses a significant hazard to aquatic life. Adherence to the following guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Chemical and Hazard Identification

Proper identification and understanding of the substance's hazards are the first steps in safe handling.

Identifier Value
Product Name This compound
Synonyms PEG3-Tos, OH-PEG3-Tos, Hydroxy-PEG3-Tos, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, Triethylene glycol p-toluenesulfonate[1]
CAS Number 77544-68-4[2]
Molecular Formula C11H16O5S[2][3]
Molecular Weight 260.3 g/mol [2][3]

GHS Hazard Classification

Classification Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic life[3]
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effects[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent exposure through skin contact, inhalation, or ingestion.

Body Part Required PPE Specification & Best Practices
Hands Double GlovingUse two pairs of powder-free nitrile or neoprene chemotherapy gloves.[4] The outer glove should be removed immediately upon contamination. Change gloves regularly, at least every 30-60 minutes.[5]
Body Disposable GownWear a disposable, back-closing gown made of polyethylene-coated polypropylene or a similar laminate material resistant to chemical permeation.[4] Cuffs should be tight-fitting.[6]
Eyes/Face Goggles & Face ShieldChemical splash goggles are mandatory. A face shield worn over goggles is required when there is a risk of splashing.[6][7]
Respiratory Respirator (As Needed)Use a respirator if administrative and engineering controls (e.g., fume hood) are insufficient to control exposure to dust or aerosols.[7][8]
Head/Feet Head & Shoe CoversDisposable head, hair, and shoe covers are required to prevent contamination.[4] Shoe covers must not be worn outside the designated handling area.[5]

Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Assemble PPE (Gown, Double Gloves, Goggles, Face Shield) B 2. Prepare Engineering Controls (Certified Chemical Fume Hood) A->B C 3. Weighing & Reconstitution (Handle solid/solution inside hood) B->C D 4. Experimental Use (Maintain all controls and PPE) C->D E 5. Decontaminate Surfaces (Use appropriate cleaning agent) D->E F 6. Doff & Dispose PPE (Remove outer gloves first) E->F G 7. Waste Disposal (Collect spillage. Dispose in approved hazardous waste container) F->G H 8. Personal Hygiene (Wash skin thoroughly after handling)[3] G->H

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tos-PEG3
Reactant of Route 2
Reactant of Route 2
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。